(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13(16)17/h2-5,12H,6-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBDYCNMWXWQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377888 | |
| Record name | (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795147 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53921-74-7 | |
| Record name | (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, a derivative of the tetrahydroisoquinoline core, is a compound of interest in contemporary pharmacological research, particularly in the study of serotonin biosynthesis inhibition.[1] A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and application in experimental settings. This technical guide provides a comprehensive overview of the core physical characteristics of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this guide establishes a predictive framework based on the known properties of its structural analogues, namely the parent (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid and other N-acetylated tetrahydroisoquinolines. We will explore the theoretical underpinnings and detail the experimental methodologies required for the precise determination of these properties, ensuring scientific integrity and providing a solid foundation for researchers in the field.
Introduction and Chemical Identity
This compound is a synthetic organic compound featuring a tetrahydroisoquinoline scaffold, which is a common motif in a wide array of natural products and pharmacologically active molecules.[2] The introduction of an acetyl group at the 2-position (the nitrogen atom) and an acetic acid moiety at the 1-position defines its unique chemical architecture and potential biological activity.
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 53921-74-7 | [3] |
| Molecular Formula | C₁₃H₁₅NO₃ | [3] |
| Molecular Weight | 233.26 g/mol | [3] |
Predicted and Expected Physical Properties
2.1. Melting Point
The melting point is a critical parameter for assessing the purity of a crystalline solid. For the unacetylated parent compound, (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid (CAS 105400-81-5), a melting point of 248-251 °C has been reported. The introduction of an N-acetyl group can influence the crystal lattice packing and intermolecular forces. N-acetylation generally leads to a decrease in the basicity of the nitrogen atom and an increase in the molecule's polarity, which could either increase or decrease the melting point depending on the resulting crystal structure. For instance, various other acetylated tetrahydroisoquinoline derivatives show a wide range of melting points, such as 218-220 °C and 189-190 °C for more complex structures.[4][5]
2.2. Boiling Point
A boiling point of 476.5°C at 760 mmHg has been predicted for this compound. It is important to note that this is a calculated value and experimental verification is required. Given the presence of a carboxylic acid group, thermal decomposition may occur at such high temperatures.
2.3. Solubility
The solubility of a compound is paramount for its use in biological assays and for formulation development. The presence of both a polar carboxylic acid group and a relatively nonpolar acetylated tetrahydroisoquinoline core suggests that the solubility of this compound will be pH-dependent.
-
Aqueous Solubility: At physiological pH, the carboxylic acid group will be deprotonated, increasing its solubility in aqueous media. The N-acetyl group is also polar and can participate in hydrogen bonding. It is anticipated to have moderate solubility in water. The hydrochloride salt form of related compounds is often used to enhance water solubility.[6]
-
Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The solubility in nonpolar solvents like hexane is likely to be low. Studies on N-acetyl amino acid amides have shown that organic solvents like formic acid and hexafluoroisopropanol (HFIP) are effective in solubilizing compounds with both hydrophobic and polypeptide backbone characteristics.[7]
2.4. Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of the carboxylic acid group. For the parent compound, (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, a predicted pKa of 3.84 has been reported. The N-acetyl group is an electron-withdrawing group, which can slightly increase the acidity of the carboxylic acid through an inductive effect, potentially lowering the pKa value. The basicity of the nitrogen atom in the tetrahydroisoquinoline ring is significantly reduced upon acetylation.
Experimental Determination of Physical Properties
To obtain accurate and reliable data, rigorous experimental determination of the physical properties is essential. The following section outlines the standard methodologies.
3.1. Melting Point Determination
Principle: The melting point is determined by heating a small, packed sample of the crystalline solid and observing the temperature range over which it transitions from a solid to a liquid. A sharp melting point range (typically 1-2°C) is indicative of high purity.
Experimental Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.
Figure 2: Workflow for Melting Point Determination.
3.2. Solubility Assessment
Principle: The solubility can be determined by adding a known amount of the solute to a known volume of the solvent and observing the point at which no more solute dissolves.
Experimental Protocol (Thermodynamic Solubility):
-
Sample Preparation: A supersaturated solution of this compound is prepared in the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).
-
Equilibration: The solution is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
3.3. pKa Determination
Principle: The pKa can be determined potentiometrically by titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Experimental Protocol (Potentiometric Titration):
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound. While specific spectra for this compound are not available in the searched literature, the expected key features based on its functional groups are described below.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring, the methylene protons of the tetrahydroisoquinoline core, the methine proton at the 1-position, the methylene protons of the acetic acid side chain, and the methyl protons of the acetyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to all the unique carbon atoms in the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the tetrahydroisoquinoline ring and the acetic acid moiety.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
-
A strong C=O stretch from the amide (acetyl) group (around 1630-1680 cm⁻¹).
-
C-H stretching vibrations for aromatic and aliphatic protons.
-
C=C stretching vibrations from the aromatic ring.
4.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound.
Figure 3: Spectroscopic Methods for Characterization.
Conclusion
This technical guide has provided a detailed overview of the anticipated physical properties of this compound and the standard experimental methodologies for their determination. While specific experimental data for this compound remains to be published, the information presented herein, based on the analysis of its chemical structure and data from analogous compounds, offers a valuable resource for researchers. Accurate determination of these physical properties is a crucial first step in any research and development endeavor involving this promising molecule. It is recommended that researchers undertaking work with this compound perform the described experimental characterizations to establish a definitive physicochemical profile.
References
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Humphries, P. S., Benbow, J. W., Bonin, P. D., Boyer, D., Doran, S. D., Frisbie, R. K., ... & Yang, X. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & medicinal chemistry letters, 19(9), 2400-2403. [Link]
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Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7789–7800. [Link]
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Kurihara, R., & Yagi, H. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Protein science : a publication of the Protein Society, 30(5), 1059–1068. [Link]
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Navarro, G., Grijalvo, S., Al-Sanea, M. M., & Eritja, R. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13693–13706. [Link]
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Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7789–7800. [Link]
-
Navarro, G., Grijalvo, S., Al-Sanea, M. M., & Eritja, R. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13693–13706. [Link]
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Biological activity of acetylated tetrahydroisoquinoline derivatives
An In-Depth Technical Guide on the Biological Activity of Acetylated Tetrahydroisoquinoline Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] Acetylation of this versatile nucleus has emerged as a key strategy for modulating and enhancing its therapeutic potential. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of acetylated tetrahydroisoquinoline derivatives. We will delve into their significant anticancer, neuroprotective, and antimicrobial properties, supported by experimental data and protocols, to offer researchers and drug development professionals a thorough understanding of this promising class of compounds.
The Tetrahydroisoquinoline Scaffold and the Influence of Acetylation
The THIQ framework is a recurring motif in a vast family of isoquinoline alkaloids and has been a focal point for synthetic chemists for decades.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets.
Acetylation, the introduction of an acetyl group (CH₃CO), is a fundamental chemical modification that can profoundly alter a molecule's physicochemical properties. In the context of THIQs, N-acetylation or acetylation at other positions can:
-
Modify Lipophilicity: Altering the molecule's ability to cross cellular membranes, including the blood-brain barrier.
-
Influence Receptor Binding: The acetyl group can act as a hydrogen bond acceptor or introduce steric bulk, changing the affinity and selectivity for specific enzymes or receptors.[6]
-
Impact Metabolic Stability: Acetylation can protect certain functional groups from metabolic degradation, potentially increasing the compound's half-life.
These modifications are pivotal in fine-tuning the biological activity of THIQ derivatives, transforming them into potent therapeutic candidates.
Synthetic Strategies for Acetylated Tetrahydroisoquinolines
The construction of the THIQ core and the subsequent or concurrent introduction of an acetyl group can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.
Core Synthesis Methodologies
Two of the most common strategies for synthesizing the THIQ skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.
-
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. It is a powerful method for creating the THIQ core, and using an N-acetylated β-arylethylamine derivative allows for the direct incorporation of the acetyl group.
-
Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent, which generates a 3,4-dihydroisoquinoline.[1][7] This intermediate is then reduced to the corresponding THIQ. This pathway is inherently suited for producing N-acylated, and thus N-acetylated, THIQs.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of acetylated THIQ derivatives, often starting from a substituted β-phenylethylamine.
Caption: Generalized synthetic workflow for acetylated THIQs.
Exemplary Experimental Protocol: Synthesis of 7-Acetyl-Substituted THIQs
The following protocol is based on the synthesis of 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones, which serves as a key intermediate for further derivatization.[8][9]
Step 1: Synthesis of the Starting Thione (Compound 3a,b)
-
A mixture of the appropriate acetylcyclohexanone derivative (10 mmol), cyanothioacetamide (1.0 g, 10 mmol), and piperidine (0.8 mL, 10 mmol) in ethanol (30 mL) is refluxed for 2 hours.[10]
-
The reaction mixture is cooled, and the resulting crystalline precipitate is collected by filtration.
-
The solid is washed with methanol and dried in air to yield the starting tetrahydroisoquinoline-3(2H)-thione.
Step 2: Reaction with N-Aryl-2-chloroacetamides (to yield Compound 5a-g)
-
A mixture of the thione from Step 1 (10 mmol), the respective N-aryl-2-chloroacetamide (10 mmol), and anhydrous sodium acetate (1.0 g, 12 mmol) in ethanol (100 mL) is heated under reflux for 1 hour.[9]
-
The mixture is allowed to stand at room temperature overnight.
-
The precipitate that forms is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., methanol, isopropanol) to give the purified 7-acetyl-tetrahydroisoquinoline derivative.[9]
Self-Validation: The integrity of this protocol is validated at each stage by standard analytical techniques. The structure and purity of the intermediates and final products are confirmed using FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis.[8][9][10] The melting point of the crystalline products serves as a reliable indicator of purity.
Anticancer Activity: Targeting Histone Deacetylases
A significant body of research highlights the potential of acetylated THIQ derivatives as potent anticancer agents, with a primary mechanism of action being the inhibition of histone deacetylases (HDACs).[11][12][13]
Mechanism of Action: HDAC Inhibition
Histone acetylation is a crucial epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, leading to a more relaxed chromatin structure that allows for transcription.[11][12][13] Conversely, HDACs remove these acetyl groups, causing chromatin to condense and repressing gene transcription.[11][12][13]
In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors, including certain acetylated THIQs, block the action of these enzymes. This restores the acetylation of histones (and other proteins like tubulin), reactivates tumor suppressor genes, and ultimately leads to cell cycle arrest, differentiation, and apoptosis in cancer cells.[11][12][13]
Caption: Mechanism of anticancer action via HDAC inhibition.
Structure-Activity Relationship (SAR)
Studies have shown that specific structural features are crucial for the HDAC inhibitory activity of THIQs.[11][13]
-
The "Cap" Group: A hydrophobic region, often a substituted phenyl ring, is critical for interacting with the surface of the enzyme. Modifications to this group, such as adding a methoxy group, have been shown to enhance activity.[12]
-
The Linker: The position of the linker connecting the THIQ core to the zinc-binding group is important. Attaching the linker at the 7-position of the THIQ ring generally results in better activity than at the 6-position.[13]
-
The Zinc-Binding Group: A functional group capable of chelating the zinc ion in the active site of the HDAC enzyme is essential. Hydroxamic acid (-CONHOH) is a classic and highly effective zinc-binding group used in many HDAC inhibitors, including THIQ-based compounds.[12]
Quantitative Data: In Vitro Anticancer and HDAC Inhibitory Activity
The following table summarizes the inhibitory concentrations of representative THIQ derivatives against HDAC enzymes and various cancer cell lines.
| Compound | Target | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 79 | HDAC1 | 0.046 | HCT-116 | 0.51 | [12] |
| HDAC3 | 0.039 | A549 | 1.0 | [12] | |
| HDAC6 | 0.015 | MDA-MB-231 | 0.81 | [12] | |
| Compound 82 | HDAC1 | 0.038 | HCT-116 | 0.16 | [11][12] |
| HDAC3 | 0.021 | A549 | 0.32 | [11][12] | |
| HDAC6 | 0.011 | MDA-MB-231 | 0.25 | [11][12] | |
| Vorinostat (SAHA) | HDAC1 | 0.041 | HCT-116 | 0.56 | [11][12] |
| HDAC3 | 0.045 | A549 | 1.0 | [11][12] | |
| HDAC6 | 0.012 | MDA-MB-231 | 0.99 | [11][12] | |
| GM-3-18 | KRas | N/A | DLD-1 | 0.9 | [14] |
| HCT116 | 1.1 | [14] | |||
| GM-3-121 | VEGF | 1.72 | N/A | N/A | [14] |
Data shows that Compound 82, an acetylated THIQ derivative, exhibits potent HDAC inhibition and superior antiproliferative activity against a panel of cancer cell lines compared to the reference drug Vorinostat (SAHA).[11][12][13]
Neuroprotective and Neuromodulatory Activities
Acetylated THIQs have also demonstrated significant potential in the context of neurological disorders, acting as both neuroprotective agents and modulators of key neuronal receptors.[5][15]
Mechanism of Action
The neuroprotective effects of THIQ derivatives are multifaceted and can include:
-
NMDA Receptor Modulation: Certain THIQs act as antagonists or positive allosteric modulators of N-methyl-D-aspartate (NMDA) receptors.[7][16][17] Overactivation of these receptors leads to excitotoxicity and neuronal death, a key process in ischemic brain injury and neurodegenerative diseases. By modulating NMDA receptor activity, these compounds can prevent neuronal damage.[17]
-
Antioxidant Effects: Some derivatives can mitigate oxidative stress by reducing the formation of free radicals. For instance, 1-MeTIQ has been shown to suppress the induction of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, protecting against MPTP-induced neurotoxicity.[18]
-
Anti-inflammatory Properties: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases, including Alzheimer's. THIQ derivatives have been reported to possess anti-inflammatory properties that could be beneficial in this context.[15]
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating the neuroprotective effects of THIQs.
Antimicrobial Activity
The THIQ scaffold is present in several natural antibiotics, and synthetic derivatives, including acetylated versions, have shown promising activity against a range of microbial pathogens.[19][20][21]
Spectrum of Activity and SAR
Acetylated THIQs and related thienotetrahydroisoquinolines have been evaluated against various Gram-positive and Gram-negative bacteria, as well as fungi.[1][19][22]
-
Antibacterial Activity: Compounds have demonstrated significant activity against bacteria such as Bacillus cereus, Staphylococcus aureus, Escherichia coli, and even Mycobacterium tuberculosis.[1][19][21]
-
Antifungal Activity: Activity has also been noted against fungal species like Candida glabrata and Saccharomyces cerevisiae.[1]
Structure-activity relationship studies indicate that the nature and position of substituents on the THIQ core are critical for antimicrobial potency. For example, the conversion of a pyrrolyl-acetyl THIQ into corresponding chalcones by reaction with different aldehydes significantly modulates the antibacterial spectrum and potency.[19][22]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents MIC values for representative THIQ derivatives against various microorganisms.
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 5a | Bacillus cereus | 7.0 - 9.0 | [19][22] |
| Staphylococcus aureus | 8.0 - 9.0 | [19][22] | |
| Escherichia coli | 7.0 - 9.0 | [19][22] | |
| Compound 6 | Bacillus cereus | 7.0 - 9.0 | [19][22] |
| Escherichia coli | 7.0 - 9.0 | [19][22] | |
| Compound 145 | Saccharomyces cerevisiae | 1.0 | [1] |
| Compound 146 | Yarrowia lipolytica | 2.5 | [1] |
| Compound 4b | Staphylococcus aureus | 2 - 4 | [21] |
| M. tuberculosis H37Rv | 6 | [21] |
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
1. Preparation of Inoculum:
-
A pure culture of the test microorganism is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
The culture is diluted to achieve a standardized concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL.
2. Preparation of Compound Dilutions:
-
The acetylated THIQ derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the broth medium.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (broth + inoculum, no compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
4. Determination of MIC:
-
After incubation, the plate is visually inspected for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Conclusion and Future Perspectives
Acetylated tetrahydroisoquinoline derivatives represent a highly versatile and potent class of bioactive molecules. The strategic introduction of an acetyl group onto the THIQ scaffold serves as a powerful tool to modulate their pharmacological profile, leading to the discovery of compounds with significant anticancer, neuroprotective, and antimicrobial activities.
The success of THIQ derivatives as HDAC inhibitors in oncology underscores their therapeutic potential. Future research should focus on developing isoform-selective HDAC inhibitors to minimize off-target effects and improve the therapeutic window. In the realm of neuroscience, the dual antioxidant and receptor-modulating properties of these compounds make them attractive candidates for the treatment of complex neurodegenerative diseases. For infectious diseases, the emergence of derivatives active against resistant pathogens like M. tuberculosis is particularly encouraging.
Challenges remain in optimizing the pharmacokinetic properties (ADMET) of these compounds to ensure adequate bioavailability and target engagement in vivo. However, the established synthetic versatility and the rich biological activity of the acetylated THIQ scaffold provide a robust platform for the continued development of novel and effective therapeutic agents.[23]
References
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Chen, D., Shen, A., Fang, G., Liu, H., Zhang, M., Tang, S., Xiong, B., Ma, L., Geng, M., & Shen, J. (2016). Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer. Acta Pharmaceutica Sinica B, 6(2), 126-132. [Link]
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Faheem, M., Sharma, A., Kumar, V., Singh, P., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13349-13381. [Link]
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Al-Abdullah, E. S., Al-Dies, A. M., El-Gazzar, A. B. A., & Ali, A. M. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8569-8583. [Link]
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Al-Abdullah, E. S., Al-Dies, A. M., El-Gazzar, A. B. A., & Ali, A. M. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]
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Al-Abdullah, E. S., Al-Dies, A. M., El-Gazzar, A. B. A., & Ali, A. M. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8569-8583. [Link]
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Faheem, M., Sharma, A., Kumar, V., Singh, P., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
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Al-Ghorbani, M., El-Gazzar, A. B. A., Chakravarty, S., Al-Dhfyan, A., & Naglah, A. M. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 14(8), 5438-5457. [Link]
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Chen, D., Shen, A., Fang, G., et al. (2016). Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer. ResearchGate. [Link]
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Nawwar, G. A. M., Ali, A. M., & El-Gazzar, A. B. A. (2020). Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. ACS Omega, 5(1), 775-787. [Link]
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Nawwar, G. A. M., Ali, A. M., & El-Gazzar, A. B. A. (2020). Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. ACS Omega. [Link]
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Faheem, M., Sharma, A., Kumar, V., Singh, P., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
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Zovko Končić, M., Rajić, Z., & Dabelić, S. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(12), 2854. [Link]
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Maddela, G., Gampala, S., Godavarthi, A., Vuruputuri, U., & Ajjampudi, R. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Current Organic Synthesis, 18(6), 614-627. [Link]
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Faheem, M., Sharma, A., Kumar, V., Singh, P., Murugesan, S., & Abdel-Baky, R. M. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]
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Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730. [Link]
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Acker, T. M., B praticamente, J. R., Yuan, H., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5556-5585. [Link]
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Faheem, M., Sharma, A., Kumar, V., Singh, P., Murugesan, S., & Abdel-Baky, R. M. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Khatri, A., Burger, P. B., Swanger, S. A., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 56(13), 5498-5513. [Link]
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Kumar, R., Chauhan, S., & Singh, R. K. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622. [Link]
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Itoh, T., Ohkubo, M., Ochi, M., et al. (1995). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 43(8), 1317-1326. [Link]
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Chiba, H., Sato, H., Abe, K., et al. (2015). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. Pharmacology, 95(1-2), 87-94. [Link]
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An In-Depth Technical Guide to the Solubility Profiling of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Foreword: The Imperative of Solubility in Modern Drug Development
In the landscape of contemporary drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a clinical candidate. Among these, aqueous solubility stands as a paramount physical characteristic, profoundly influencing bioavailability, manufacturability, and ultimately, therapeutic efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the solubility of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, a notable TPH1 inhibitor investigated in serotonin research.[1]
Physicochemical Characterization: Understanding the Molecule
Before embarking on any experimental protocol, a foundational understanding of the molecule's structure and properties is essential. This knowledge informs our choice of solvents, analytical methods, and experimental design.
This compound is a derivative of tetrahydroisoquinoline, featuring key functional groups that govern its solubility behavior.
-
Chemical Structure:
-
Tetrahydroisoquinoline Core: A bicyclic scaffold that provides a degree of lipophilicity.
-
N-Acetyl Group: An amide functionality that can participate in hydrogen bonding.
-
Carboxylic Acid Moiety: An ionizable group that is expected to confer significant pH-dependent solubility. At pH values above its pKa, the carboxylate anion will predominate, leading to increased aqueous solubility. Conversely, at pH values below its pKa, the neutral, less soluble form will be more prevalent.
-
-
Key Properties:
The presence of both a lipophilic core and ionizable/hydrogen-bonding groups suggests that the solubility of this compound will be complex, with significant dependence on the properties of the solvent system, particularly pH.
The Core of Solubility Assessment: Thermodynamic vs. Kinetic Solubility
In the context of drug development, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[3][4]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at equilibrium, where the dissolved solute is in equilibrium with an excess of the undissolved solid phase.[5][6] This value is critical for pre-formulation studies and understanding the fundamental physicochemical limits of the compound.[4] The "gold standard" for its determination is the shake-flask method.[7][8]
-
Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer.[9][10] It measures the tendency of a compound to precipitate from a supersaturated state and is often used in high-throughput screening during early drug discovery due to its speed.[3][4] While useful for initial rank-ordering, it is not a substitute for the more rigorous thermodynamic solubility.
This guide will focus primarily on the authoritative determination of thermodynamic solubility, while also providing a workflow for assessing kinetic solubility.
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[7][11] The protocol described below is a self-validating system, designed to ensure that true equilibrium is achieved and accurately measured. This protocol is aligned with principles outlined in the United States Pharmacopeia (USP).[8][12][13]
Materials and Reagents
-
This compound (solid powder)
-
Selection of aqueous buffers (e.g., phosphate, acetate) covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[8][14][15]
-
Organic solvents of varying polarity (e.g., Methanol, Ethanol, Acetonitrile, DMSO).
-
Calibrated analytical balance.
-
Thermostatic shaker/incubator set to a controlled temperature (e.g., 25°C or 37°C).[15][16]
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[17][18]
-
Calibrated pH meter.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., 2 mL of pH 7.4 phosphate buffer). The key is to ensure a visible excess of solid remains throughout the experiment, confirming that the solution is saturated.[7]
-
Causality: Adding a clear excess of solid is the cornerstone of this method. It ensures that the system can reach a true thermodynamic equilibrium between the dissolved and undissolved states.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 37 ± 1°C for biorelevance).[16]
-
Agitate the samples for a predetermined period. A common starting point is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24h, 48h, and 72h) to confirm that equilibrium has been reached (i.e., the measured concentration does not change between later time points).[5][6]
-
Causality: Agitation minimizes the thickness of the diffusion layer around the solid particles, accelerating the dissolution process.[11] Extended incubation ensures the system has sufficient time to reach a stable equilibrium state.
-
-
Sample Separation:
-
After incubation, allow the vials to stand briefly to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the saturated solution from the undissolved solid. This is a critical step to avoid artificially inflating the measured concentration. The preferred method is centrifugation at high speed, followed by filtration of the resulting supernatant through a 0.22 µm syringe filter.[3]
-
Trustworthiness: This dual separation process (centrifugation followed by filtration) provides a self-validating system. It ensures that no microscopic solid particles are carried over into the sample for analysis, which is a common source of error.
-
-
Quantification:
-
Accurately dilute the clear filtrate with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[6][18] A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.[19]
-
Measure the pH of the remaining saturated solution to confirm the final pH of the medium, as it can be altered by the dissolution of an acidic or basic compound.[7][8]
-
Data Presentation
All quantitative data should be summarized in a clear, structured table for easy comparison.
| Solvent/Medium | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Phosphate Buffer | 7.4 | 7.3 | 37 | [Experimental Value] | [Calculated Value] |
| Acetate Buffer | 4.5 | 4.5 | 37 | [Experimental Value] | [Calculated Value] |
| 0.1 M HCl | 1.2 | 1.2 | 37 | [Experimental Value] | [Calculated Value] |
| Water | ~7.0 | [Measured] | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | N/A | N/A | 25 | [Experimental Value] | [Calculated Value] |
Visualization of Experimental Workflows
Diagrams provide a clear, at-a-glance understanding of the experimental processes.
Caption: High-Throughput Workflow for Kinetic Solubility.
Critical Factors Influencing Solubility
A comprehensive solubility profile requires an investigation into the factors that can modulate it. For this compound, the following should be considered:
-
Effect of pH: As a molecule with a carboxylic acid, its aqueous solubility is expected to be highly pH-dependent. [20][21][22]Experiments should be conducted across a range of pH values, particularly around the predicted pKa of the carboxylic acid, to generate a complete pH-solubility profile. This is critical for predicting its behavior in the gastrointestinal tract. [14]* Effect of Temperature: Most compounds exhibit endothermic dissolution, meaning solubility increases with temperature. [23][24]However, this is not universal. Performing solubility assessments at both ambient temperature (~25°C) and physiological temperature (37°C) is recommended.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different crystal lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used for solubility studies and to be aware that different batches may exhibit different properties.
-
Co-solvents and Formulation Vehicles: In drug development, co-solvents (e.g., ethanol, propylene glycol) are often used to enhance the solubility of poorly soluble compounds. [24]Evaluating solubility in various pharmaceutically acceptable solvent systems can provide crucial data for formulation development.
Conclusion: From Data Generation to Insight
Determining the solubility of this compound is not a perfunctory task but a foundational step in its development pathway. The lack of readily available public data necessitates a rigorous, in-house experimental approach. By employing the authoritative shake-flask method, systematically investigating the influence of pH and temperature, and adhering to principles of analytical diligence, researchers can generate a reliable and comprehensive solubility profile. This data is indispensable for interpreting bioassay results, guiding formulation strategies, and ultimately, enabling the successful progression of this promising research compound.
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The Tetrahydroisoquinoline Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Significance in Drug Development
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in the architecture of a vast array of natural products and synthetic molecules of profound biological importance.[1][2] This guide provides an in-depth exploration of the THIQ core, from its historical discovery in plant alkaloids to its contemporary relevance in medicinal chemistry and drug development. We will traverse the seminal synthetic strategies that enabled its construction, delve into its biosynthesis and endogenous presence in mammals, and critically examine its diverse pharmacological landscape. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this privileged heterocyclic system.
Introduction: The Enduring Significance of the Tetrahydroisoquinoline Scaffold
The tetrahydroisoquinoline moiety, a bicyclic system comprising a benzene ring fused to a saturated piperidine ring, represents one of the largest and most structurally diverse families of alkaloids.[1][3] Its prevalence in nature is a testament to its evolutionary selection as a versatile framework for biological recognition.[2] From the intricate structures of antitumor antibiotics to the simpler molecules found in cacti, the THIQ core is a recurring motif.[1][4] In medicinal chemistry, it is recognized as a "privileged structure," capable of interacting with a multitude of biological targets, thus serving as a fertile ground for the design of novel therapeutics.[2] The inherent bioactivity and the potential for stereochemical complexity at the C1 position make it a highly attractive scaffold for drug discovery campaigns targeting a wide range of diseases, from neurodegenerative disorders to cancer.[2][5]
Foundational Syntheses: Forging the THIQ Core
The ability to chemically construct the tetrahydroisoquinoline skeleton has been pivotal to exploring its therapeutic potential. Two classical and enduring reactions, the Pictet-Spengler and the Bischler-Napieralski reactions, have been instrumental in this endeavor.
The Pictet-Spengler Reaction: A Biomimetic Approach
First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction is a cornerstone of THIQ synthesis.[6][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to yield a tetrahydroisoquinoline.[8][9] The reaction is notable for its biomimetic nature, mimicking the enzymatic synthesis of many THIQ alkaloids in plants.[9]
Mechanism of the Pictet-Spengler Reaction:
The reaction proceeds through the initial formation of a Schiff base (or imine) from the β-arylethylamine and the carbonyl compound. Under acidic catalysis, this imine is protonated to form a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization) where the electron-rich aromatic ring attacks the iminium carbon.[8][10] A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.[10] The reaction is particularly efficient with electron-rich aromatic rings, such as those found in dopamine and tryptophan derivatives.[1][7]
Figure 1: Generalized mechanism of the Pictet-Spengler reaction.
Experimental Protocol: A General Procedure for Pictet-Spengler Synthesis of a 1-Substituted THIQ
-
Reactant Dissolution: Dissolve the β-arylethylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene).
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution.
-
Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Bischler-Napieralski Reaction: A Dehydrative Cyclization
Discovered in 1893, the Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines, which can be readily reduced to tetrahydroisoquinolines.[11][12] This reaction involves the intramolecular cyclodehydration of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[13][14]
Mechanism of the Bischler-Napieralski Reaction:
Two primary mechanisms are proposed in the literature.[12] The more widely accepted pathway involves the formation of a nitrilium ion intermediate.[11][13] The amide oxygen of the β-arylethylamide is activated by the dehydrating agent, leading to its elimination and the formation of the electrophilic nitrilium ion. This is followed by an intramolecular electrophilic attack of the aromatic ring on the nitrilium carbon to form the cyclized product.[11] An alternative mechanism suggests the formation of a dichlorophosphoryl imine-ester intermediate.[12]
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An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1] Derivatives of this versatile scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and antihypertensive effects.[1][2][3] This guide focuses on a novel derivative, (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, a compound with an as-yet uncharacterized biological activity profile. Given the therapeutic potential inherent in its core structure, a systematic and multi-faceted approach is warranted to elucidate its mechanism of action and identify its molecular targets.
This document serves as a comprehensive technical guide for researchers and drug development professionals, outlining a logical, data-driven workflow for the identification and validation of potential therapeutic targets for this compound. We will proceed from initial in silico predictions to rigorous biochemical, biophysical, and cell-based validation assays, culminating in preliminary structure-activity relationship (SAR) studies. Each step is designed to build upon the last, creating a self-validating system that ensures scientific integrity and accelerates the path from a novel chemical entity to a potential therapeutic candidate.
Part 1: Hypothesis Generation via In Silico Target Prediction
In the absence of prior biological data for this compound, computational, or in silico, methodologies provide a cost-effective and rapid means of generating initial hypotheses about its potential biological targets.[4][5][6] These approaches leverage vast databases of known ligand-target interactions to predict the activity of novel compounds.[7]
Ligand-Based Approaches: Leveraging Chemical Similarity
The fundamental principle of ligand-based target prediction is that structurally similar molecules often exhibit similar biological activities.[5] This approach involves comparing the structure of our query compound with extensive chemogenomic databases.
-
Chemical Similarity Searching: Using 2D or 3D similarity metrics (e.g., Tanimoto coefficient), we can identify known bioactive molecules that are structurally analogous to this compound. The known targets of these similar compounds then become putative targets for our query molecule.[5]
-
Pharmacophore Modeling: This method identifies the essential steric and electronic features of a molecule that are necessary for its biological activity. A pharmacophore model can be generated from our query compound and used to screen libraries of known drugs and their targets.
Structure-Based Approaches: Molecular Docking
If high-resolution 3D structures of potential target proteins are available, molecular docking can be employed to predict the binding affinity and pose of our compound within the protein's active or allosteric sites.[7][8]
-
Reverse Docking: Instead of docking a library of compounds to a single target, reverse docking screens our single compound against a large library of protein structures.[7] This can reveal potential "off-target" effects as well as primary targets.
Machine Learning and AI-Powered Prediction
Modern approaches utilize machine learning and artificial intelligence to build predictive models based on large datasets of chemical structures and their associated biological activities.[6] These models can often identify complex relationships that are not apparent from simple similarity searches.
Experimental Protocol: In Silico Target Prediction Workflow
-
Compound Preparation: Generate a 3D conformation of this compound and calculate its physicochemical properties.
-
Database Selection: Utilize publicly available and commercial databases such as ChEMBL, PubChem, and BindingDB for ligand-based searches.[5] For reverse docking, use a curated library of protein structures from the Protein Data Bank (PDB).
-
Similarity Searches: Perform 2D fingerprint-based similarity searches using a Tanimoto coefficient threshold of >0.85.
-
Pharmacophore Query: Generate a pharmacophore model based on the energy-minimized conformation of the query compound and screen it against a pharmacophore database.
-
Reverse Docking Screen: Dock the compound into the binding sites of a diverse panel of human proteins, including those known to be targeted by other THIQ derivatives (e.g., GPCRs, kinases, enzymes).
-
Data Analysis and Target Prioritization: Consolidate the results from all in silico methods. Prioritize targets that are identified by multiple methods and are biologically plausible based on the known activities of the broader THIQ class.
Caption: Workflow for in silico target identification.
Part 2: Biochemical and Biophysical Validation of Putative Targets
Once a prioritized list of putative targets is generated, the next critical step is to experimentally validate the predicted physical interaction between this compound and these proteins.
Binding Assays
Directly measuring the binding affinity of the compound to the purified target protein is the most direct way to confirm an interaction.
-
Radioligand Binding Assays: A classic method where the query compound competes with a radiolabeled ligand for binding to the target. This is particularly useful for receptors.
-
Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index upon binding of the compound to a target immobilized on a sensor chip. It provides real-time kinetics of the interaction (on- and off-rates).
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, and entropy).
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip via amine coupling.
-
Compound Preparation: Prepare a dilution series of this compound in a suitable running buffer.
-
Binding Analysis: Inject the compound dilutions over the sensor chip surface and a reference surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Enzyme Inhibition Assays
If a putative target is an enzyme, its functional activity in the presence of the compound must be assessed.
-
Biochemical Assays: These assays measure the rate of the enzymatic reaction by monitoring the consumption of a substrate or the formation of a product. The half-maximal inhibitory concentration (IC50) of the compound can be determined.
Quantitative Data Summary
| Assay Type | Key Parameter | Example Value Range for a "Hit" |
| Surface Plasmon Resonance | KD | < 10 µM |
| Isothermal Titration Calorimetry | KD | < 10 µM |
| Enzyme Inhibition Assay | IC50 | < 10 µM |
Part 3: Cell-Based Assays for Functional Validation
Confirming a direct interaction is crucial, but it is equally important to demonstrate that this interaction translates into a functional consequence in a biologically relevant context.
Target Engagement Assays
These assays confirm that the compound can reach and bind to its target within a cellular environment.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Functional Assays
These assays measure the effect of the compound on the downstream signaling pathways or cellular processes regulated by the target. The specific assay will depend on the target class. For example:
-
GPCRs: cAMP accumulation assays, calcium flux assays, or β-arrestin recruitment assays.[9]
-
Kinases: Western blotting to detect changes in the phosphorylation state of downstream substrates.
-
Nuclear Receptors: Reporter gene assays to measure changes in target gene transcription.[10]
-
Cancer Cell Lines: Proliferation assays (e.g., MTT, CellTiter-Glo) or apoptosis assays (e.g., caspase activity, Annexin V staining) if an anti-cancer target is validated.[2][11]
Experimental Protocol: Western Blot for Kinase Inhibition
-
Cell Treatment: Treat cells expressing the target kinase with varying concentrations of this compound.
-
Cell Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the concentration-dependent effect of the compound on substrate phosphorylation.
Caption: Experimental workflow for target validation.
Part 4: Preliminary Structure-Activity Relationship (SAR) Studies
Once a validated target is identified, the next logical step is to explore the SAR. This involves synthesizing and testing analogs of this compound to understand which parts of the molecule are essential for its activity. This information is critical for optimizing the compound's potency, selectivity, and pharmacokinetic properties.
Key modifications could include:
-
Altering the N-acetyl group.
-
Modifying the carboxylic acid moiety of the acetic acid side chain.
-
Substituting various positions on the aromatic ring of the THIQ core.
Conclusion and Future Directions
The tetrahydroisoquinoline scaffold represents a fertile ground for the discovery of novel therapeutics.[11][12] For a new chemical entity like this compound, the journey from an unknown compound to a potential drug candidate is a systematic process of hypothesis generation and rigorous experimental validation. The integrated workflow presented in this guide, beginning with powerful in silico prediction and progressing through biochemical and cellular validation, provides a robust framework for elucidating its therapeutic targets and mechanism of action. The insights gained from this comprehensive approach will be invaluable for guiding future lead optimization efforts and ultimately realizing the therapeutic potential of this promising molecule.
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- Sliwoski, G., et al. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate.
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- Gangapuram, M., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC.
- Kumar, A., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Semantic Scholar.
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- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
- Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. PMC.
- Millan, M. J., et al. (2010). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. PMC.
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Methodological & Application
Synthesis of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, a compound of interest in medicinal chemistry and drug development, notably as a TPH1 inhibitor for serotonin research.[1] The protocols outlined herein are designed for researchers, scientists, and professionals in the field of drug development, offering a logical and scientifically grounded approach to its multi-step synthesis. This guide emphasizes not just the procedural steps but also the underlying chemical principles and rationale for the chosen synthetic strategy.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[2][3] The title compound, this compound, features key structural modifications to the basic THIQ skeleton: an acetic acid moiety at the C1 position and an acetyl group on the nitrogen atom. These modifications are crucial for its biological activity. This guide details a rational and efficient synthetic pathway to access this molecule.
The proposed synthetic route is a three-stage process commencing with the construction of the core THIQ structure, followed by the introduction of the acetic acid side chain at the C1 position, and culminating in the N-acetylation of the secondary amine.
Overall Synthetic Strategy
The synthesis commences with a classic Pictet-Spengler reaction to form the tetrahydroisoquinoline ring system. This is followed by a nucleophilic addition to introduce a two-carbon unit at the C1 position, which is then converted to the carboxylic acid. The final step involves the N-acetylation of the tetrahydroisoquinoline nitrogen.
Sources
High-Performance Liquid Chromatography (HPLC) Analysis of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid: A Comprehensive Guide to Method Development and Validation
An Application Note for the Pharmaceutical and Drug Development Industry
Abstract
This technical guide provides a detailed methodology for the quantitative analysis of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The compound, a derivative of the tetrahydroisoquinoline core, is of significant interest in pharmaceutical research and drug discovery.[1][2] This document outlines a robust achiral analytical method, delving into the scientific rationale behind the selection of chromatographic parameters. Furthermore, it provides a comprehensive, step-by-step protocol for analysis and an overview of method validation according to ICH Q2(R1) guidelines.[3][4][5] An advanced discussion on the considerations for chiral separation is also included, acknowledging the inherent chirality of the C1-substituted tetrahydroisoquinoline scaffold.
Introduction and Chromatographic Rationale
This compound is a molecule characterized by three key structural features that dictate its chromatographic behavior: a tetrahydroisoquinoline backbone, an N-acetyl group, and a carboxylic acid moiety. The primary analytical challenge lies in controlling the ionization of the carboxylic acid group to achieve reproducible retention on a reversed-phase column.
-
The Role of the Carboxylic Acid: The carboxylic acid group is acidic and will be ionized (deprotonated) at neutral or basic pH. In its ionized, carboxylate form, the molecule is highly polar and will exhibit very poor retention on non-polar stationary phases like C18.[6] To ensure adequate retention and symmetrical peak shape, the ionization must be suppressed. This is achieved by maintaining the mobile phase pH at least 1-2 units below the pKa of the carboxylic acid.[7][8] By operating at a low pH (e.g., pH 2.5-3.0), the analyte exists predominantly in its neutral, protonated form, increasing its hydrophobicity and promoting interaction with the C18 stationary phase.[9]
-
The N-Acetyl Group: The presence of the N-acetyl group makes the nitrogen atom non-basic. This simplifies method development as we do not need to consider the protonation of the amine, which would otherwise introduce a positive charge and further complicate retention behavior.
-
The Chiral Center at C1: The C1 position of the tetrahydroisoquinoline ring is a stereocenter. The method described in this note is an achiral analysis, meaning it will quantify the total amount of the compound without distinguishing between its enantiomers. For applications where stereospecificity is critical (as is often the case in pharmacology), a separate chiral method would be required. This topic is explored further in Section 4.
Based on these considerations, a reversed-phase HPLC method using a C18 stationary phase with an acidic mobile phase and UV detection is the logical and most effective approach for robust quantification.
Recommended Achiral HPLC Method for Quantification
This section provides a complete, step-by-step protocol for the analysis of this compound.
Principle of the Method
The separation is based on reversed-phase chromatography, where the analyte partitions between a polar mobile phase and a non-polar stationary phase.[8][10] An acidic buffer is used to suppress the ionization of the analyte's carboxylic acid group, leading to consistent retention and improved peak shape. Quantification is performed by comparing the peak area of the analyte in the sample to that of a reference standard of known concentration.
Instrumentation, Reagents, and Consumables
-
Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Data Acquisition: Chromatography Data System (CDS).
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil C18, Zorbax Eclipse Plus C18, or equivalent).
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Orthophosphoric Acid (H₃PO₄), ~85%
-
This compound Reference Standard.
-
-
Consumables:
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Autosampler vials with caps
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 2.5):
-
Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water.
-
Mix thoroughly. The pH should be approximately 2.5. Verify with a calibrated pH meter if necessary.
-
Degas the solution using vacuum filtration or sonication for 15 minutes.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile directly.
-
Degas before use.
-
-
Sample Diluent:
-
Prepare a mixture of Water:Acetonitrile (50:50, v/v). This composition is generally effective for dissolving the analyte and is compatible with the mobile phase.
-
-
Standard Stock Solution (e.g., 1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of Sample Diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to volume with the Sample Diluent and mix well.
-
-
Working Standard Solution (e.g., 0.1 mg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Sample Diluent and mix well.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% H₃PO₄ (pH ~2.5)B: Acetonitrile |
| Gradient Program | 0-15 min: 30% to 70% B15-17 min: 70% to 30% B17-22 min: 30% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 22 minutes |
Rationale for Conditions:
-
Wavelength (210 nm): The N-acetyl and tetrahydroisoquinoline moieties lack strong chromophores in the upper UV range. A lower wavelength like 210 nm is chosen to ensure sufficient sensitivity.
-
Gradient Elution: A gradient is employed to ensure the elution of the primary analyte with a good peak shape while also cleaning the column of any potential late-eluting impurities.
-
Temperature (30 °C): Maintaining a constant column temperature ensures reproducible retention times and viscosity of the mobile phase.
Experimental Workflow
Caption: HPLC analytical workflow from preparation to reporting.
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified. This is achieved by making at least five replicate injections of the Working Standard Solution. The results must meet the criteria outlined in pharmacopeial guidelines like USP <621>.[11][12][13]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection and system precision. |
| %RSD of Retention Time | ≤ 1.0% | Indicates stable pump performance and conditions. |
Method Validation Overview (ICH Q2(R1))
To ensure the analytical method is suitable for its intended purpose, it must be validated.[14] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][5]
Caption: Core parameters for HPLC method validation per ICH Q2(R1).
Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Typical Test | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Perform forced degradation. | Peak purity index > 0.99. No co-elution at analyte Rt. |
| Linearity | Analyze 5-6 concentrations across 80-120% of the nominal concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Spike recovery at 3 levels (e.g., 80%, 100%, 120%) with 3 replicates each. | Recovery between 98.0% and 102.0% |
| Precision (Repeatability) | 6 replicate preparations at 100% concentration. | %RSD ≤ 2.0% |
| Precision (Intermediate) | Repeatability test performed by a different analyst on a different day. | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of ~10:1 or based on standard deviation of the response. | %RSD ≤ 10% at the LOQ concentration. |
| Robustness | Vary pH (±0.2), flow rate (±10%), column temp (±5°C). | System suitability parameters must be met. |
Advanced Topic: Considerations for Chiral Separation
The biological activity of chiral molecules like this compound often resides in a single enantiomer.[15] Therefore, separating and quantifying the individual enantiomers is crucial for drug development.
-
Methodology: An achiral C18 column cannot resolve enantiomers. A specialized Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective for separating a wide range of chiral compounds, including tetrahydroisoquinoline derivatives.[15]
-
Potential Starting Conditions for Chiral Method Development:
-
Column: Chiralpak AD-H or Chiralcel OD-H (or equivalent polysaccharide-based CSP).
-
Mobile Phase: Typically a non-polar organic mobile phase (Normal Phase or Polar Organic mode), such as Hexane/Isopropanol or Methanol/Acetonitrile, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Detection: UV detection, as previously described.
-
Screening: A screening process using different CSPs and mobile phase combinations is the standard approach to find a suitable method for enantiomeric resolution.
-
Conclusion
This application note presents a robust and reliable RP-HPLC method for the quantitative determination of this compound. The method is grounded in fundamental chromatographic principles, ensuring good retention and peak shape by controlling the mobile phase pH. The outlined protocol, system suitability criteria, and validation framework provide a comprehensive guide for researchers in quality control and drug development. Furthermore, the discussion on chiral separation highlights a critical next step for the complete stereospecific characterization of this compound.
References
-
Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: HPLC Method Development For Acidic Molecules: A Case Study Source: PharmaGuru URL: [Link]
-
Title: New Reversed-Phase Materials for the Separation of Polar Acidic Compounds Source: Taylor & Francis Online URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: Chiral Capillary Electrophoresis-Mass Spectrometry of Tetrahydroisoquinoline-Derived Neurotoxins: Observation of Complex Stereoisomerism Source: PubMed URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: METHOD DEVELOPMENT ON HPLC Source: Maharana Pratap P.G. College Hardoi URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study Source: MDPI URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Can you retain polar acidic compounds using reversed-phase conditions? Source: YouTube URL: [Link]
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Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
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Title: A review on method development by hplc Source: SciSpace URL: [Link]
-
Title: Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach Source: Sains Malaysiana URL: [Link]
-
Title: Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones Source: PubMed Central URL: [Link]
-
Title: Polar Compounds Source: SIELC Technologies URL: [Link]
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Title: Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction Source: RSC Publishing URL: [Link]
-
Title: Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction Source: Semantic Scholar URL: [Link]
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Title: Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition Source: Frontiers in Chemistry URL: [Link]
-
Title: Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst Source: ACS Publications URL: [Link]
-
Title: A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug Source: Journal of Pharmaceutical Research International URL: [Link]
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Title: Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines Source: PMC - NIH URL: [Link]
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Application Note: A Researcher's Guide to NMR Spectroscopy of Acetylated Tetrahydroisoquinolines
Introduction: The Significance of Acetylated Tetrahydroisoquinolines and the Role of NMR
Acetylated tetrahydroisoquinolines (THIQs) represent a pivotal class of heterocyclic compounds in medicinal chemistry and drug development. Their rigid scaffold is a common feature in a multitude of natural products and synthetic molecules with a broad spectrum of biological activities. The addition of an acetyl group, typically at the nitrogen atom (N-acetylation), can significantly modulate a molecule's pharmacological properties, including its binding affinity for biological targets, metabolic stability, and cell permeability.
Given the subtle yet critical influence of acetylation on molecular structure and function, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the structural elucidation of these molecules in solution.[1][2][3] It provides unparalleled insight into the molecular framework, stereochemistry, and conformational dynamics, which are all crucial for understanding structure-activity relationships (SAR).
This comprehensive guide provides detailed protocols and expert insights for the NMR analysis of acetylated THIQs, designed for researchers, scientists, and drug development professionals. We will delve into sample preparation, data acquisition for both 1D and 2D NMR experiments, and a logical workflow for spectral interpretation and structure validation.
Core Principles and Unique Challenges
The NMR spectra of acetylated THIQs are rich in information, but they also present unique challenges. The introduction of an N-acetyl group introduces the possibility of rotamers , or conformational isomers, arising from the hindered rotation around the N-C(O) amide bond.[4] This can result in the doubling or broadening of signals in the NMR spectrum, complicating interpretation.[4] Understanding and identifying these rotamers is crucial, as different conformations can exhibit different biological activities. Variable temperature NMR experiments can be a valuable tool to study these dynamic processes.[4][5]
The key NMR parameters for characterizing acetylated THIQs are:
-
Chemical Shifts (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus. The electron-withdrawing nature of the acetyl group significantly influences the chemical shifts of nearby protons and carbons.
-
Scalar Coupling (J-coupling): The interaction between neighboring nuclear spins, which provides information about the connectivity of atoms within the molecule.
-
Nuclear Overhauser Effect (NOE): The through-space interaction between protons that are in close proximity, which is invaluable for determining the relative stereochemistry and conformation of the molecule.
Data Presentation: Characteristic NMR Chemical Shifts
The following table summarizes the typical ¹H and ¹³C chemical shift ranges for a generic N-acetylated tetrahydroisoquinoline scaffold. These values can vary depending on the substitution pattern on the aromatic and heterocyclic rings.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Acetyl-CH₃ | 1.90 - 2.20 | 21.0 - 23.0 | Often a sharp singlet. Can be broadened or split in the presence of rotamers.[6][7] |
| Acetyl-C=O | - | 168.0 - 172.0 | A key signal in the ¹³C NMR spectrum indicating acetylation.[6][7] |
| H-1 | 4.50 - 5.50 | 45.0 - 60.0 | Chemical shift is highly dependent on substituents at C-1. |
| H-3 | 3.50 - 4.80 | 38.0 - 45.0 | Typically a multiplet, part of an ABX or more complex spin system with H-4. |
| H-4 | 2.70 - 3.20 | 25.0 - 30.0 | Typically a multiplet, coupled to protons at C-3 and C-5. |
| H-5 | 6.80 - 7.20 | 125.0 - 130.0 | Aromatic proton, part of the ABCD spin system of the benzene ring. |
| H-8 | 6.90 - 7.30 | 125.0 - 130.0 | Aromatic proton, often the most downfield of the aromatic signals. |
| Aromatic C | - | 125.0 - 140.0 | The specific chemical shifts depend on the substitution pattern. |
Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
A high-quality sample is the foundation of a high-quality NMR spectrum.[8]
Materials:
-
Acetylated tetrahydroisoquinoline sample (1-5 mg for ¹H NMR, 5-20 mg for ¹³C and 2D NMR)[9]
-
High-quality 5 mm NMR tube[8]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[10]
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pasteur pipette with a cotton or glass wool plug
Procedure:
-
Weigh the Sample: Accurately weigh the desired amount of your purified acetylated THIQ into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble.[10] Chloroform-d (CDCl₃) is a common first choice. For more polar compounds, DMSO-d₆ or Methanol-d₄ may be necessary.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] Gently swirl or vortex to dissolve the sample completely.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool or cotton directly into the NMR tube.[8][11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Internal Standard: TMS is often pre-dissolved in CDCl₃. If not, a small amount can be added. For other solvents, the residual solvent peak can be used as a secondary reference.[8]
Protocol 2: Acquisition of 1D NMR Spectra
¹H NMR Spectroscopy:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using the following typical parameters:
-
Pulse Sequence: zg30 or similar single-pulse experiment
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans: 8-16 (adjust based on sample concentration)
-
¹³C NMR Spectroscopy:
-
Use the same locked and shimmed sample.
-
Acquire a standard ¹³C NMR spectrum with proton decoupling:
-
Pulse Sequence: zgpg30 or similar pulse sequence with proton decoupling
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H)[9]
-
Protocol 3: Acquisition of 2D NMR Spectra for Structural Elucidation
2D NMR experiments are essential for unambiguously assigning the complex spectra of acetylated THIQs.[1][12]
COSY (Correlation Spectroscopy): Identifies ¹H-¹H scalar couplings.
-
Purpose: To establish proton-proton connectivity within the molecule.
-
Typical Parameters: Use standard library pulse sequences (e.g., cosygpqf). Acquire 256-512 increments in the indirect dimension with 8-16 scans per increment.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
Purpose: To assign carbons based on the assignment of their attached protons.
-
Typical Parameters: Use standard library pulse sequences (e.g., hsqcedetgpsisp2.3). Set the ¹J(C,H) coupling constant to ~145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds.
-
Purpose: To piece together the molecular fragments and establish long-range connectivity, crucial for identifying quaternary carbons and linking different parts of the molecule.
-
Typical Parameters: Use standard library pulse sequences (e.g., hmbcgpndqf). Set the long-range coupling constant to 8-10 Hz.
Spectral Interpretation and Structure Elucidation Workflow
The combination of 1D and 2D NMR data allows for a systematic approach to structure elucidation.
Caption: Workflow for Structure Elucidation of Acetylated THIQs using NMR.
-
Start with 1D Spectra: Identify characteristic signals from the ¹H spectrum, such as the acetyl singlet, aromatic protons, and any other unique resonances. Count the number of signals in the ¹³C spectrum to determine the number of unique carbon atoms.[3]
-
COSY Analysis: Use the COSY spectrum to trace out the proton-proton coupling networks. This will help identify the aliphatic spin systems within the tetrahydroisoquinoline ring.[13]
-
HSQC Analysis: Assign the carbon signals for all protonated carbons by correlating the already assigned protons to their directly attached carbons.[14]
-
HMBC Analysis: This is the key experiment for connecting the different fragments. Look for correlations from the acetyl protons to the acetyl carbonyl carbon, and from protons on the THIQ ring to quaternary carbons and across the molecule.[14]
-
Final Assembly: Use all the collected data to piece together the complete structure. Pay close attention to any doubled signals, which may indicate the presence of rotamers.
Troubleshooting Common NMR Issues
Caption: Decision Tree for Troubleshooting Common NMR Problems.
-
Broad Peaks: This is a common issue that can arise from several factors.[10]
-
Poor Shimming: The magnetic field is not homogeneous. Re-shim the instrument.[5]
-
High Concentration/Low Solubility: Highly viscous samples or samples with undissolved material will give broad lines.[15] Dilute the sample or choose a more suitable solvent.
-
Chemical Exchange: The presence of rotamers can lead to broadened peaks at room temperature.[5] Acquiring the spectrum at a higher temperature may coalesce these signals into sharp averages.[10]
-
-
Overlapping Signals: The aromatic region, in particular, can be crowded.
-
Change Solvent: Changing the solvent (e.g., from CDCl₃ to Benzene-d₆) can alter the chemical shifts and may resolve overlapping signals.[10]
-
Higher Field Strength: If available, using a higher field NMR spectrometer will provide better signal dispersion.
-
-
Presence of Water: A large water signal can obscure underlying peaks.
-
Use Dry Solvents: Ensure your deuterated solvents are stored properly to prevent moisture absorption.[10]
-
Solvent Suppression: Use a pulse sequence with water suppression.
-
Conclusion
NMR spectroscopy is an exceptionally powerful technique for the detailed structural analysis of acetylated tetrahydroisoquinolines. A systematic approach, combining high-quality sample preparation with a suite of 1D and 2D NMR experiments, enables the unambiguous assignment of complex structures and provides insights into their conformational behavior. By understanding the potential challenges, such as the presence of rotamers, and employing the troubleshooting strategies outlined in this guide, researchers can confidently and accurately characterize these important molecules, accelerating the pace of drug discovery and development.
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- NMR-based plant metabolomics protocols: a step-by-step guide - Frontiers. (2024).
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Application Notes and Protocols for the Use of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid in Cell Culture
Introduction: Unveiling a Novel Tool for Serotonin Research
(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a small molecule inhibitor of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1] Serotonin, or 5-hydroxytryptamine (5-HT), is a critical signaling molecule with diverse physiological roles. While its function as a neurotransmitter in the central nervous system is well-established, peripheral serotonin, synthesized predominantly by enterochromaffin cells in the gut, is implicated in a wide array of biological processes including gastrointestinal motility, hemostasis, inflammation, and fibrosis.[2]
The discovery of two isoforms of TPH—TPH1 in the periphery and TPH2 in the brain—has paved the way for the development of selective inhibitors.[2] This selectivity is crucial for investigating the distinct roles of peripheral versus central serotonin and for developing therapeutics that target peripheral pathologies without affecting brain neurochemistry.[2][3] this compound, as a TPH1 inhibitor, represents a valuable research tool for elucidating the cellular mechanisms governed by peripheral serotonin.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture experiments. The protocols outlined herein are designed to be a robust starting point, with an emphasis on the rationale behind experimental steps and the importance of assay-specific optimization.
Mechanism of Action: Targeting the Serotonin Synthesis Pathway
The primary mechanism of action for this compound is the inhibition of TPH1. TPH1 catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP), the initial and rate-limiting step in serotonin synthesis.[4] By inhibiting TPH1, this compound effectively reduces the production of serotonin in peripheral tissues.
Caption: Mechanism of TPH1 Inhibition.
Experimental Planning and Design
Prior to initiating cell-based assays, a thorough understanding of the experimental system and the inhibitor's properties is essential.
Reagent Preparation and Storage
Stock Solution Preparation: Most small molecule inhibitors are soluble in organic solvents such as dimethyl sulfoxide (DMSO).[5][6]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes the introduction of water which can affect compound stability and cell viability. |
| Concentration | 10 mM | A high concentration stock allows for minimal solvent addition to the cell culture medium, reducing potential cytotoxicity from the solvent. |
| Storage | Small aliquots at -20°C or -80°C | Avoids repeated freeze-thaw cycles which can lead to compound degradation. |
Working Solution Preparation: Dilute the stock solution in your cell culture medium to the final desired concentrations immediately before use. It is critical to ensure that the final concentration of DMSO in the culture medium is consistent across all experimental conditions, including vehicle controls, and is below a cytotoxic threshold (typically ≤ 0.1%).
Cell Line Selection
The choice of cell line is dependent on the research question.
| Cell Line Type | Examples | Application |
| High TPH1 Expression | BON cells (human carcinoid)[7], RIN-1046-38 (rat insulinoma) | Ideal for studying the direct effects of TPH1 inhibition on serotonin production and downstream signaling. |
| Transfected Cell Lines | HEK293FT cells transiently transfected with TPH1[8] | Useful for studying the inhibitor's effect in a controlled system with known TPH1 expression levels. |
| Disease-Relevant Cells | Pulmonary artery smooth muscle cells, fibroblasts | For investigating the role of serotonin in specific disease models like pulmonary hypertension or fibrosis. |
Protocol: General Procedure for Cell-Based Assays
This protocol provides a general framework. Optimization of incubation times, cell densities, and inhibitor concentrations is crucial for each specific cell line and experimental endpoint.
Caption: General Experimental Workflow.
Step 1: Cell Seeding
-
Culture your chosen cell line according to standard protocols.
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Seed the cells into appropriate multi-well plates at a pre-determined optimal density. The seeding density should allow for logarithmic growth throughout the duration of the experiment.
Step 2: Compound Treatment
-
After allowing the cells to adhere and resume growth (typically 24 hours), prepare fresh serial dilutions of this compound in culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Step 3: Endpoint Analysis
A. Determining the Optimal Inhibitor Concentration (Dose-Response Curve)
It is essential to determine the IC50 (the concentration of an inhibitor that reduces a specific biological activity by 50%) in your cell-based assay.
-
Treat cells with a wide range of inhibitor concentrations (e.g., from 1 nM to 100 µM).
-
After the incubation period, measure the desired biological endpoint. For a TPH1 inhibitor, this would typically be the level of 5-HTP or serotonin in the cell lysate or supernatant.
-
Quantify 5-HTP or serotonin using methods such as HPLC with fluorescence detection or commercially available ELISA kits.[9]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.
B. Assessing Cytotoxicity
It is crucial to ensure that the observed effects of the inhibitor are not due to general cytotoxicity.
-
In parallel with your primary experiment, treat cells with the same range of inhibitor concentrations.
-
Assess cell viability using standard assays such as:
-
The inhibitor concentrations used in subsequent experiments should be below the threshold that causes significant cytotoxicity.
C. Downstream Cellular Assays
Based on your research objectives, a variety of downstream analyses can be performed:
-
Western Blotting: To assess changes in the expression or phosphorylation status of proteins in signaling pathways affected by serotonin.
-
Quantitative PCR (qPCR): To analyze changes in the expression of genes regulated by serotonin.
-
Functional Assays: Such as cell proliferation, migration, or contraction assays, depending on the cell type and biological question.
Troubleshooting and Considerations
-
Inhibitor Instability: The stability of small molecules in culture media can vary.[6] If you suspect instability, you can assess it by incubating the inhibitor in your media over time and measuring its concentration.
-
Off-Target Effects: At high concentrations, small molecule inhibitors may have off-target effects.[10] Using the lowest effective concentration and validating key findings with a second, structurally distinct TPH1 inhibitor or with genetic approaches (e.g., siRNA) can help to mitigate this.
-
Cellular Bioavailability: The ability of the compound to penetrate the cell membrane and reach its intracellular target is critical.[11] The provided protocols using transfected or high-expressing cell lines implicitly confirm cell permeability if an effect is observed.
Conclusion
This compound is a promising tool for investigating the multifaceted roles of peripheral serotonin. By carefully designing and optimizing cell culture experiments, researchers can leverage this TPH1 inhibitor to gain valuable insights into cellular signaling and pathophysiology. The protocols and considerations outlined in these application notes provide a solid foundation for the successful integration of this compound into your research endeavors.
References
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Cianci, G., et al. (2019). Discovery and Biological Characterization of a Novel Scaffold for Potent Inhibitors of Peripheral Serotonin Synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Jones, S. P., et al. (2019). Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases. Frontiers in Pharmacology. Available at: [Link]
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Betari, N., et al. (2020). Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations. Frontiers in Pharmacology. Available at: [Link]
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Liu, Q., et al. (2008). Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Li, L., et al. (2021). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]
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BPS Bioscience. (n.d.). TPH1 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
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Zavadoski, W., et al. (2015). Tryptophan hydroxylase-1 inhibitors reduce serotonin levels and mast cell numbers in monocrotaline-treated rat lungs. European Respiratory Journal. Available at: [Link]
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Amsbio. (n.d.). TPH1 Inhibitor Screening Assay Kit. Amsbio. Available at: [Link]
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SIBOV, S., et al. (2023). Inhibition of serotonin biosynthesis in neuroendocrine neoplasm suppresses tumor growth in vivo. bioRxiv. Available at: [Link]
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Li, Z., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
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Bader, M. (2020). Inhibition of serotonin synthesis: A novel therapeutic paradigm. Pharmacology & Therapeutics. Available at: [Link]
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Szlachcic, A., et al. (2018). Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State. International Journal of Molecular Sciences. Available at: [Link]
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Kihara, T., et al. (1993). Synthesis and enantioselectivity of optically active 1- and 3-substituted 4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols and related compounds as norepinephrine potentiators. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Application Notes and Protocols: Establishing Animal Models for Efficacy and Pharmacokinetic Profiling of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Introduction: The Therapeutic Potential of Tetrahydroisoquinoline Derivatives
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] THIQ derivatives have demonstrated potential as antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[1][2][3] Their diverse pharmacological profiles stem from their ability to interact with a wide range of biological targets. Given this established therapeutic potential, novel THIQ analogs such as (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid are promising candidates for drug discovery programs.
These application notes provide a comprehensive guide for researchers and drug development professionals on the selection and implementation of preclinical animal models to investigate the in vivo effects of this compound. Due to the nascent stage of research on this specific molecule, we will explore two robust and highly relevant therapeutic areas where THIQ derivatives have shown promise: neurodegenerative disease and metabolic syndrome . This document will detail the rationale for model selection, provide step-by-step experimental protocols, and outline key endpoints for assessing therapeutic efficacy and pharmacokinetic profiles.
PART 1: Strategic Selection of In Vivo Models
The initial step in evaluating a novel compound is to select an animal model that recapitulates key aspects of the human disease pathology. The choice of model will be dictated by the hypothesized mechanism of action of this compound.
Scenario A: Investigating Neuroprotective Effects in a Model of Alzheimer's Disease
Rationale: The blood-brain barrier permeability and observed neuroprotective properties of some THIQ compounds make neurodegenerative diseases a logical therapeutic target.[1][2] Alzheimer's disease, characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles, is a prevalent neurodegenerative disorder for which effective disease-modifying therapies are urgently needed.[4]
Recommended Model: The APP/PS1 transgenic mouse model is a widely used and well-characterized model of Alzheimer's disease.[5] These mice co-express mutant forms of the human amyloid precursor protein (APP) and presenilin-1 (PSEN1), leading to age-dependent accumulation of Aβ plaques, cognitive deficits, and other pathological features reminiscent of human Alzheimer's disease.[5]
Scenario B: Assessing Metabolic Effects in a Diet-Induced Model of Metabolic Syndrome
Rationale: Some THIQ derivatives have been investigated for their role in modulating metabolic pathways.[6] Metabolic syndrome is a cluster of conditions including central obesity, insulin resistance, dyslipidemia, and hypertension, which significantly increases the risk of cardiovascular disease and type 2 diabetes.[7][8]
Recommended Model: A high-fat diet (HFD)-induced model of metabolic syndrome in C57BL/6J mice is a translationally relevant model that mimics the development of metabolic syndrome in humans due to dietary factors.[9][10] This model is characterized by weight gain, hyperglycemia, insulin resistance, and dyslipidemia.[9][10]
PART 2: Experimental Design and Workflow
A well-designed experimental workflow is critical for obtaining reproducible and translatable results. The following diagram illustrates a generalized workflow for evaluating this compound in either the neurodegenerative or metabolic disease model.
Caption: Generalized experimental workflow for in vivo evaluation.
PART 3: Detailed Protocols
Protocol 1: Pharmacokinetic (PK) Study in Rodents
A preliminary PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This information will guide dose selection and frequency for subsequent efficacy studies.[11][12]
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of the test compound.
Animals: Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Dose Formulation: Prepare a solution or suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
Administration:
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the saphenous or tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[16]
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate PK parameters using non-compartmental analysis software.
Table 1: Recommended Dosing and Sampling Parameters for Rodent PK Studies
| Parameter | Intravenous (IV) | Oral (PO) |
|---|---|---|
| Dose (mg/kg) | 1-5 | 10-50 |
| Vehicle | Saline with co-solvent | 0.5% Methylcellulose |
| Route | Tail Vein Injection | Oral Gavage |
| Blood Sampling Time Points (hours) | 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 | 0.25, 0.5, 1, 2, 4, 8, 24 |
Protocol 2: Efficacy Evaluation in the APP/PS1 Mouse Model of Alzheimer's Disease
Objective: To assess the ability of this compound to ameliorate cognitive deficits and reduce neuropathology.
Animals: Male and female APP/PS1 mice and wild-type littermate controls. Treatment can begin at an age before significant plaque deposition (e.g., 3-4 months) for a preventative paradigm, or after plaque onset (e.g., 6-7 months) for a therapeutic paradigm.
Procedure:
-
Compound Administration: Administer the test compound daily via oral gavage or formulated in the diet for a period of 3-6 months.
-
Behavioral Testing: Conduct a battery of behavioral tests during the final weeks of treatment to assess cognitive function.[17][18]
-
Terminal Procedures:
-
Histopathological and Biochemical Analysis:
-
Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).[23][24]
-
ELISA: Quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
Western Blot: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and inflammatory markers.
-
Protocol 3: Efficacy Evaluation in the High-Fat Diet-Induced Metabolic Syndrome Model
Objective: To determine if this compound can improve metabolic parameters in a diet-induced obesity model.
Animals: Male C57BL/6J mice (6-8 weeks old).
Procedure:
-
Dietary Induction: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce metabolic syndrome.[9][10] A control group will receive a standard chow diet.
-
Compound Administration: Administer the test compound daily via oral gavage for 4-8 weeks.
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor weekly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform during the final weeks of the study to assess glucose homeostasis and insulin sensitivity.
-
Fasting Blood Glucose and Insulin: Measure from tail vein blood after an overnight fast.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for analysis of plasma lipids (triglycerides, cholesterol) and inflammatory cytokines.
-
Harvest tissues such as liver, epididymal white adipose tissue (eWAT), and skeletal muscle for further analysis.
-
-
Tissue Analysis:
-
Histology: Perform H&E staining of liver sections to assess steatosis.
-
Gene Expression Analysis (qPCR): Analyze the expression of genes involved in inflammation, lipid metabolism, and glucose metabolism in the liver and adipose tissue.
-
PART 4: Data Interpretation and Validation
Table 2: Key Endpoints and Interpretation
| Model | Primary Endpoint | Secondary Endpoints | Interpretation of Positive Result |
|---|---|---|---|
| APP/PS1 Mouse | Improved performance in Morris Water Maze | Reduced Aβ plaque burden, decreased neuroinflammation, preserved synaptic markers | Potential disease-modifying effects for Alzheimer's disease |
| High-Fat Diet Mouse | Improved glucose tolerance in GTT | Reduced body weight gain, improved insulin sensitivity in ITT, decreased liver steatosis, lower plasma triglycerides | Potential therapeutic for metabolic syndrome and related disorders |
Self-Validation:
-
Positive Controls: Include a positive control compound where possible to validate the model and assay sensitivity.
-
Vehicle Controls: All treatment groups should be compared to a vehicle-treated control group to account for any effects of the vehicle or administration procedure.
-
Blinded Analysis: All behavioral and histological analyses should be conducted by an experimenter blinded to the treatment groups to minimize bias.
PART 5: Mechanistic Insights and Signaling Pathways
Further investigation into the mechanism of action of this compound will be crucial. Based on the in vivo findings, subsequent in vitro studies can be designed to elucidate the specific molecular targets and signaling pathways modulated by the compound.
Caption: Hypothesized signaling pathways for compound intervention.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By employing well-characterized animal models of neurodegenerative disease and metabolic syndrome, researchers can effectively assess the therapeutic potential and pharmacokinetic properties of this novel THIQ derivative. A systematic and rigorous approach to in vivo testing is paramount for the successful translation of promising compounds from the laboratory to the clinic. The adaptability of these protocols allows for their application to other THIQ analogs and related chemical scaffolds, thereby accelerating the discovery of new medicines for complex human diseases.
References
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Sasaguri, H., Nilsson, P., Hashimoto, S., Nagata, K., Saito, T., & Saido, T. C. (2017). APP/PS1 mice show age-dependent changes in brain amyloid-β pathology. Alzheimer's & Dementia, 13(6), 635–645. [Link]
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Billings, L. M., Oddo, S., Green, K. N., McGaugh, J. L., & LaFerla, F. M. (2005). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Behavioural brain research, 160(1), 1–12. [Link]
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Eyileten, C., et al. (2022). Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability. Biomedicines, 10(5), 1149. [Link]
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Yamaguchi, H., & Shen, J. (2013). Histological analysis of neurodegeneration in the mouse brain. Methods in molecular biology (Clifton, N.J.), 1004, 91–113. [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13993-14023. [Link]
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ResearchGate. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
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ResearchGate. (2025, August 5). Snapshot PK: a rapid rodent in vivo preclinical screening approach. [Link]
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National Center for Biotechnology Information. (1993). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 50(4-5), 323-329. [Link]
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National Center for Biotechnology Information. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 48(12), 1266-1273. [Link]
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National Center for Biotechnology Information. (2004). Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3731-3735. [Link]
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Der Pharmacia Lettre. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. [Link]
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ACS Publications. (2019, September 18). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. [Link]
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National Center for Biotechnology Information. (2012). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. PLoS ONE, 7(1), e29642. [Link]
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Anwendungs- und Protokollleitfaden: Derivatisierung von (2-Acetyl-1,2,3,4-tetrahydroisochinolin-1-yl)essigsäure für analytische Assays
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Verfasst von: Einem Senior Application Scientist
Zusammenfassung für die Geschäftsleitung
(2-Acetyl-1,2,3,4-tetrahydroisochinolin-1-yl)essigsäure ist eine komplexe heterozyklische Verbindung, die für die pharmazeutische Forschung und Entwicklung von Interesse ist. Ihre quantitative Analyse in biologischen Matrizes und pharmazeutischen Formulierungen stellt aufgrund ihrer physikochemischen Eigenschaften eine Herausforderung dar. Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Begründungen für die Derivatisierung dieser Zielverbindung, um ihre Detektion und Quantifizierung mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit UV- und Fluoreszenz-Detektion sowie mittels Flüssigkeitschromatographie-Massenspektrometrie (LC-MS) zu verbessern. Die hier beschriebenen Methoden zielen darauf ab, die Empfindlichkeit, Selektivität und chromatographische Leistung zu erhöhen und Forschern robuste Werkzeuge für ihre analytischen Arbeitsabläufe an die Hand zu geben.
Einführung: Die Notwendigkeit der Derivatisierung
(2-Acetyl-1,2,3,4-tetrahydroisochinolin-1-yl)essigsäure besitzt zwei primäre funktionelle Gruppen, die für die Derivatisierung zugänglich sind: eine Carbonsäuregruppe und ein tertiäres Amid, das aus der Acetylierung des sekundären Amins im Tetrahydroisochinolin-Ring resultiert. Während das tertiäre Amid relativ unreaktiv ist, bietet die Carbonsäuregruppe einen ausgezeichneten Angriffspunkt für die chemische Modifikation.
Die direkte Analyse dieser Verbindung kann durch mehrere Faktoren erschwert werden:
-
Geringe UV-Absorption: Der Tetrahydroisochinolin-Kern besitzt zwar einen Chromophor, dieser ist jedoch möglicherweise nicht stark genug für die Detektion von Spurenkonzentrationen in komplexen Proben wie Plasma oder Gewebeextrakten.
-
Fehlende native Fluoreszenz: Die Verbindung ist nicht nativ fluoreszierend, was den Einsatz hochempfindlicher Fluoreszenzdetektoren ausschließt.
-
Geringe Ionisierungseffizienz in der Massenspektrometrie: Die Carbonsäuregruppe kann im negativen Ionenmodus analysiert werden, jedoch kann die Empfindlichkeit durch Matrixeffekte und eine ineffiziente Ionisierung beeinträchtigt sein.
Die Derivatisierung überwindet diese Einschränkungen, indem ein Tag (ein Molekülteil) an die Carbonsäuregruppe gekoppelt wird, das die gewünschten analytischen Eigenschaften verleiht.
Logik der Derivatisierungsstrategie
Unsere Strategie konzentriert sich ausschließlich auf die Carbonsäurefunktion. Die Acetylgruppe am Stickstoffatom macht das Stickstoffatom zu einem tertiären Amid und damit deutlich weniger nukleophil und für die meisten Standard-Derivatisierungsreaktionen für Amine unzugänglich. Die Carbonsäuregruppe ist hingegen ein idealer Kandidat für Reaktionen wie Veresterung oder Amidkopplung.
.
Abbildung 1: Logischer Arbeitsablauf für die Derivatisierungsstrategie.
Protokolle zur Derivatisierung für die HPLC-Analyse
Die HPLC ist eine weit verbreitete Technik für die quantitative Analyse. Die Derivatisierung kann die Nachweisgrenzen um Größenordnungen verbessern.
UV-Derivatisierung zur Verbesserung der Empfindlichkeit
Für die UV-Detektion ist das Ziel die Einführung eines starken Chromophors. Phenacylbromide sind eine klassische Wahl für die Veresterung von Carbonsäuren. Sie reagieren unter milden Bedingungen und die resultierenden Ester weisen eine hohe molare Extinktion auf.
Reagenz der Wahl: 4-Bromphenacylbromid (PBPB)
Begründung: PBPB reagiert mit dem Carboxylat-Anion der Zielverbindung zu einem Phenacylester. Dieser Ester besitzt einen deutlich stärkeren Chromophor als die Ausgangsverbindung, was zu einer erhöhten Empfindlichkeit bei der UV-Detektion (typischerweise bei ~254 nm) führt.
Protokoll 2.1: PBPB-Derivatisierung
-
Probenvorbereitung: Lösen Sie eine eingedampfte Probe, die die Zielverbindung enthält, in 100 µL Acetonitril.
-
Reagenzienzugabe:
-
Geben Sie 20 µL einer 10 mg/mL Lösung von 4-Bromphenacylbromid in Acetonitril hinzu.
-
Fügen Sie 10 µL einer 10 mg/mL Lösung eines Katalysators wie Kronenether (z. B. 18-Krone-6) hinzu, um das Carboxylat-Anion zu solubilisieren und seine Reaktivität zu erhöhen. Alternativ kann eine schwache Base wie Kaliumcarbonat verwendet werden.
-
-
Reaktion: Verschließen Sie das Reaktionsgefäß fest und erhitzen Sie es für 30 Minuten bei 60 °C in einem Heizblock.
-
Abbruch: Kühlen Sie die Probe auf Raumtemperatur ab. Ein Quenchen ist in der Regel nicht erforderlich, da der Überschuss an Reagenz oft chromatographisch abgetrennt werden kann.
-
Analyse: Injizieren Sie einen Aliquot (z. B. 10-20 µL) direkt in das HPLC-UV-System.
Tabelle 1: Vergleich von UV-Derivatisierungsreagenzien
| Reagenz | Reaktionsmechanismus | Vorteile | Nachteile |
| 4-Bromphenacylbromid (PBPB) | Veresterung | Stabile Derivate, hoher UV-Absorptionskoeffizient | Erfordert Erhitzen, Katalysator oft notwendig |
| 2-Nitrophenylhydrazin (NPH) | Amidbildung (nach Aktivierung der Säure) | Hohe Empfindlichkeit | Mehrstufiger Prozess (Aktivierung erforderlich) |
Fluoreszenz-Derivatisierung für höchste Empfindlichkeit
Die Fluoreszenzdetektion bietet eine noch höhere Empfindlichkeit und Selektivität als die UV-Detektion.[1][2] Hierfür werden Fluorophore an die Carbonsäuregruppe gekoppelt. Coumarin-basierte Reagenzien sind hierfür hervorragend geeignet.
Reagenz der Wahl: 4-(Brommethyl)-7-methoxycoumarin (Br-Mmc)
Begründung: Br-Mmc ist ein weit verbreitetes Fluoreszenz-Markierungsreagenz für Carbonsäuren.[2] Es bildet hochfluoreszierende Ester, die mit hoher Empfindlichkeit nachgewiesen werden können. Die resultierenden Derivate besitzen günstige Anregungs- und Emissionswellenlängen, die Hintergrundinterferenzen minimieren.
Protokoll 2.2: Br-Mmc-Derivatisierung
-
Probenvorbereitung: Lösen Sie die trockene Probe in 100 µL Acetonitril.
-
Reagenzienzugabe:
-
Geben Sie 50 µL einer 1 mg/mL Lösung von Br-Mmc in Acetonitril hinzu.
-
Fügen Sie 10 µL einer 1 mg/mL Lösung von 18-Krone-6 in Acetonitril und eine Spatelspitze Kaliumcarbonat hinzu.
-
-
Reaktion: Verschließen Sie das Gefäß und erhitzen Sie es für 45 Minuten bei 70 °C. Schützen Sie die Probe vor Licht, um ein Ausbleichen des Fluorophors zu verhindern.
-
Abbruch: Kühlen Sie die Probe ab. Fügen Sie 10 µL einer 1 mg/mL Lösung von Prolin in Acetonitril hinzu, um überschüssiges Br-Mmc zu neutralisieren, und erhitzen Sie für weitere 10 Minuten.
-
Analyse: Verdünnen Sie die Probe bei Bedarf mit der mobilen Phase und injizieren Sie sie in das HPLC-System mit Fluoreszenzdetektor (FLD). Typische Wellenlängen sind λex = 325 nm und λem = 395 nm.
Abbildung 2: Arbeitsabläufe für die HPLC-Derivatisierung.
Protokolle zur Derivatisierung für die LC-MS-Analyse
Für die LC-MS-Analyse zielt die Derivatisierung darauf ab, die Ionisierungseffizienz zu verbessern und eine vorhersagbare Fragmentierung zu ermöglichen.[3] Die Umwandlung der Carbonsäure in ein Amid mit einem Reagenz, das eine leicht ionisierbare Gruppe (z. B. ein tertiäres Amin) enthält, ist eine bewährte Strategie, um die Empfindlichkeit im positiven Elektrospray-Ionisierungsmodus (ESI+) zu erhöhen.
Reagenz der Wahl: (S)-Anabasin
Begründung: (S)-Anabasin ist ein chirales Reagenz, das eine sekundäre Aminogruppe für die Amidkopplung und eine basische Pyridin-Struktur enthält, die im ESI+ Modus leicht protoniert wird.[4][5] Dies führt zu einer signifikanten Steigerung der Signalintensität. Die Reaktion erfordert einen Kupplungsreagenz, um die Carbonsäure zu aktivieren.
Protokoll 3.1: (S)-Anabasin-Derivatisierung für LC-MS
-
Aktivierung der Carbonsäure:
-
Lösen Sie die trockene Probe in 50 µL trockenem Dichlormethan.
-
Geben Sie 1,1 Äquivalente 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholiniumchlorid (DMTMM) hinzu. DMTMM ist ein wasserlösliches Kupplungsreagenz, das unter milden Bedingungen arbeitet.
-
Verschließen Sie das Gefäß und schütteln Sie es für 10 Minuten bei Raumtemperatur.
-
-
Kopplungsreaktion:
-
Geben Sie 1,2 Äquivalente (S)-Anabasin hinzu.
-
Lassen Sie die Reaktion für 1 Stunde bei Raumtemperatur laufen.
-
-
Probenaufarbeitung:
-
Verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom.
-
Lösen Sie den Rückstand in einer geeigneten Menge der mobilen Phase (z. B. 50% Acetonitril in Wasser mit 0,1% Ameisensäure).
-
-
Analyse: Injizieren Sie die Probe in das LC-MS/MS-System. Analysieren Sie im positiven ESI-Modus. Überwachen Sie den Übergang vom protonierten Molekülion [M+H]+ zum charakteristischen Fragmention (z. B. dem Pyridin-Fragment des Anabasins) im Selected Reaction Monitoring (SRM)-Modus.
Tabelle 2: Vergleich von LC-MS-Derivatisierungsreagenzien für Carbonsäuren
| Reagenz | Kopplungschemie | Vorteile | Nachteile |
| (S)-Anabasin + DMTMM | Amidbildung | Erhöht die ESI+-Empfindlichkeit erheblich, chirale Trennung möglich[4][5] | Erfordert Aktivierungsschritt |
| Primäre/Sekundäre Amine (z.B. Dimethylamin) | Amidbildung | Einfach, verbessert die chromatographische Form | Geringere Steigerung der Ionisierungseffizienz als bei Reagenzien mit permanenten Ladungen |
| Girard-Reagenz T | Hydrazonbildung (nicht für Carbonsäuren) | Führt eine permanente positive Ladung ein | Nicht direkt auf Carbonsäuren anwendbar |
Chirale Derivatisierung
Da die Zielverbindung ein chirales Zentrum an der C1-Position des Tetrahydroisochinolin-Rings besitzt, kann die Trennung der Enantiomere von entscheidender Bedeutung sein. Die Verwendung eines enantiomerenreinen Derivatisierungsreagenzes wandelt die Enantiomere in Diastereomere um, die dann auf einer achiralen HPLC-Säule getrennt werden können.[6]
Reagenz der Wahl: (S)-(-)-α-Methylbenzylamin
Begründung: Dieses chirale Amin ist kommerziell in hoher enantiomerer Reinheit erhältlich und reagiert mit der aktivierten Carbonsäure zu diastereomeren Amiden.[6] Diese Diastereomere weisen unterschiedliche physikochemische Eigenschaften auf, die ihre Trennung auf einer Standard-Umkehrphasen-Säule (z. B. C18) ermöglichen.
Protokoll 4.1: Chirale Derivatisierung
Das Protokoll ähnelt dem Protokoll 3.1, wobei (S)-Anabasin durch (S)-(-)-α-Methylbenzylamin ersetzt wird.
-
Aktivierung der Carbonsäure: Führen Sie Schritt 1 wie in Protokoll 3.1 beschrieben durch.
-
Kopplungsreaktion:
-
Geben Sie 1,2 Äquivalente (S)-(-)-α-Methylbenzylamin hinzu.
-
Lassen Sie die Reaktion für 1-2 Stunden bei Raumtemperatur laufen.
-
-
Probenaufarbeitung und Analyse: Fahren Sie wie in Protokoll 3.1 beschrieben fort. Die Trennung der resultierenden Diastereomere erfordert möglicherweise eine sorgfältige Optimierung der chromatographischen Bedingungen (z. B. Gradient, Temperatur).
Selbstvalidierung und Vertrauenswürdigkeit der Protokolle
Jedes der hier beschriebenen Protokolle enthält implizite Validierungsschritte:
-
Verwendung von Standards: Führen Sie alle Derivatisierungsreaktionen parallel mit einem zertifizierten Referenzstandard der Zielverbindung durch. Dies ermöglicht die Bestimmung der Reaktionsausbeute und die Bestätigung der Retentionszeit des Derivats.
-
Negativkontrollen: Eine Leerreaktion (ohne Analyt) sollte durchgeführt werden, um sicherzustellen, dass keine störenden Peaks aus den Reagenzien oder dem Lösungsmittel entstehen.
-
Stabilität des Derivats: Die Stabilität des derivatisierten Produkts sollte über die Zeit, die für eine typische Analyse-Sequenz benötigt wird, überprüft werden, indem eine derivatisierte Probe mehrmals über mehrere Stunden injiziert wird.
-
Massenspektrometrische Bestätigung: Die Identität des derivatisierten Produkts sollte (wenn möglich) mittels Massenspektrometrie bestätigt werden, um die erwartete chemische Modifikation zu verifizieren.
Durch die Befolgung dieser grundlegenden Validierungsschritte können Forscher Vertrauen in die Genauigkeit und Robustheit ihrer Ergebnisse gewinnen.
Referenzen
-
Imai, K. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. [Link]
-
Toyo'oka, T., & Kato, M. (2001). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst, 126(10), 1735-1741. [Link]
-
Santa, T., Higashi, T., & Fukushima, T. (2011). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Biomedical Chromatography, 25(1-2), 103-110. [Link]
-
Xie, Z., Yu, L., Yu, H., & Deng, Q. (2010). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 48(7), 559-563. [Link]
-
Toyo'oka, T., & Kato, M. (2001). Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography. Analyst, 126, 1735-1741. [Link]
-
Patel, A. B., & Lunte, S. M. (1999). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. Journal of Chromatography A, 848(1-2), 357-366. [Link]
-
ResearchGate. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate Website. [Link]
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Daskalaki, E., & Georgakopoulos, C. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5853. [Link]
-
Semantic Scholar. (n.d.). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Semantic Scholar Website. [Link]
-
Myers, H. N., & Rida, S. M. (1985). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Pharmaceutical Sciences, 74(4), 441-445. [Link]
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- 4. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
High-throughput screening with (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Application Notes & Protocols
Topic: High-Throughput Screening with (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Derivatives for Novel Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Tetrahydroisoquinoline Scaffold as a Foundation for Enzyme Inhibitor Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for presenting functional groups in precise spatial orientations, enabling potent and selective interactions with a wide range of biological targets.[1][2] Derivatives of this scaffold have been identified as inhibitors of various enzyme classes, including protein tyrosine phosphatases (PTPs)[3], and modulators of G-protein coupled receptors and ion channels.[4][5]
This compound (ATIQ-acid) represents a strategic starting point for generating a focused compound library for high-throughput screening (HTS). The carboxylic acid and acetyl groups provide synthetic handles for creating a diverse set of derivatives, allowing for systematic exploration of the structure-activity relationship (SAR) against a chosen enzyme target.
This application note provides a comprehensive guide to developing and executing a high-throughput screening campaign using a library of ATIQ-acid derivatives. We will focus on a robust, fluorescence-based biochemical assay designed to identify inhibitors of a model cysteine protease. The principles and protocols described herein are broadly applicable to other enzyme classes with appropriate modifications to the substrate and buffer conditions.
Principle of the Assay: A Fluorescence-Based Protease Inhibition HTS
High-throughput screening for enzyme inhibitors is a cornerstone of modern drug discovery.[6][7] Fluorescence-based assays are among the most widely used methods due to their high sensitivity, broad dynamic range, and compatibility with automated liquid handling systems.[8][9][10]
This protocol employs a fluorogenic substrate that is cleaved by the target protease, releasing a fluorescent molecule. In the absence of an inhibitor, the enzyme is active, leading to a strong fluorescent signal. When a compound from the ATIQ-acid library inhibits the enzyme, the substrate remains intact, and the fluorescence is quenched. The reduction in fluorescence is directly proportional to the inhibitory activity of the compound.
The primary objective of the HTS is to identify "hits"—compounds that exhibit a statistically significant reduction in enzyme activity. These hits are then subjected to a series of validation and secondary assays to confirm their activity, determine their potency (IC50), and elucidate their mechanism of action.
Visualizing the HTS Workflow
The overall process, from initial assay development to hit validation, follows a logical progression designed to maximize efficiency and minimize false positives.
Caption: High-Throughput Screening (HTS) Workflow.
PART 1: Assay Development and Validation Protocol
Objective: To optimize assay conditions and validate its robustness for HTS. A well-developed assay is crucial for minimizing variability and ensuring reproducible data.[11][12]
Materials:
-
Target Enzyme: Recombinant human cysteine protease (e.g., Cathepsin S)
-
Fluorogenic Substrate: e.g., (Z-VVR)2-R110
-
Assay Buffer: 50 mM MES, pH 6.0, 2.5 mM EDTA, 5 mM DTT
-
Positive Control Inhibitor: A known inhibitor for the target enzyme (e.g., E-64 for cysteine proteases)
-
Test Plates: 384-well, black, flat-bottom plates
-
DMSO: Anhydrous, for compound dilution
-
Multimode Plate Reader: Capable of fluorescence intensity detection
Step 1.1: Enzyme and Substrate Concentration Matrix
Causality: Determining the optimal concentrations of enzyme and substrate is critical. Too much enzyme can lead to rapid substrate depletion and a narrow linear range, while too little will result in a weak signal. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to maximize sensitivity for competitive inhibitors.
Protocol:
-
Prepare a 2x working solution of the enzyme in assay buffer at various concentrations (e.g., 0.5 nM to 50 nM).
-
Prepare a 2x working solution of the fluorogenic substrate in assay buffer at various concentrations (e.g., 0.1 µM to 10 µM).
-
In a 384-well plate, add 10 µL of each 2x enzyme concentration to a column and 10 µL of each 2x substrate concentration to a row.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity (e.g., Ex/Em = 485/528 nm) every 5 minutes for 60 minutes.
-
Analyze the data to find the concentrations of enzyme and substrate that yield a robust linear increase in signal over time, with the reaction reaching approximately 50-70% of its maximum signal within the desired incubation period (e.g., 60 minutes).
Step 1.2: Z' Factor Determination for Assay Quality Control
Causality: The Z' factor is a statistical parameter that quantifies the quality of an HTS assay.[13] A Z' factor between 0.5 and 1.0 indicates an excellent assay, signifying a large separation between the positive and negative controls and low data variability.
Protocol:
-
Using the optimized enzyme and substrate concentrations from Step 1.1, prepare the reaction mix.
-
Design a plate map with at least 16 wells for the negative control (enzyme + substrate + DMSO) and 16 wells for the positive control (enzyme + substrate + saturating concentration of a known inhibitor).
-
Dispense 20 µL of the reaction mix into all wells.
-
Add 100 nL of DMSO to the negative control wells and 100 nL of the positive control inhibitor to the positive control wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence intensity.
-
Calculate the Z' factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (where SD is the standard deviation)
| Parameter | Description | Acceptance Criterion |
| Z' Factor | A measure of assay robustness and dynamic range. | > 0.5 |
| Signal-to-Background | Ratio of the mean negative control signal to the mean positive control signal. | > 5 |
| CV (%) | Coefficient of variation for both positive and negative controls. | < 10% |
PART 2: Primary Screening and Hit Identification
Objective: To screen the entire ATIQ-acid derivative library at a single concentration to identify "primary hits."
Step 2.1: Library Screening Protocol
Protocol:
-
Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each library compound (at a stock concentration of 1 mM in DMSO) to the 384-well assay plates. This results in a final assay concentration of 10 µM.
-
Controls: Dedicate specific columns on each plate for positive and negative controls as defined in Step 1.2.
-
Enzyme Addition: Add 10 µL of the 2x optimized enzyme solution to all wells.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature. This allows the compounds to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the 2x optimized substrate solution to all wells to start the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence intensity on a multimode plate reader.
Step 2.2: Data Analysis and Hit Selection
Causality: A robust statistical method is required to distinguish true hits from random noise. Calculating the percent inhibition and using a standard deviation-based cutoff is a common and effective method.
Protocol:
-
Normalization: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Threshold: Set a hit threshold. A common threshold is a percent inhibition greater than three times the standard deviation of the negative controls on that plate.
-
Hit Identification: Compounds that meet this criterion are classified as primary hits and are flagged for further investigation.
PART 3: Hit Confirmation and Counter-Screening
Objective: To confirm the activity of primary hits and eliminate false positives arising from assay interference.
Step 3.1: Confirmatory Screen
Causality: Hits from the primary screen must be re-tested to ensure their activity is reproducible. This is often done using a fresh sample of the compound to rule out issues with the original library stock.
Protocol:
-
Cherry-pick the primary hits from the library.
-
Re-test these compounds in triplicate at the same 10 µM concentration following the protocol in Step 2.1.
-
Only compounds that consistently show inhibition are carried forward.
Step 3.2: Dose-Response and IC50 Determination
Causality: Determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of a compound's potency, which is crucial for SAR studies.
Protocol:
-
For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in DMSO.
-
Test these dilutions in the protease assay as described above.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Step 3.3: Counter-Screen for Assay Interference
Causality: False positives can arise from compounds that interfere with the assay technology itself, rather than inhibiting the enzyme.[14] Common interference mechanisms include fluorescence quenching or aggregation. A counter-screen without the enzyme can identify such artifacts.
Protocol:
-
Run the confirmed hits through an identical assay protocol, but replace the enzyme solution with assay buffer.
-
Compounds that show a decrease in fluorescence in the absence of the enzyme are likely interfering with the assay readout and should be flagged or deprioritized.
Visualizing the Inhibition Mechanism
A potential mechanism for an ATIQ-acid derivative involves binding to the active site of the protease, preventing the substrate from binding and being cleaved.
Sources
- 1. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 1,2,3,4-Tetrahydroisoquinoline/2H-chromen-2-one conjugates as nanomolar P-glycoprotein inhibitors: Molecular determinants for affinity and selectivity over multidrug resistance associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 8. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorescence-Based Assays | Springer Nature Experiments [experiments.springernature.com]
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- 12. Biochemical Assays | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid for In Vivo Studies
Abstract
This comprehensive guide details the critical considerations and systematic methodologies for the formulation of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, a tryptophan hydroxylase 1 (TPH1) inhibitor, for in vivo research applications.[1] Addressing the inherent challenges of carboxylic acid-containing compounds, this document provides a logical workflow from initial physicochemical characterization to the development of stable, well-tolerated formulations for various administration routes. Protocols for oral, intravenous, and intraperitoneal delivery are presented, emphasizing the rationale behind excipient selection, pH control, and stability validation to ensure accurate and reproducible preclinical results.
Introduction: The Formulation Challenge
This compound belongs to the vast class of carboxylic acid-containing drug candidates.[2][3] While the carboxylic acid moiety is often crucial for pharmacological activity, it presents significant formulation challenges, primarily due to pH-dependent solubility and potential for local tissue irritation.[2] These compounds are typically weakly acidic and exist in equilibrium between a poorly soluble, non-ionized form at low pH and a more soluble, ionized (carboxylate) form at higher pH.[2]
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities.[4][5] The successful preclinical evaluation of any new chemical entity, including this compound, is critically dependent on the development of a robust formulation that ensures consistent bioavailability and minimizes vehicle-induced artifacts.[6][7] This guide provides the foundational principles and actionable protocols to navigate this process.
Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)
Before any formulation work can commence, a thorough physicochemical characterization of the API is paramount. This data-driven approach informs every subsequent decision in vehicle selection and formulation strategy.
Essential Physicochemical Parameters
A summary of essential parameters to be determined experimentally is provided below.
| Parameter | Experimental Method(s) | Rationale & Implication for Formulation |
| Aqueous Solubility | Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4) | Determines the intrinsic solubility (pH < pKa) and solubility at physiological pH. Crucial for selecting the formulation type (solution vs. suspension). |
| pKa | Potentiometric titration, UV-spectrophotometry, or Capillary Electrophoresis | The pKa of the carboxylic acid group will define the pH range where solubility dramatically changes. Formulation pH must be controlled relative to the pKa. |
| LogP / LogD | Shake-flask (octanol/water), HPLC-based methods | Indicates the lipophilicity of the compound. A high LogP may suggest poor aqueous solubility but good membrane permeability. LogD at physiological pH is most relevant. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties (crystallinity, purity) and potential for physical instability. |
| Solid-State Stability | Forced degradation studies (heat, light, humidity, oxidation)[8] | Assesses the intrinsic stability of the API.[9] Identifies potential degradation pathways that must be mitigated in the final formulation.[8] |
Analytical Method Development
A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is a prerequisite.[10][11] This method is essential for:
-
Determining API concentration in solubility and stability studies.
-
Quantifying the API in the final dose formulations to ensure accuracy.[11]
-
Assessing the purity and detecting any degradation products over time.[9]
Formulation Development Strategy
The choice of formulation depends on the route of administration, the required dose, and the physicochemical properties of the API. The overall goal is to maximize exposure for safety and efficacy testing while ensuring the well-being of the test animals.[10]
Caption: Formulation strategy decision workflow.
pH Adjustment and Salt Formation
For a carboxylic acid like this compound, the most straightforward approach to achieve a solution is through pH adjustment. By raising the pH above the compound's pKa, the carboxylic acid is converted to its more soluble salt form.
-
Causality: The deprotonation of the carboxylic acid group introduces a negative charge, increasing the molecule's polarity and its favorable interactions with water, thereby enhancing solubility.[2]
-
Practical Consideration: The final pH of the formulation must be within a physiologically tolerable range for the chosen route of administration to avoid tissue damage or irritation.[12]
| Route | Typical pH Range | Recommended Alkalinizing Agents |
| Oral (PO) | 3.0 - 8.0 | Sodium Bicarbonate, Sodium Hydroxide (dilute), Tromethamine (Tris) |
| Intravenous (IV) | 4.0 - 8.0 (ideally 7.4) | Sodium Bicarbonate, Sodium Hydroxide (dilute), L-Arginine |
| Intraperitoneal (IP) | 4.0 - 8.0 (ideally 7.4) | Sodium Bicarbonate, Phosphate Buffers |
Co-solvents and Solubilizing Excipients
If pH adjustment alone is insufficient to achieve the target concentration, or if the required pH is not tolerable, co-solvents can be employed. These are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, enhancing the solubility of lipophilic compounds.
-
Common Co-solvents: Polyethylene glycol 400 (PEG-400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO), Ethanol.[6][13]
-
Expert Insight: It is crucial to use the minimum amount of co-solvent necessary. High concentrations of organic solvents can cause hemolysis (IV), pain on injection, and may have pharmacological effects of their own, confounding study results.[6][13] A vehicle toxicity study should always be performed with the highest concentration of the co-solvent system planned for use.[6]
Suspensions for Oral Administration
If the compound's solubility is too low for a solution at the required dose, an aqueous suspension is the preferred alternative for oral dosing.[7]
-
Key Components:
-
Wetting Agent: (e.g., Polysorbate 80, 0.1-0.5%) to ensure uniform dispersion of the hydrophobic API particles in the aqueous vehicle.
-
Suspending Agent: (e.g., Carboxymethylcellulose sodium (CMC-Na) 0.5-1.0%, Hydroxypropyl methylcellulose (HPMC)) to increase viscosity and prevent rapid settling of particles.[6]
-
Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the API and formulation excipients.
Protocol 4.1: Preparation of an Aqueous Solution for IV/IP Administration (Target: 5 mg/mL)
This protocol assumes the compound is sufficiently soluble with pH adjustment.
-
Vehicle Preparation: Prepare a 0.9% Sodium Chloride solution in Water for Injection (WFI).
-
API Weighing: Accurately weigh the required amount of this compound.
-
Initial Slurry: Add approximately 80% of the final volume of the 0.9% NaCl vehicle to the API. The compound will likely not dissolve at this stage.
-
pH Adjustment: While stirring continuously, slowly add a 0.1 N Sodium Hydroxide (NaOH) solution dropwise. Monitor the pH using a calibrated pH meter. Continue adding NaOH until the API completely dissolves and the pH is stable within the target range (e.g., 7.0-7.4).
-
Final Volume Adjustment: Once the API is fully dissolved and the pH is stable, add 0.9% NaCl vehicle to reach the final desired volume (q.s.).
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.[14] This is a critical step for parenteral routes to prevent microbial contamination.[15]
-
Verification: Submit a sample for concentration analysis using the validated HPLC method to confirm the final concentration is within ±10% of the target.[16]
Caption: Workflow for IV/IP solution preparation.
Protocol 4.2: Preparation of a Co-solvent Formulation for IV/IP Administration (Target: 5 mg/mL)
This protocol is an alternative if pH adjustment is insufficient.
-
API Weighing: Accurately weigh the required amount of this compound.
-
Solubilization: Add a minimal volume of a suitable co-solvent (e.g., PEG-400) to the API. Gently vortex or sonicate until the API is fully dissolved.
-
Expert Tip: Start with a co-solvent ratio known to be well-tolerated, for example, 10% of the final volume.
-
-
Aqueous Phase Addition: Slowly add the aqueous vehicle (e.g., 0.9% NaCl) to the co-solvent/API mixture while vortexing. The addition must be slow to prevent precipitation of the API.
-
Final Volume Adjustment: Add the aqueous vehicle to reach the final desired volume (q.s.).
-
Sterilization & Verification: Proceed with sterile filtration and concentration verification as described in Protocol 4.1.
Protocol 4.3: Preparation of an Oral Suspension (Target: 10 mg/mL)
-
Vehicle Preparation: a. In a beaker, add 0.5 g of Carboxymethylcellulose sodium (CMC-Na) to approximately 90 mL of purified water. Stir vigorously until a uniform, viscous solution is formed. b. Add 0.2 mL of Polysorbate 80 and mix thoroughly.
-
API Trituration: Weigh the required amount of API. In a mortar, add a small amount of the prepared vehicle to the API powder and triturate with a pestle to form a smooth, uniform paste. This wetting step is crucial to prevent particle clumping.
-
Suspension Formation: Gradually add the remaining vehicle to the mortar while mixing continuously.
-
Homogenization: Transfer the mixture to a graduated cylinder or beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Final Volume & pH Check: Adjust to the final volume with purified water. Check the pH and adjust if necessary, though it is less critical for a suspension than for a solution.
-
Storage: Store in a tightly sealed container, protected from light. Shake well before each use. Homogeneity should be assessed as part of the stability testing.
Stability Assessment
Establishing the stability of the preclinical dose formulation is a crucial and required component of drug development.[16] It ensures that the test system receives the correct dose throughout the study.[16]
-
Protocol: Stability should be assessed at both low and high concentrations representative of the dosing range.[16] Samples of the formulation should be stored under various conditions relevant to the study workflow (e.g., refrigerated at 4°C, room temperature).[11]
-
Analysis: At specified time points (e.g., 0, 4 hours, 24 hours, 7 days), samples are analyzed by the validated HPLC method to determine the API concentration.[11]
-
Acceptance Criteria: The formulation is generally considered stable if the concentration remains within 90-110% of the initial (time zero) concentration, with no significant appearance of degradation products.[16]
Sterilization Considerations for Parenteral Formulations
All formulations intended for parenteral administration (IV, IP, SC) must be sterile.[15]
-
Terminal Sterilization: Methods like autoclaving (steam sterilization) provide the highest sterility assurance level.[17] However, they are often unsuitable for heat-labile small molecules.[14]
-
Aseptic Filtration: For most research-scale preparations, sterilization using a 0.22 µm filter is the most common and appropriate method.[14][17] This method removes bacteria but not viruses or endotoxins, so the use of pyrogen-free components (WFI, sterile vials) is essential.
-
Other Methods: Radiation (gamma, e-beam) and gas (ethylene oxide) sterilization are typically used for large-scale manufacturing or solid materials and are not practical for liquid formulations in a preclinical lab setting.[18][19]
Conclusion
The successful in vivo evaluation of this compound hinges on a rational, data-driven formulation development process. The protocols and strategies outlined in this guide provide a systematic framework for researchers. By first understanding the compound's unique physicochemical properties and then applying sound formulation principles—including appropriate pH control, judicious use of excipients, and rigorous stability testing—scientists can prepare accurate, stable, and well-tolerated dosing vehicles. This meticulous approach is fundamental to generating reliable and reproducible preclinical data, ultimately accelerating the drug development pipeline.
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Pharmaceutical Technology. Preclinical Dose-Formulation Stability. [Link]
-
Natoli Scientific. Stability Testing – Onsite Preclinical Services to Support Your Product Development. [Link]
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Yaman, A. (2012). Methods of Sterilization for Controlled Release Injectable and Implantable Preparations. In: Long Acting Injections and Implants. [Link]
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Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. [Link]
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Gad Consulting Services. Vehicles for Animal Studies. [Link]
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Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
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Alderley Analytical. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. [Link]
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CMC Pharma. Stability Studies in Pharmaceuticals. [Link]
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Admescope. Preclinical formulations for pharmacokinetic studies. [Link]
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Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]
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Roquette. Excipients' Attributes Crucial for Parenteral Preparation. [Link]
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Patsnap. Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]
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ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]
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Ashland. parenteral excipients. [Link]
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Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
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SciSpace. Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. [Link]
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Pacific BioLabs. Sterilization Methods. [Link]
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Pharmlabs. Excipients. [Link]
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European Medicines Agency. Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. [Link]
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Centers for Disease Control and Prevention. Other Sterilization Methods. [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
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Bitesize Bio. 6 Powerful Laboratory Sterilization Methods In Microbiology. [Link]
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ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]
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ResearchGate. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]
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Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 533-553. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2013). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. 23(17), 4883-4887. [Link]
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Saudi Pharmaceutical Journal. (2012). 1, 2-dihydroisoquinoline-N-acetic acid derivatives as new carriers for specific brain delivery I: synthesis and estimation of oxidation kinetics using multivariate calibration method. 20(4), 347-355. [Link]
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Journal of Medicinal Chemistry. (2014). 2-Acyl-3-carboxyl-tetrahydroisoquinoline Derivatives: Mixed-Type PTP1B Inhibitors without PPARγ Activation. 57(7), 2846-2857. [Link]
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ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. 6(12), 8218-8228. [Link]
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PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. [Link]
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Troubleshooting & Optimization
Stability issues of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid in solution
Welcome to the technical support center for (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your research, offering potential causes and actionable solutions.
Issue 1: Decreasing concentration of the compound in aqueous buffer over time.
Question: I've prepared a stock solution of this compound in a neutral pH buffer (pH 7.4). However, upon re-analysis by HPLC, I observe a significant decrease in the peak area of the parent compound after 24 hours at room temperature. What could be the cause?
Answer: A decrease in the concentration of the parent compound suggests degradation. For a molecule like this compound, several factors could be at play, primarily hydrolysis and oxidation.
Potential Causes and Solutions:
-
Hydrolysis: The acetyl group on the tetrahydroisoquinoline nitrogen can be susceptible to hydrolysis, especially if the pH of your solution shifts or if it's exposed to elevated temperatures. This would lead to the formation of (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid.
-
Troubleshooting Step: Analyze your sample for the appearance of a new, more polar peak corresponding to the deacetylated product. You can confirm this by synthesizing a standard of the potential degradant or by using LC-MS to identify the mass of the new peak.
-
Solution: If hydrolysis is confirmed, consider preparing fresh solutions for each experiment. For storage, evaluate the stability at lower temperatures (e.g., 4°C or -20°C) and in aprotic organic solvents like anhydrous DMSO or acetonitrile, where hydrolytic degradation is minimized.
-
-
Oxidation: Tetrahydroisoquinoline derivatives can be susceptible to oxidation, potentially at the benzylic position of the tetrahydroisoquinoline ring system.[1] This can be catalyzed by light, trace metal ions, or dissolved oxygen.
-
Troubleshooting Step: To test for oxidative degradation, prepare your solution in a degassed buffer and store it under an inert atmosphere (e.g., nitrogen or argon). Compare its stability to a sample prepared under normal atmospheric conditions.
-
Solution: If oxidation is the issue, always use degassed solvents, protect your solutions from light by using amber vials, and consider adding a small amount of an antioxidant like EDTA to chelate any metal ions.
-
Experimental Workflow for Investigating Degradation:
Below is a DOT script visualizing a suggested workflow to diagnose the stability issue.
Sources
Technical Support Center: Overcoming Solubility Challenges with (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a TPH1 inhibitor candidate for serotonin research, achieving appropriate concentrations in aqueous media is critical for successful experimentation.[1] This guide provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to ensure you can effectively work with this molecule.
Understanding the Core Challenge: The Physicochemical Profile
This compound possesses structural features that directly contribute to its poor aqueous solubility. The presence of a bulky, relatively lipophilic tetrahydroisoquinoline backbone combined with a carboxylic acid functional group makes its solubility highly dependent on pH.
The key to overcoming solubility issues lies in understanding the ionization state of the carboxylic acid. At a pH below its acid dissociation constant (pKa), the carboxyl group remains protonated (-COOH), rendering the molecule neutral and significantly less soluble in water. When the pH is raised above the pKa, the carboxyl group deprotonates to form a negatively charged carboxylate anion (-COO⁻), which is far more polar and readily interacts with water, leading to a dramatic increase in solubility.[2]
| Property | Predicted Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₁₃H₁₅NO₃ | - |
| Molecular Weight | 233.26 g/mol | - |
| Key Functional Groups | Carboxylic Acid, Tertiary Amide | The carboxylic acid is ionizable, making solubility pH-dependent. The amide is polar but neutral. |
| Predicted pKa | ~4.0 - 5.0 | Solubility will be very low in acidic conditions (pH < 4) and increase significantly in neutral to basic conditions (pH > 6). |
| Predicted LogP | ~1.5 - 2.5 | Indicates a degree of lipophilicity, contributing to low intrinsic water solubility of the neutral form. |
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question 1: My compound precipitated out of solution after I added it to my standard phosphate-buffered saline (PBS) at pH 7.4. What happened and how can I fix it?
Answer: While pH 7.4 is above the predicted pKa of the carboxylic acid, precipitation can still occur if the concentration you are targeting exceeds the compound's solubility limit even in its ionized form. Another common issue is the "common ion effect" or interactions with divalent cations (like Ca²⁺ and Mg²⁺) if they are present in your buffer, which can form less soluble salts.
Immediate Troubleshooting Steps:
-
Reduce Concentration: The simplest first step is to try preparing a more dilute solution.
-
Adjust pH Upwards: Cautiously increase the pH of your buffer to 8.0 or 8.5. This further shifts the equilibrium towards the more soluble deprotonated form. Use a small amount of 1 M NaOH and monitor the pH carefully.
-
Incorporate a Co-solvent: Introduce a small percentage (1-5% v/v) of a water-miscible organic solvent like DMSO or Ethanol to the buffer before adding the compound. This can significantly increase the solubility of both the neutral and ionized forms.[2]
Question 2: I need to achieve a high concentration (e.g., >1 mM) for my stock solution. Which solvent system should I start with?
Answer: For high-concentration stock solutions, relying solely on aqueous buffers is often impractical. The recommended approach is to use organic solvents or a co-solvent system.
Recommended Solvent Systems for Stock Solutions:
-
100% DMSO: Dimethyl sulfoxide (DMSO) is an excellent, highly polar aprotic solvent that should readily dissolve the compound at high concentrations. This is the most common starting point for in vitro screening compounds.
-
100% Ethanol or Methanol: These polar protic solvents are also good candidates for creating concentrated stock solutions.
-
Co-solvent Systems: If 100% organic solvent is incompatible with your experiment, a mixture such as 50:50 Ethanol:Water (with pH adjustment) can be a viable alternative.
Causality: Organic solvents like DMSO effectively disrupt the intermolecular forces in the solid-state compound, allowing individual molecules to be solvated. When preparing a working solution from this stock, it is critical to add the stock solution to the aqueous buffer dropwise while vortexing to avoid localized high concentrations that can cause immediate precipitation.
Question 3: My compound seems to be degrading in my basic buffer (pH > 9). Are there alternative solubilization strategies?
Answer: While basic conditions enhance solubility, the amide bond in the acetyl group and the overall tetrahydroisoquinoline structure could be susceptible to hydrolysis at extreme pH values over time.[3] If you observe degradation (e.g., new peaks in HPLC analysis), you must employ alternative, milder solubilization methods.
Alternative Strategies:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the lipophilic part of your molecule in their central cavity, while their hydrophilic exterior enhances aqueous solubility.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. This method avoids pH extremes.
-
Salt Formation: Prepare a stable salt of the compound. By reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide or potassium hydroxide) and then lyophilizing, you can create a sodium or potassium salt form. This salt will have a much higher intrinsic solubility in neutral water compared to the free acid form.[6]
Systematic Solubility Enhancement Workflow
For a systematic approach, we recommend following a logical progression of experiments. The workflow below outlines the decision-making process for efficiently identifying an optimal formulation.
Caption: A workflow for systematic solubility enhancement.
Experimental Protocols
Protocol 1: pH-Solubility Profiling
This protocol determines the solubility of the compound across a range of pH values.
Materials:
-
This compound
-
Series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Vortex mixer and shaker/incubator
-
Microcentrifuge and tubes
-
HPLC or UV-Vis Spectrophotometer for quantification
Procedure:
-
Prepare saturated solutions by adding an excess of the compound to separate tubes, each containing a different pH buffer.
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Carefully collect the supernatant from each tube.
-
Dilute the supernatant with a suitable mobile phase or buffer and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH.
Expected Outcome: You should observe a significant increase in solubility as the pH rises above ~5.0. This data is crucial for selecting an appropriate buffer for your main experiments.
Protocol 2: Co-solvent Screening
This protocol evaluates the effectiveness of different co-solvents.
Materials:
-
This compound
-
Aqueous buffer at a fixed, relevant pH (e.g., pH 7.4)
-
Co-solvents: DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)
-
Equipment from Protocol 1
Procedure:
-
Prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, and 20% v/v of each co-solvent in pH 7.4 buffer).
-
Following the steps from Protocol 1, prepare saturated solutions of the compound in each co-solvent mixture.
-
Incubate, centrifuge, and collect the supernatant as described previously.
-
Quantify the concentration of the dissolved compound.
-
Compare the solubility achieved in each co-solvent system.
Data Summary Example:
| Co-solvent System (in pH 7.4 Buffer) | Measured Solubility (µM) | Fold Increase (vs. Buffer only) |
| Buffer Only | 15 | 1.0 |
| 5% DMSO | 75 | 5.0 |
| 10% DMSO | 210 | 14.0 |
| 5% PEG 400 | 120 | 8.0 |
| 10% PEG 400 | 350 | 23.3 |
Frequently Asked Questions (FAQs)
Q: Why is pH adjustment the first recommended step? A: Because the compound is a carboxylic acid, its solubility is fundamentally governed by its ionization state.[2] pH modification is the most direct and often most effective way to increase the population of the highly soluble ionized form. It is a simple, low-cost method that leverages the inherent chemical properties of the molecule.
Q: Are there any downsides to using co-solvents like DMSO? A: While effective for solubilization, organic co-solvents can sometimes interfere with biological assays. High concentrations of DMSO can be cytotoxic or may affect enzyme activity. Therefore, it is crucial to keep the final concentration of the co-solvent in your assay as low as possible (typically <1%, and often <0.1%) and to always run a vehicle control (buffer with the same amount of co-solvent but no compound) to account for any effects of the solvent itself.[2]
Q: How do I choose between cyclodextrin complexation and salt formation? A: The choice depends on your application.
-
Cyclodextrin complexation is an excellent choice for in vitro and in vivo studies where you need to avoid organic solvents and pH extremes.[4] It is a formulation approach that can enhance bioavailability.[5]
-
Salt formation is ideal if you need to prepare a solid material with improved handling and dissolution properties for creating simple aqueous solutions.[6] It is a common strategy in pharmaceutical development to improve the properties of a drug substance.[2]
Q: What is the relationship between ionization and solubility for this compound?
A: The relationship is direct and exponential around the pKa. The Henderson-Hasselbalch equation describes the ratio of the ionized (A⁻, soluble) to the non-ionized (HA, poorly soluble) forms.
Caption: Equilibrium between the neutral and ionized forms of the compound.
References
- World Pharma Today.
- UNT Digital Library.
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- MDPI.
- R Discovery.
- PMC. Insoluble drug delivery strategies: review of recent advances and business prospects.
- Request PDF. Formulation strategies to improve the bioavailability of poorly absorbed drugs.
- ChemicalBook. This compound.
- ResearchGate.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
- GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs.
- Benchchem. This compound.
- BLDpharm. 53921-74-7|2-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid.
- ACS Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones.
- ChemicalBook. (1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-ACETIC ACID.
- PMC. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
- Santa Cruz Biotechnology. [2-(4-Acetylamino-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinolin-1-yl]-acetic acid.
- {2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid.
- PubChem. 1,2,3,4-Tetrahydroisoquinoline.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Optimizing HPLC Conditions for Tetrahydroisoquinoline Derivatives
Welcome to the Technical Support Center for the analysis of tetrahydroisoquinoline (THIQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for High-Performance Liquid Chromatography (HPLC) applications involving this important class of compounds. Tetrahydroisoquinolines are a significant structural motif in many biologically active molecules, and their analysis often presents unique chromatographic challenges due to their basic nature. This resource synthesizes technical expertise with practical, field-proven insights to help you navigate these challenges effectively.
Understanding the Analyte: The Key to Successful Separation
Tetrahydroisoquinoline and its derivatives are nitrogen-containing heterocyclic compounds.[1][2] Their basicity, arising from the nitrogen atom in the heterocyclic ring, is the primary factor influencing their behavior in reversed-phase HPLC.[1] This basicity can lead to strong interactions with the stationary phase, often resulting in poor peak shapes, such as tailing, and variable retention times if not properly controlled.[3][4]
The core principle of HPLC is the differential partitioning of analytes between a mobile phase and a stationary phase.[5] For basic compounds like THIQs, secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, can complicate this process.[3][4] Therefore, a successful HPLC method for THIQ derivatives hinges on minimizing these undesirable interactions while achieving adequate retention and resolution.
Frequently Asked Questions (FAQs)
General Method Development
Q1: Where should I start when developing a new HPLC method for a THIQ derivative?
A1: Begin with a reversed-phase approach, as it is versatile and widely applicable.[6] A C18 or C8 column with a high carbon load and good end-capping is a suitable starting point.[7][8] For the mobile phase, a simple gradient of acetonitrile or methanol mixed with a buffered aqueous phase is recommended for initial screening.[6][9] It is crucial to consult existing literature for similar compounds to get a head start on appropriate conditions.[6]
Q2: What is the most critical parameter to control for the analysis of THIQ derivatives?
A2: Mobile phase pH is arguably the most critical parameter.[10][11][12] The ionization state of THIQ derivatives is highly dependent on the pH of the mobile phase.[10] Controlling the pH is essential for consistent retention times, good peak shape, and overall method robustness.[13]
Mobile Phase and pH
Q3: What is the optimal pH range for analyzing THIQ derivatives?
A3: There are two primary strategies for pH selection:
-
Low pH (2-4): At a low pH, both the basic THIQ analyte and the residual silanol groups on the silica-based stationary phase are protonated.[3][13] This minimizes undesirable ionic interactions, leading to improved peak shape.[3][14][15] This is often the recommended starting point for method development.[13]
-
High pH (8-11): At a high pH, the basic THIQ analyte is in its neutral form, which can increase its retention on a reversed-phase column.[8][14] This approach can also lead to excellent peak shapes.[14] However, it is crucial to use a pH-stable column, as traditional silica-based columns can degrade at high pH.[10][16]
Q4: Why is my peak shape for my THIQ derivative tailing, and how can I fix it?
A4: Peak tailing for basic compounds like THIQs is commonly caused by secondary interactions with acidic silanol groups on the stationary phase.[3][4] Here are several ways to address this:
-
Lower the mobile phase pH: As mentioned above, a pH below 3 will protonate the silanols, reducing their interaction with the protonated basic analyte.[3]
-
Use a mobile phase additive: Adding a competing base like triethylamine (TEA) at a low concentration (0.1-1.0%) can mask the active silanol sites.[17] Alternatively, acidic modifiers like formic acid or trifluoroacetic acid (TFA) can be used to control the pH and improve peak shape.[18]
-
Increase buffer concentration: A higher buffer concentration (e.g., 25-50 mM) can help shield the silanol interactions.[3]
-
Select a modern, high-purity, end-capped column: These columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[3]
Column Selection
Q5: What type of HPLC column is best for THIQ derivatives?
A5: For reversed-phase HPLC, a C18 or C8 column made from high-purity silica with thorough end-capping is a good choice.[7][8] For separations at high pH, a hybrid-silica or polymer-based column that can tolerate alkaline conditions is necessary.[7][19] If you are dealing with chiral THIQ derivatives, specialized chiral stationary phases, such as those based on polysaccharides (e.g., amylose or cellulose), are often required for enantiomeric separation.[20][21]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the HPLC analysis of tetrahydroisoquinoline derivatives.
Issue 1: Poor Peak Shape (Tailing)
-
Symptom: The peak is asymmetrical with a drawn-out tail.
-
Primary Cause: Secondary ionic interactions between the protonated basic analyte and deprotonated silanol groups on the stationary phase.[3][4]
-
Troubleshooting Steps:
-
Verify Mobile Phase pH: Ensure the pH is sufficiently low (ideally below 3) to protonate the silanol groups.[3]
-
Incorporate a Mobile Phase Additive: If a low pH is not sufficient, add a competing base like triethylamine (TEA) at 0.1% to the mobile phase to mask the silanols.[17] Alternatively, ensure your acidic modifier (e.g., 0.1% formic acid) is present in both mobile phase components if running a gradient.[18]
-
Increase Buffer Strength: If using a buffer, try increasing the concentration to 25-50 mM to help minimize silanol interactions.[3]
-
Evaluate Column Choice: If tailing persists, consider switching to a column specifically designed for basic compounds, which will have a lower silanol activity.[19]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[17]
-
Issue 2: Variable Retention Times
-
Symptom: The retention time of the analyte peak shifts between injections.
-
Primary Cause: Inadequate control of the mobile phase pH, especially if the operating pH is close to the pKa of the analyte.[10]
-
Troubleshooting Steps:
-
Buffer the Mobile Phase: Use a buffer to maintain a stable pH throughout the analysis. The buffer's pKa should be close to the desired mobile phase pH.
-
Adjust Mobile Phase pH: Move the mobile phase pH at least 1-2 units away from the pKa of the THIQ derivative to ensure it is fully ionized or fully neutral.[13]
-
Ensure Proper System Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient.[16]
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and lead to retention time variability.[17]
-
Issue 3: Poor Resolution or Co-elution
-
Symptom: Two or more peaks are not baseline separated.
-
Primary Cause: The current chromatographic conditions do not provide sufficient selectivity for the analytes.
-
Troubleshooting Steps:
-
Optimize the Organic Solvent Ratio: Adjust the gradient slope or the isocratic percentage of the organic solvent. A shallower gradient can often improve the resolution of closely eluting peaks.[9]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[9]
-
Modify the Mobile Phase pH: Changing the pH can significantly impact the retention of ionizable compounds, thereby altering the selectivity.[11]
-
Try a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., phenyl-hexyl or embedded polar group) may provide the necessary selectivity.
-
Issue 4: Chiral Separation Challenges
-
Symptom: Enantiomers of a chiral THIQ derivative are not separated.
-
Primary Cause: The use of a non-chiral stationary phase or sub-optimal chiral separation conditions.
-
Troubleshooting Steps:
-
Select an Appropriate Chiral Column: Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for the chiral separation of THIQ alkaloids.[20][21]
-
Screen Different Mobile Phases: For chiral separations, both normal-phase (e.g., hexane/ethanol) and reversed-phase mobile phases can be effective. Small amounts of additives like diethylamine (DEA) in the mobile phase can improve peak shape and resolution.[20]
-
Optimize Temperature: Column temperature can influence chiral recognition, so it is a valuable parameter to optimize.
-
Consider Alternative Techniques: For some challenging separations, chiral capillary electrophoresis can be a powerful alternative to HPLC.[22]
-
Experimental Protocols
Protocol 1: General Reversed-Phase Method for Achiral THIQ Derivatives
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or lambda max of the compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile that is weaker than the initial mobile phase conditions.
Protocol 2: Chiral Separation of THIQ Enantiomers (Example)
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD or similar)
-
Mobile Phase: Methanol:Diethylamine (100:0.1, v/v)[20]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizing the Workflow
Method Development Workflow for THIQ Derivatives
Caption: A logical workflow for developing an HPLC method for THIQ derivatives.
Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting peak tailing of basic compounds.
Summary of Key Parameters
| Parameter | Recommendation for THIQ Derivatives | Rationale |
| Column | Reversed-phase C18 or C8, high-purity, end-capped. For high pH, use a hybrid or polymer-based column. | To minimize silanol interactions and provide good retention of hydrophobic compounds.[7][8] |
| Mobile Phase pH | Low pH (2-4) or High pH (8-11). Avoid the intermediate range. | To control the ionization state of the analyte and silanol groups, ensuring good peak shape and reproducible retention.[3][13][14][15] |
| Mobile Phase Additives | 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) for low pH. 0.1% Triethylamine (TEA) as a silanol masking agent. | To control pH and improve peak shape by minimizing secondary interactions.[17][18] |
| Organic Solvent | Acetonitrile or Methanol. | These are the most common solvents in reversed-phase HPLC, and switching between them can alter selectivity.[9] |
| Temperature | 25-40 °C. | To ensure consistent retention times and can be used to fine-tune selectivity. |
References
-
Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (n.d.). MDPI. Retrieved from [Link]
-
The Science of Separation: Understanding High-Performance Liquid Chromatography. (n.d.). Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved from [Link]
-
HPLC Approaches to Improve Peak Shape for Basic Analytes. (n.d.). HALO Columns. Retrieved from [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]
-
How to Develop HPLC Method for Basic Compounds. (2024, April 7). Pharma Knowledge Forum. Retrieved from [Link]
-
What is the stationary phase of Liquid chromatography? (n.d.). Retrieved from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved from [Link]
-
Stationary phases, tubings used in HPLC. (n.d.). Slideshare. Retrieved from [Link]
-
(PDF) Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (2020, October 10). ResearchGate. Retrieved from [Link]
-
The Secrets of Good Peak Shape in HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Tips and Tricks HPLC Troubleshooting PDF. (n.d.). Scribd. Retrieved from [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2022, December 1). Retrieved from [Link]
-
Chiral Capillary Electrophoresis-Mass Spectrometry of Tetrahydroisoquinoline-Derived Neurotoxins: Observation of Complex Stereoisomerism. (2011, May 20). PubMed. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2021, August 6). ResearchGate. Retrieved from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2023, May 15). Retrieved from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved from [Link]
-
Regularities of the sorption of 1,2,3,4-tetrahydroquinoline derivatives under conditions of reversed phase HPLC. (2018, August 10). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (n.d.). PMC - NIH. Retrieved from [Link]
-
Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. (n.d.). PMC - NIH. Retrieved from [Link]
-
(PDF) Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. (2012, October 31). ResearchGate. Retrieved from [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). ijstr. Retrieved from [Link]
-
The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. (n.d.). Scribd. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. Retrieved from [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]
-
The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. (n.d.). Waters Corporation. Retrieved from [Link]
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- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
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- 19. halocolumns.com [halocolumns.com]
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Technical Support Center: Cell Toxicity of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid at High Concentrations
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the cellular effects of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid. Working with any novel compound at high concentrations presents unique challenges, from ensuring solubility to accurately interpreting complex biological responses. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and generate reliable, reproducible data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing a precipitate in my culture medium after adding this compound at high concentrations. How does this affect my results and how can I resolve it?
A1: Compound precipitation is a critical issue that can significantly compromise your experimental results. When a compound precipitates, the actual concentration in solution becomes unknown and lower than the nominal concentration, leading to an inaccurate assessment of its potency (e.g., EC50/IC50).[1] Furthermore, the solid particles can cause physical stress or damage to cells, confounding the interpretation of cytotoxicity.[2]
Causality and Troubleshooting Steps:
-
Verify Solubility Limit: The first step is to determine the practical solubility limit of the compound in your specific cell culture medium. The structural features of this compound, including its aromatic rings, suggest it may have limited aqueous solubility that is further influenced by the pH and protein content of the medium.
-
Optimize Stock Solution Preparation: A highly concentrated stock solution in an appropriate solvent is crucial. Dimethyl sulfoxide (DMSO) is a common choice for dissolving non-water-soluble drugs.[3] However, the final concentration of DMSO in the culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[3][4][5]
-
Consider Alternative Solvents/Formulations: If DMSO is not suitable or solubility remains an issue, other co-solvents or formulation strategies can be explored, though their own potential for toxicity must be assessed.[6]
-
Pre-warm the Medium: Adding a concentrated stock solution in a cold solvent to the culture medium can cause the compound to "crash out" or precipitate. Gently warming the culture medium to 37°C before adding the compound stock can help maintain solubility.
-
Microscopic Examination: Always visually inspect the wells under a microscope after adding the compound. Look for crystals or amorphous precipitates. This is the most direct way to confirm a solubility issue at the tested concentrations.[1]
Workflow for Addressing Compound Solubility
Caption: Decision workflow for troubleshooting compound precipitation.
Table 1: Common Solvents and Recommended Maximum In-Assay Concentrations
| Solvent | Recommended Max Concentration (v/v) | Notes |
| DMSO | 0.1% - 0.5% | Most common, but can induce cellular changes. Always run a vehicle control at the highest concentration used.[3][4][5] |
| Ethanol | 0.1% - 0.5% | Can be cytotoxic at higher concentrations. Volatility can be a concern.[4][5] |
| Methanol | ≤ 0.1% | Generally more toxic than ethanol and should be used with caution.[5] |
Q2: My dose-response curve is not sigmoidal. At the highest concentrations, the apparent toxicity decreases, creating a "U-shaped" or hormetic-like curve. What's happening?
A2: A non-linear or non-monotonic dose-response is a common challenge when testing compounds at high concentrations.[7][8] This can be caused by several factors:
-
Compound Precipitation: As discussed in Q1, if the compound precipitates at the highest concentrations, the effective dose in solution is lower than intended, leading to an apparent decrease in toxicity.[1] This is one of the most common reasons for this observation.
-
Assay Interference: Many standard cytotoxicity assays rely on enzymatic activity (e.g., mitochondrial reductases in the MTT assay).[9][10][11] At high concentrations, the compound itself might directly interact with the assay reagents. For example, a highly colored compound can interfere with absorbance readings, or a reducing agent can convert the MTT reagent in a cell-free manner, leading to a false "viability" signal.[12]
-
Biological Mechanisms: While less common, some compounds can trigger different cellular pathways at different concentrations. For instance, high concentrations could initiate a rapid necrotic cell death that prevents the activation of apoptotic pathways measured by a specific assay.
Troubleshooting Steps:
-
Microscopic Examination: First, visually inspect the cells treated with high concentrations of the compound. Are there precipitates? Do the cells look different from those at slightly lower, more toxic concentrations?
-
Use a Different Assay: If you are using a metabolic assay like MTT, switch to an assay with a different detection principle. A lactate dehydrogenase (LDH) release assay, which measures membrane integrity, is an excellent orthogonal method.[13] LDH is released from cells with damaged membranes, a hallmark of necrosis.[13][14]
-
Cell-Free Assay Control: To test for direct assay interference, run a control where you add the compound at its highest concentration to culture medium without cells, then perform the assay as usual.[15] A significant signal in this control indicates direct interference.
Workflow for Investigating Unexpected Dose-Response Curves
Caption: Troubleshooting workflow for non-monotonic dose-response curves.
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between apoptosis and necrosis induced by this compound?
A1: Distinguishing between different modes of cell death is crucial for understanding the compound's mechanism of action. Apoptosis is a programmed, controlled process, while necrosis is typically a more chaotic process resulting from severe cell injury that leads to loss of membrane integrity.[16][17]
-
Apoptosis: Characterized by cell shrinkage, membrane blebbing, and the activation of a specific family of proteases called caspases.[16][18] Assays that measure the activity of key executioner caspases (like caspase-3 and caspase-7) are strong indicators of apoptosis.[19][20]
-
Necrosis: Characterized by cell swelling and the rupture of the plasma membrane, which releases intracellular contents into the surrounding environment.[21] The release of the stable cytosolic enzyme lactate dehydrogenase (LDH) is a widely used marker for necrosis.[13][22]
Table 2: Key Differences Between Apoptosis and Necrosis
| Feature | Apoptosis (Programmed Cell Death) | Necrosis (Unprogrammed Cell Death) |
| Stimulus | Physiological or mild pathological stimuli | Severe cell injury, toxins, trauma |
| Morphology | Cell shrinkage, chromatin condensation, apoptotic bodies | Cell swelling, membrane rupture |
| Plasma Membrane | Intact until late stages | Early loss of integrity |
| Biochemical Hallmark | Activation of caspases | Release of intracellular contents (e.g., LDH) |
| Inflammatory Response | Typically non-inflammatory | Induces inflammation[16] |
| Recommended Assay | Caspase-3/7 Activity Assay[19][20] | LDH Release Assay[13] |
Q2: What are the essential controls I must include in my cytotoxicity experiments?
A2: Proper controls are the foundation of any valid cytotoxicity assay. Omitting them can lead to misinterpretation of your data.
-
Untreated Control: These are cells cultured in medium only. This group represents 100% cell viability and serves as the baseline to which all other conditions are compared.
-
Vehicle Control: These are cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound.[24] This is critical to ensure that any observed toxicity is due to the compound itself and not the vehicle.[3] The vehicle concentration should match the highest concentration used in your compound-treated wells.
-
Positive Control: This is a compound known to induce cytotoxicity in your cell line (e.g., staurosporine for apoptosis, or a high concentration of Triton X-100 for necrosis/membrane lysis).[14] This control validates that your assay system is working correctly and is capable of detecting cell death.
-
Medium-Only Control (Blank): These are wells containing only culture medium (and your assay reagents). This helps you determine the background absorbance or fluorescence of your medium and is subtracted from all other readings.[25][26]
Q3: How should I prepare and store a stock solution of this compound to ensure stability and sterility?
A3: Proper preparation and storage of your compound stock solution are essential for reproducibility.
-
Dissolution: Weigh out the compound accurately and dissolve it in a high-quality, anhydrous solvent (e.g., DMSO) to make a concentrated stock (e.g., 10-100 mM). Ensure it is fully dissolved; you can use gentle vortexing or sonication if necessary.[11]
-
Sterile Filtration: It is critical to sterilize your stock solution to prevent contamination of your cell cultures. Use a 0.22 µm syringe filter that is compatible with your solvent (e.g., PTFE for DMSO).[27][28][29] This removes any potential bacterial or fungal contaminants.[30]
-
Aliquoting: Dispense the sterile stock solution into small, single-use aliquots in sterile tubes. This prevents repeated freeze-thaw cycles, which can degrade the compound or introduce contaminants.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Always check the manufacturer's data sheet for specific storage recommendations. When you need to use an aliquot, thaw it quickly and keep it on ice. Discard any unused portion of a thawed aliquot.
Key Experimental Protocols
Protocol 1: Basic MTT Assay for Cell Viability
The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11]
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6][25]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the cells and add the compound-containing medium. Include all necessary controls (untreated, vehicle, positive control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9][26] During this time, purple formazan crystals should become visible within the cells under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.[11]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength of 570 nm using a microplate reader.[26]
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies the amount of LDH released from damaged cells into the culture supernatant, serving as a marker for cytotoxicity and membrane disruption.[13]
-
Cell Seeding and Treatment: Seed and treat cells with your compound as described in the MTT protocol (Steps 1 and 2). It is crucial to include a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of wells 30 minutes before the end of the incubation.[14][22]
-
Collect Supernatant: After incubation, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[14] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[14] The reaction produces a colored formazan product. Stop the reaction with a stop solution (if required by the kit) and measure the absorbance at 490 nm.[22]
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum release control.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
- Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-208.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]
-
ResearchGate. (2025). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]
-
YouTube. (2025). Lecture 18: In vitro Cytotoxicity Analysis. Retrieved from [Link]
-
The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
GMP Plastics. (2025). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]
-
Procell. (2025). Troubleshooting Cell Aggregation in Culture. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Critical Process Filtration. (n.d.). Filtration in the Preparation of Cell Culture Media & Buffers. Retrieved from [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
-
PubMed. (n.d.). Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]
-
Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]
-
Cytiva. (2024). Solutions for lab scale sterile filtration and clarification. Retrieved from [Link]
-
Emergent Mind. (2025). Nonlinear Dose-Response Curves. Retrieved from [Link]
-
Corning. (n.d.). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Retrieved from [Link]
-
ResearchGate. (2021). Is sterile-filtered solution safe for cell culture work? Retrieved from [Link]
-
YouTube. (2020). Cell Culture Troubleshooting Tips and Tricks. Retrieved from [Link]
-
Springer Nature Experiments. (2009). Analysing Caspase Activation and Caspase Activity in Apoptotic Cells. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
ResearchGate. (2025). Distinguishing between apoptosis, necrosis, necroptosis and other cell death modalities | Request PDF. Retrieved from [Link]
-
ResearchGate. (2014). Why has the morphology of my cell line changed without any drug treatment? Retrieved from [Link]
-
MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]
-
YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
-
ResearchGate. (n.d.). Example Nonlinear Dose-Response | Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). Illustration of common dose-response curves. Retrieved from [Link]
-
ResearchGate. (2015). What would be a possible explanations for toxicity at low doses of a compound while there is not any cytotoxicity at higher doses? Retrieved from [Link]
-
MDPI. (2026). Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. Retrieved from [Link]
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- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
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- 10. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
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- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
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- 16. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
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- 23. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. echemi.com [echemi.com]
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- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 28. Sterile Filter Selection for Cell Culture Media Preparation [sigmaaldrich.com]
- 29. cytivalifesciences.com [cytivalifesciences.com]
- 30. researchgate.net [researchgate.net]
Improving the purity of synthesized (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
An advanced technical support guide for researchers, scientists, and drug development professionals on enhancing the purity of synthesized (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid.
Technical Support Center: this compound
Welcome to the technical support resource for the synthesis and purification of this compound. This guide is structured as a series of troubleshooting questions and answers to directly address common challenges encountered during its preparation, ensuring you can achieve the highest possible purity for your research and development needs.
Frequently Asked Questions & Troubleshooting
Q1: My final product shows persistent impurities by ¹H NMR and LC-MS. What are the likely side-products and how do I prevent their formation?
A1: Impurities in the synthesis of tetrahydroisoquinoline (THIQ) derivatives often originate from the core ring-forming reaction, typically a Bischler-Napieralski or Pictet-Spengler condensation, as well as subsequent degradation pathways.[1]
Common Impurities and Their Origins:
-
Oxidized Species (Isoquinoline/Dihydroisoquinolone): The THIQ scaffold is susceptible to oxidation, which can lead to the formation of the aromatic isoquinoline or the C1-oxo dihydroisoquinolone derivative.[2][3][4] This is often exacerbated by exposure to air, heat, or certain metal catalysts during the reaction or workup.
-
Unreacted Starting Materials: Incomplete reaction is a common source of impurities. This includes the initial β-phenylethylamine derivative or the intermediate N-acyl precursor.
-
Retro-Ritter Reaction Products: In the Bischler-Napieralski synthesis, which uses dehydrating agents like POCl₃, a major side reaction can be the formation of a styrene derivative via a retro-Ritter reaction.[5][6] This occurs when the intermediate nitrilium salt fragments instead of cyclizing.
-
De-acetylated Product: The N-acetyl group can be labile under harsh acidic or basic conditions, leading to the formation of (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid.
Preventative Strategies:
-
Inert Atmosphere: Conduct the cyclization and subsequent steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Reaction Conditions: For Bischler-Napieralski reactions, using milder dehydrating agents or modified conditions, such as triflic anhydride (Tf₂O) with a non-nucleophilic base at lower temperatures, can suppress side reactions.[6]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress closely. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products from over-reaction.
Q2: I am struggling to purify the crude product by recrystallization. The material either oils out or the purity does not improve significantly. What is the best approach?
A2: Recrystallization of this compound can be challenging due to its amphipathic nature (possessing both polar carboxylic acid/amide groups and a nonpolar aromatic ring). Success depends critically on solvent selection.
Troubleshooting Recrystallization:
-
Step 1: Solvent Screening: The ideal recrystallization solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents on a small scale.
| Solvent System | Observation & Rationale | Expected Purity Improvement |
| Ethanol/Water | The compound should dissolve in hot ethanol. Water is then added dropwise as an anti-solvent until turbidity persists. This polar system is effective at removing nonpolar impurities. | Good to Excellent |
| Ethyl Acetate/Hexanes | Dissolve the crude material in a minimum of hot ethyl acetate. Add hexanes slowly until the solution becomes cloudy. This system is excellent for removing highly polar impurities. | Good |
| Isopropanol | A single-solvent system that can be effective. Its polarity is intermediate between ethanol and ethyl acetate. | Moderate to Good |
| Dichloromethane/Diisopropyl Ether | A less common but potentially effective system. Dissolve in minimal dichloromethane and add diisopropyl ether as the anti-solvent. | Moderate |
-
Step 2: Protocol for Two-Solvent Recrystallization:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the primary solvent (e.g., Ethanol) in small portions while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Remove from heat. Slowly add the anti-solvent (e.g., Water) dropwise with continuous stirring until the solution remains faintly cloudy.
-
Add a few drops of the primary solvent back to the hot solution to redissolve the precipitate and achieve a clear, saturated solution.
-
Allow the flask to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Q3: My compound streaks badly on silica gel during column chromatography. How can I achieve better separation?
A3: The carboxylic acid moiety is the primary cause of streaking (tailing) on silica gel, as it strongly and often irreversibly interacts with the acidic silanol groups on the stationary phase.
Solution: Modified Eluent System
To suppress the ionization of the carboxylic acid and achieve sharp, well-defined bands, you must add a small amount of a volatile acid to your mobile phase.
Recommended Eluent Systems for Column Chromatography:
| Base Eluent System | Modifier | Typical Ratio | Target Impurities Removed |
| Dichloromethane : Methanol | Acetic Acid | 95 : 5 : 0.5 | Less polar impurities (e.g., retro-Ritter products) |
| Ethyl Acetate : Hexanes | Acetic Acid | 70 : 30 : 1 | Non-polar and moderately polar impurities |
| Ethyl Acetate : Methanol | Acetic Acid | 98 : 2 : 0.5 | More polar impurities |
Experimental Protocol: Acid-Modified Flash Chromatography
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a volatile solvent (like methanol or dichloromethane), add silica gel (approx. 2-3 times the mass of the compound), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system (without the acid modifier initially).
-
Sample Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with your prepared mobile phase containing the acid modifier. The acid ensures the analyte remains in its protonated, less polar form, leading to symmetrical peak shapes.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Post-Column Workup: Combine the pure fractions and evaporate the solvent under reduced pressure. To remove the residual acetic acid, co-evaporate the residue with a solvent like toluene or dissolve the residue in ethyl acetate and wash with a saturated NaCl solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure product.
Q4: How can I use acid-base extraction as an orthogonal purification method?
A4: Acid-base extraction is a highly effective chemical purification technique that separates compounds based on their differing acid-base properties. It is an excellent method to remove neutral or basic impurities from your acidic product.
Step-by-Step Protocol:
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move into the aqueous layer as its sodium salt, while neutral or basic impurities will remain in the organic layer.
-
Combine the aqueous layers in a beaker and cool in an ice bath.
-
Slowly acidify the aqueous solution by adding 2M HCl dropwise with stirring until the pH is approximately 2. The pure product should precipitate out of the solution.
-
Extract the precipitated product back into fresh ethyl acetate (perform this extraction three times).
-
Combine the organic layers, wash once with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the purified product.
Q5: My synthesis is not stereoselective. How can I resolve the enantiomers of the final product?
A5: The C1 position of the THIQ ring is a stereocenter. If your synthesis starts from achiral precursors without a chiral catalyst or auxiliary, the product will be a racemic mixture. Resolving these enantiomers is crucial for many pharmaceutical applications.
Methods for Chiral Resolution:
-
Diastereomeric Salt Formation: This is a classical resolution technique.
-
Principle: React the racemic carboxylic acid with a single enantiomer of a chiral base (e.g., (R)-(+)-α-methylbenzylamine, cinchonidine). This forms a mixture of two diastereomeric salts.
-
Separation: Diastereomers have different physical properties, including solubility. They can often be separated by fractional crystallization.
-
Liberation: After isolating one of the diastereomeric salts, the chiral base is removed by acid-base extraction to yield the enantiomerically pure desired product.
-
-
Chiral Preparative HPLC: This is a modern and highly effective method.
-
Principle: A high-performance liquid chromatography system equipped with a chiral stationary phase (CSP) is used. The two enantiomers interact differently with the CSP, causing them to elute at different times.
-
Common Columns: Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives like Chiralpak® or Chiralcel®) are very effective for separating a wide range of chiral compounds.[7]
-
Workflow:
-
Analytical Method Development: First, develop a separation method on an analytical scale chiral HPLC to find the right column and mobile phase (e.g., Hexane/Isopropanol with a trifluoroacetic acid modifier).
-
Scale-Up: Once good separation is achieved, the method is scaled up to a preparative or semi-preparative column to process larger quantities of the racemic mixture.
-
Fraction Collection: Collect the separated enantiomer peaks, and evaporate the solvent to obtain the pure enantiomers.
-
-
References
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. Available at: [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. MDPI. Available at: [Link]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Available at: [Link]
-
Synthesis of 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline. PrepChem.com. Available at: [Link]
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Available at: [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]
-
Bischler-Napieralski - Common Conditions. University of Rochester. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]
-
Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central. Available at: [Link]
-
Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Der Pharmacia Lettre. Available at: [Link]
-
Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. Available at: [Link]
-
Bischler–Napieralski reaction. Grokipedia. Available at: [Link]
-
Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen. Available at: [Link]
-
Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
-
Acetic Acid. Japanese Pharmacopoeia. Available at: [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]
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(PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. ResearchGate. Available at: [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]
-
Testing Procedure (Method of analysis) for Acetates, Acetyl Groups and Alkaloids. Pharmapproach. Available at: [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. National Center for Biotechnology Information. Available at: [Link]
-
A sensitive determination of 1-acetyl-6,7-dihydroxyl-1,2,3,4-tetrahydroisoquinoline (ADTIQ) in rat substantia nigra by Multiple Reaction Monitoring (MRM). Taylor & Francis Online. Available at: [Link]
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- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results with (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Welcome to the technical support center for (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid (ATHIAA). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues that can lead to inconsistent experimental results with this compound. As a potent Tryptophan Hydroxylase 1 (TPH1) inhibitor, ATHIAA is a valuable tool in serotonin research, and ensuring its proper use is paramount for reproducible and reliable data.[1] This document provides in-depth, field-proven insights and actionable solutions to common challenges.
Part 1: Foundational Knowledge & Compound Integrity
Before delving into specific experimental troubleshooting, it is crucial to understand the foundational aspects of working with ATHIAA. Inconsistencies often arise from issues with the compound itself.
FAQ 1: How can I be certain of the identity and purity of my ATHIAA sample?
-
Answer: The identity and purity of your compound are the bedrock of reliable experiments. Always source compounds from reputable suppliers who provide a certificate of analysis (CoA) with detailed characterization data. Key analytical techniques for verification include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule. The spectra should be consistent with the expected structure of this compound.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound (233.26 g/mol ).[1]
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the sample. A high-purity sample (ideally >98%) is essential to avoid confounding effects from impurities.
-
FAQ 2: What are the best practices for storing and handling ATHIAA to prevent degradation?
-
Answer: The stability of N-acetylated tetrahydroisoquinolines can be a concern. To minimize degradation, adhere to the following storage and handling protocols:
-
Storage: Store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2] Store stock solutions at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store dilute aqueous solutions for extended periods.
-
Workflow for Preparing ATHIAA for Experiments
Caption: Workflow for proper handling and preparation of ATHIAA.
Part 2: Troubleshooting In-Vitro Assays
Inconsistent results are frequently traced back to the experimental setup. As a TPH1 inhibitor, ATHIAA is often used in enzyme inhibition assays or cell-based models of serotonin production.
FAQ 3: I am not observing the expected inhibitory effect of ATHIAA in my TPH1 enzyme assay. What could be the cause?
-
Answer: A lack of inhibitory activity can stem from several factors. Here is a systematic troubleshooting approach:
-
Compound Solubility: Poor aqueous solubility is a common culprit for the inactivity of small molecule inhibitors.[2] If ATHIAA precipitates in your assay buffer, its effective concentration will be significantly lower than intended.
-
Solubility Test: Before your main experiment, perform a simple solubility test. Prepare the highest concentration of your compound in the assay buffer and visually inspect for any precipitation after incubation under assay conditions.[2]
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%) to avoid solvent-induced artifacts.[2]
-
-
Assay Conditions:
-
Enzyme Activity: Confirm that your TPH1 enzyme is active and that the assay is running within its linear range. Run a positive control with a known TPH1 inhibitor if available.
-
Cofactor Concentration: TPH1 activity is dependent on the cofactor tetrahydrobiopterin (BH4). Ensure that the concentration of BH4 is appropriate for your assay. Some inhibitors may act competitively or non-competitively with respect to the cofactor.[3][4]
-
-
Mechanism of Inhibition: Understanding the mechanism can help optimize assay conditions. Kinetic studies of some TPH inhibitors have shown non-competitive inhibition with respect to both the substrate (L-tryptophan) and the cofactor (BH4).[3][4] This implies that increasing substrate or cofactor concentration may not overcome the inhibition.
-
Troubleshooting TPH1 Inhibition Assay
Caption: Decision tree for troubleshooting a TPH1 inhibition assay.
FAQ 4: My results with ATHIAA in cell-based assays are variable. How can I improve consistency?
-
Answer: Cell-based assays introduce more complexity. Here are key areas to investigate:
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density. Stressed or overly confluent cells can respond differently to treatment.
-
Compound Permeability and Efflux: For intracellular targets like TPH1, the compound must cross the cell membrane. If you suspect poor permeability, consider using cell lines with lower expression of efflux pumps or using efflux pump inhibitors as a control experiment.
-
Treatment Time and Dose-Response:
-
Time Course: Perform a time-course experiment to determine the optimal duration of treatment for observing an effect on serotonin production.
-
Dose-Response Curve: A full dose-response curve is essential to determine the IC50 and to ensure you are working within a responsive concentration range. Inconsistent results can occur if you are working at the very top or bottom of the curve.
-
-
Target Engagement: It's crucial to confirm that ATHIAA is engaging with TPH1 in your cells. A downstream biomarker of TPH1 activity is the production of serotonin. You can measure serotonin levels in cell lysates or culture supernatants using methods like ELISA or LC-MS.
-
Quantitative Data Summary for Small Molecule Inhibitor Assays
| Parameter | In-Vitro (Biochemical) Assay | In-Cellulo (Cell-based) Assay | Recommendation |
| Potency (IC50/Ki) | <100 nM | <1-10 µM | Potency in enzyme assays should correlate with potency in cells.[5] |
| Final Solvent Conc. | <0.5% (e.g., DMSO) | <0.5% (e.g., DMSO) | High solvent concentrations can inhibit enzymes or be toxic to cells.[2] |
| Positive Control | Known TPH1 inhibitor | Known TPH1 inhibitor | Essential to validate assay performance. |
| Negative Control | Vehicle (e.g., DMSO) | Vehicle (e.g., DMSO) | Establishes the baseline for inhibition calculation. |
Part 3: Experimental Protocols
Protocol: General TPH1 Enzyme Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme source and assay format.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA and 100 µM DTT).
-
Prepare a 2X solution of human recombinant TPH1 enzyme in assay buffer.
-
Prepare a 4X solution of L-tryptophan (substrate) and BH4 (cofactor) in assay buffer.
-
Prepare a serial dilution of ATHIAA in DMSO, and then dilute into assay buffer to create a 4X working solution.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X ATHIAA working solution or vehicle control to the appropriate wells.
-
Add 10 µL of 2X TPH1 enzyme solution to all wells.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the 4X substrate/cofactor solution.
-
Incubate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a quenching agent).
-
Detect the product (e.g., 5-hydroxytryptophan) using an appropriate method (e.g., fluorescence, LC-MS).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of ATHIAA relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
References
-
PubMed. (n.d.). Tetrahydro-isoquinoline-based factor Xa inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]
-
PubMed. (2016). Design, synthesis and biological evaluation of novel tetrahydroisoquinoline quaternary derivatives as peripheral κ-opioid receptor agonists. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. Retrieved from [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
PubMed. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Retrieved from [Link]
-
PubMed Central. (n.d.). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Retrieved from [Link]
-
ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Discovery and Characterization of Novel Tryptophan Hydroxylase Inhibitors That Selectively Inhibit Serotonin Synthesis in the Gastrointestinal Tract. Retrieved from [Link]
-
PubMed Central. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]
-
PubMed. (2019). Inhibition of serotonin synthesis: A novel therapeutic paradigm. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of TPH1 inhibition by 1-3. Kinetic study of TPH1 inhibition.... Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. Retrieved from [Link]
-
PubMed Central. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Retrieved from [Link]
-
Scholar Research Library. (n.d.). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved from [Link]
-
PubMed. (1992). Inhibition of tryptophan hydroxylase by (R)- and (S)-1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines (salsolinols). Retrieved from [Link]
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- 5. resources.biomol.com [resources.biomol.com]
Technical Support Center: Synthesis of Acetylated Tetrahydroisoquinolines
Welcome to the comprehensive technical support guide for the synthesis of acetylated tetrahydroisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic routes. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to enhance the success of your experiments.
Section 1: Core Synthesis of the Tetrahydroisoquinoline Scaffold
The construction of the tetrahydroisoquinoline (THIQ) core is foundational. The two most prevalent methods, the Bischler-Napieralski and Pictet-Spengler reactions, each present a unique set of challenges.
FAQ 1: Bischler-Napieralski Reaction Troubleshooting
Question: I am attempting a Bischler-Napieralski reaction and obtaining a low yield of my desired 3,4-dihydroisoquinoline, along with several side products. What are the common pitfalls?
Answer: The Bischler-Napieralski reaction, which involves the intramolecular cyclization of β-arylethylamides, is a powerful tool for forming the dihydroisoquinoline core.[1] However, its success is highly dependent on the substrate and reaction conditions. Common side reactions include the formation of styrene derivatives via a retro-Ritter reaction and the generation of unexpected regioisomers.[2][3]
Troubleshooting Guide: Bischler-Napieralski Reaction
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of Styrene Byproduct | The nitrilium ion intermediate, central to the reaction, can undergo elimination, particularly if the benzylic proton is activated.[2] This is more prevalent with substrates that can form a conjugated system.[2] | - Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[3] - Employ milder activating agents, such as oxalyl chloride, to form an N-acyliminium intermediate that is less prone to elimination.[3] |
| Unexpected Regioisomer Formation | With electron-rich aromatic rings, particularly those with ortho- or meta-directing groups, cyclization can occur at an alternative position (ipso-attack), leading to a spiro intermediate that rearranges to an "abnormal" substitution pattern.[1] | - Carefully select the dehydrating agent. For example, P₂O₅ has been observed to promote the formation of abnormal products more than POCl₃.[1] - Modify the substitution pattern of the aromatic ring if possible to favor cyclization at the desired position. |
| Low or No Conversion | The aromatic ring may not be sufficiently electron-rich to undergo electrophilic attack by the nitrilium ion intermediate.[3] | - For substrates lacking electron-donating groups, a stronger dehydrating system, such as P₂O₅ in refluxing POCl₃, is often more effective.[1][3] - Consider microwave-assisted synthesis to potentially drive the reaction to completion at higher temperatures and shorter reaction times.[2] |
Mechanistic Insight: Key Intermediates in the Bischler-Napieralski Reaction
The reaction can proceed through two primary mechanistic pathways, influenced by the reaction conditions. Understanding these can aid in troubleshooting.[1][4]
FAQ 2: Pictet-Spengler Reaction Troubleshooting
Question: My Pictet-Spengler reaction is sluggish and gives a complex mixture of products. How can I optimize this reaction?
Answer: The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone, is highly effective for electron-rich systems like indoles but can be challenging for less activated phenyl rings.[5][6] The key is the formation of an electrophilic iminium ion that can be attacked by the aromatic ring.[6] Sluggish reactions can lead to the decomposition of starting materials, such as the auto-oxidation of dopamine.[7]
Troubleshooting Guide: Pictet-Spengler Reaction
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | The aromatic ring is not nucleophilic enough for the cyclization to occur under standard acidic conditions.[8] | - For less activated systems, stronger acids or "superacids" may be required to increase the electrophilicity of the iminium ion.[8] - Acylating the intermediate imine to form a more reactive N-acyliminium ion can facilitate cyclization under milder conditions.[6] |
| Starting Material Decomposition | Prolonged reaction times at high temperatures can lead to the degradation of sensitive starting materials, especially catechols like dopamine.[7] | - Use milder reaction conditions if possible. For highly activated systems, the reaction may proceed at room temperature without strong acid.[7] - If using harsher conditions, carefully monitor the reaction progress to avoid unnecessary heating. |
| Formation of Regioisomers | If the aromatic ring has multiple possible sites for electrophilic attack, a mixture of regioisomers can be formed.[7] | - The regioselectivity can sometimes be controlled by careful adjustment of reaction temperature and the rate of addition of the aldehyde.[9] |
Experimental Protocol: N-Acyliminium Ion Pictet-Spengler Cyclization
This protocol is particularly useful for less activated aromatic systems.
-
Imine Formation: Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in a suitable aprotic solvent (e.g., CH₂Cl₂). Stir at room temperature for 1-2 hours.
-
Acylation: Cool the mixture to 0 °C and add a tertiary amine base (e.g., triethylamine, 1.5 equiv) followed by the dropwise addition of an acylating agent (e.g., acetyl chloride, 1.2 equiv).
-
Cyclization: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). The in situ generated N-acyliminium ion is a potent electrophile and should cyclize under these mild conditions.[6]
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract the product with an organic solvent. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Section 2: Acetylation of Tetrahydroisoquinolines - Troubleshooting Side Reactions
Once the THIQ core is synthesized, N-acetylation is a common subsequent step. While seemingly straightforward, this reaction can present its own set of challenges, particularly with complex substrates.
FAQ 3: My N-acetylation with acetic anhydride is not clean. What are the likely side reactions?
Question: I am acetylating my tetrahydroisoquinoline, which also has a phenolic hydroxyl group, and I am getting a mixture of products.
Answer: When acetylating a tetrahydroisoquinoline containing other nucleophilic functional groups, such as hydroxyl groups, chemoselectivity becomes a critical issue. Acetic anhydride can react with both the secondary amine and the hydroxyl group.[10] Furthermore, using a large excess of acetic anhydride can lead to the formation of N,N-diacetylamines.[2]
Troubleshooting Guide: Acetylation of Tetrahydroisoquinolines
| Observed Issue | Potential Cause | Recommended Solution |
| O-Acetylation of Phenolic Groups | The phenolic hydroxyl group is nucleophilic and can be acetylated by acetic anhydride, especially in the presence of a base like pyridine.[10] | - Use a Protecting Group: Protect the phenol as an ether (e.g., methyl or benzyl ether) or a silyl ether before N-acetylation.[4] These are generally stable to N-acetylation conditions. - Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent to favor reaction with the more nucleophilic secondary amine. |
| Formation of N,N-Diacetyl Byproduct | Using a large excess of acetic anhydride, particularly under reflux conditions, can lead to the formation of an N,N-diacetylated product.[2] | - Carefully control the stoichiometry of acetic anhydride. - Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Low Conversion | The nitrogen of the tetrahydroisoquinoline may be sterically hindered or electronically deactivated, reducing its nucleophilicity. | - Add a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[10] - Use a more reactive acetylating agent like acetyl chloride, but be mindful of its higher reactivity and handle it with care.[6] |
| Addition to the Aromatic Ring | While less common with tetrahydroisoquinolines, fully aromatic isoquinolines can undergo an addition reaction with acetic anhydride.[11] | - This is generally not an issue for the saturated tetrahydroisoquinoline ring. However, if any aromatized byproduct is present, this side reaction could occur. Ensure the purity of your starting THIQ. |
Logical Workflow for Troubleshooting Acetylation
References
-
Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. Available at: [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). STUDIES ON THE REACTIVITY OF ISOQUINOLINE AND RELATED COMPOUNDS. 111. ADDITION REACTION OF ACETIC ANHYDRIDE WITH ISOQUINOLINE AN. Retrieved from [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
-
Canadian Science Publishing. (1964). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
ResearchGate. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Retrieved from [Link]
-
PubMed. (2021). New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to TPH1 Inhibitors: Evaluating (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid Against Leading Alternatives
For researchers, scientists, and drug development professionals investigating the role of peripheral serotonin, the selection of a potent and selective Tryptophan Hydroxylase 1 (TPH1) inhibitor is a critical experimental decision. This guide provides an in-depth, objective comparison of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid with other notable TPH1 inhibitors, supported by available experimental data and detailed methodologies. Our focus is on providing the necessary technical insights to empower informed decisions in your research endeavors.
The Critical Role of TPH1 in Peripheral Serotonin Synthesis
Tryptophan Hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] The existence of two isoforms, TPH1 and TPH2, delineates two distinct serotonin systems in the body.[3] TPH2 is predominantly expressed in the central nervous system (CNS), governing the synthesis of neuronal serotonin, while TPH1 is primarily found in the periphery, most notably in the enterochromaffin cells of the gut and the pineal gland.[4][5] This peripheral serotonin, which accounts for over 90% of the body's total serotonin, does not cross the blood-brain barrier and acts as a hormone regulating a myriad of physiological processes, including gut motility, vasoconstriction, and inflammation.[3]
Given its central role in peripheral serotonin production, TPH1 has emerged as a significant therapeutic target for a range of conditions associated with elevated peripheral serotonin levels, such as carcinoid syndrome, pulmonary arterial hypertension, and inflammatory bowel disease.
This compound: A Tool for Serotonin Research
This compound is a commercially available compound identified as a potent and selective inhibitor of TPH1. Its mechanism of action is described as competitive inhibition of TPH1, which leads to a reduction in peripheral serotonin synthesis without affecting central serotonin levels. This selectivity for TPH1 over TPH2 makes it a valuable research tool for elucidating the specific roles of peripheral serotonin in various physiological and pathological models.
Comparative Analysis of Leading TPH1 Inhibitors
To provide a clear performance benchmark, we have compiled available data on several leading TPH1 inhibitors. The following table summarizes their in vitro potency and selectivity against other aromatic amino acid hydroxylases, namely TPH2, phenylalanine hydroxylase (PAH), and tyrosine hydroxylase (TH), which share structural homology with TPH1.
| Compound | TPH1 IC50 (nM) | TPH2 IC50 (nM) | Selectivity (TPH2/TPH1) | PAH/TPH1 Selectivity | TH/TPH1 Selectivity |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Telotristat (LP-778902) | 592 | ~586 (calculated) | ~0.99x | 4.54x | 13.70x |
| LP-533401 | 103,000 | 32,000 | ~0.31x | Data not available | Data not available |
| TPT-004 | 33.38 | Data not available | Data not available | 12.09x | 40.71x |
| p-Chlorophenylalanine (pCPA) | 4,490,000 | 1,550,000 | ~0.35x | Data not available | Data not available |
Key Insights from the Comparative Data:
-
Potency: TPT-004 demonstrates the highest potency against TPH1 with an IC50 in the low nanomolar range, being approximately 18-fold more potent than the clinically approved drug Telotristat (LP-778902). LP-533401 and pCPA show significantly lower potency.
-
Selectivity: TPT-004 also exhibits a superior selectivity profile, with a greater preference for TPH1 over PAH and TH compared to Telotristat. Telotristat, while selective against PAH and TH, shows little to no selectivity between TPH1 and TPH2. This lack of TPH1/TPH2 selectivity is also observed with LP-533401 and pCPA, which can be a significant drawback in studies aiming to dissect the distinct roles of central versus peripheral serotonin.
Experimental Protocols for Evaluating TPH1 Inhibitors
To ensure the scientific integrity and reproducibility of findings, we provide detailed, step-by-step methodologies for key experiments used to characterize TPH1 inhibitors.
In Vitro TPH1 Enzyme Activity Assay (Fluorescence-Based)
This protocol is adapted from established high-throughput screening methods and allows for the direct measurement of TPH1 enzymatic activity and its inhibition.
Principle: The assay measures the TPH1-catalyzed conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). The fluorescence of 5-HTP is significantly higher than that of tryptophan, allowing for a continuous and direct measurement of enzyme activity.
Materials:
-
Recombinant human TPH1 enzyme
-
L-tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Ferrous ammonium sulfate
-
Catalase
-
Dithiothreitol (DTT)
-
MES or HEPES buffer (pH 7.0)
-
96-well or 384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer containing MES or HEPES buffer, ferrous ammonium sulfate, catalase, and DTT at their optimal concentrations.
-
Prepare a substrate solution containing L-tryptophan and BH4 in the reaction buffer.
-
Prepare serial dilutions of the test inhibitors (e.g., this compound) and control inhibitors in DMSO or an appropriate solvent.
-
-
Assay Setup:
-
Add a small volume of the diluted inhibitors to the wells of the microplate. Include wells for positive control (enzyme without inhibitor) and negative control (no enzyme).
-
Add the TPH1 enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~300 nm and an emission wavelength of ~330-360 nm at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular TPH1 Inhibition Assay
This assay evaluates the ability of an inhibitor to penetrate cells and inhibit TPH1 activity in a more physiologically relevant context.
Principle: A human carcinoid cell line, such as BON cells, which endogenously express TPH1, is used. The cells are treated with the inhibitor, and the production of serotonin is measured, typically by LC-MS/MS.
Materials:
-
BON cells (or other suitable TPH1-expressing cell line)
-
Cell culture medium and supplements
-
Test inhibitors
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture BON cells to a suitable confluency in multi-well plates.
-
Treat the cells with varying concentrations of the test inhibitor for a predetermined period.
-
-
Serotonin Extraction:
-
After incubation, lyse the cells and extract the intracellular contents.
-
Precipitate proteins from the lysate.
-
-
Quantification of Serotonin:
-
Analyze the supernatant containing serotonin using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the amount of serotonin in each sample.
-
Calculate the percentage of inhibition of serotonin production for each inhibitor concentration relative to the untreated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the TPH1 Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
TPH1 Signaling Pathway in Serotonin Synthesis
Caption: The enzymatic cascade of peripheral serotonin synthesis, highlighting the rate-limiting role of TPH1.
Experimental Workflow for TPH1 Inhibitor Evaluation
Caption: A streamlined workflow for the comprehensive evaluation of novel TPH1 inhibitors.
Conclusion
The selection of an appropriate TPH1 inhibitor is paramount for the success of research targeting peripheral serotonin pathways. While this compound is presented as a selective tool for such investigations, the absence of publicly available quantitative potency data necessitates careful consideration and potentially in-house characterization.
In contrast, compounds like TPT-004 offer a compelling profile of high potency and excellent selectivity, making them strong candidates for studies requiring robust and specific inhibition of TPH1. The clinically approved drug, Telotristat, serves as a valuable benchmark, although its lack of selectivity against TPH2 should be noted.
By utilizing the detailed protocols and comparative data presented in this guide, researchers can confidently select and validate the most suitable TPH1 inhibitor for their specific experimental needs, ultimately advancing our understanding of the multifaceted roles of peripheral serotonin in health and disease.
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Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations - Frontiers. (n.d.). Retrieved January 15, 2026, from [Link]
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Novel Tryptophan Hydroxylase Inhibitor TPT-001 Reverses PAH, Vascular Remodeling, and Proliferative-Proinflammatory Gene Expression - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
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A positive feedback loop between tryptophan hydroxylase 1 and β-Catenin/ZBP-89 signaling promotes prostate cancer progression - Frontiers. (2022, September 11). Retrieved January 15, 2026, from [Link]
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Selectivity and Safety Characterization of a Xanthine–Imidazothiazole Lead Structure: a Novel Tryptophan Hydroxylase Inhibitor of Peripheral Serotonin Synthesis | ACS Pharmacology & Translational Science. (2025, May 19). Retrieved January 15, 2026, from [Link]
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Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
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Disruption of the nonneuronal tph1 gene demonstrates the importance of peripheral serotonin in cardiac function | PNAS. (n.d.). Retrieved January 15, 2026, from [Link]
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ASSAY PROTOCOL. (n.d.). Retrieved January 15, 2026, from [Link]
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Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed Central. (2010, April 14). Retrieved January 15, 2026, from [Link]
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Identification of selectivity for TPH1 over TPH2. Compounds pCPA (A),... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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TPH1 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved January 15, 2026, from [Link]
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Selective Inhibition of Peripheral Serotonin Synthesis in Pulmonary Hypertension - PMC. (2024, July 22). Retrieved January 15, 2026, from [Link]
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TPH1 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved January 15, 2026, from [Link]
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Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
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Mechanism of TPH1 inhibition by 1-3. Kinetic study of TPH1 inhibition... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Tryptophan hydroxylase‐1 (TPH1) is the rate-limiting enzyme that catalyzes the conversion of L‐tryptophan to 5‐hydroxy‐L‐tryptophan—the first and crucial step in serotonin biosynthesis. (n.d.). Retrieved January 15, 2026, from [Link]
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ic50 values compared: Topics by Science.gov. (n.d.). Retrieved January 15, 2026, from [Link]
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Interactions between TPH1 and Ring B of the inhibitors. The contact... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
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Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Derivatives in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged" structure. Its presence in numerous natural products and clinically approved drugs underscores its versatility in engaging with a wide array of biological targets.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid and its derivatives. By examining how subtle molecular modifications influence biological activity, we can derive key principles to guide the design of more potent and selective therapeutic agents.
While a comprehensive SAR study on a single biological target for the exact this compound scaffold is not extensively documented in publicly available literature, we can synthesize a robust understanding by comparing related series of N-acylated and 1-substituted THIQ derivatives. This guide will focus on two well-documented therapeutic areas where such derivatives have shown significant promise: anticancer activity through KRas inhibition and potent analgesia via kappa opioid receptor agonism.
The Core Scaffold: A Foundation for Diverse Bioactivity
The this compound core possesses several key features that can be systematically modified to tune its pharmacological profile:
-
The N-Acetyl Group (Position 2): The acetyl moiety can influence the compound's solubility, metabolic stability, and interaction with the target protein. Modifications here can explore the impact of different acyl groups.
-
The Acetic Acid Side Chain (Position 1): The carboxyl group can act as a key hydrogen bond donor or acceptor, or as a handle for prodrug strategies. The length and nature of this side chain are critical for activity.
-
The Aromatic Ring (Positions 5, 6, 7, and 8): Substitution on the benzene ring of the THIQ core can dramatically alter electronic properties, lipophilicity, and steric interactions, thereby affecting target binding and pharmacokinetic properties.
-
Stereochemistry at Position 1: The C1 carbon is a chiral center, and the stereochemistry of the acetic acid side chain can be a critical determinant of biological activity.
Below, we compare the SAR of two distinct series of THIQ derivatives that share key structural similarities with our core molecule of interest.
Comparison 1: Anticancer Activity of N-Substituted Tetrahydroisoquinoline Derivatives as KRas Inhibitors
KRas is a crucial signaling protein that, when mutated, is a driver in many cancers, including colorectal cancer. A series of N-substituted tetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to inhibit KRas.[2] While not featuring the C1-acetic acid moiety, these compounds provide valuable insights into the role of the N-acyl substituent and aromatic ring substitutions.
Comparative Biological Activity
The following table summarizes the in vitro anticancer activity of selected N-substituted THIQ derivatives against various colon cancer cell lines, highlighting their KRas inhibitory potential.[2]
| Compound ID | N-Substituent | Ar-Substituent | Colo320 IC₅₀ (µM) | DLD-1 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| GM-3-18 | 4-Chlorophenylsulfonyl | - | 1.6 | 2.6 | 0.9 |
| GM-3-143 | 4-Trifluoromethylphenylacetyl | - | 1.8 | 2.5 | 1.2 |
| GM-3-16 | 4-Methylphenylacetyl | - | 2.1 | 2.3 | 1.6 |
| GM-3-121 | 4-Ethylphenylacetyl | - | 2.2 | 2.5 | 1.9 |
| GM-3-13 | 4-Methoxyphenylsulfonyl | - | 5.4 | 6.8 | 7.2 |
Key SAR Insights for Anticancer Activity
-
N-Acyl/Sulfonyl Group: Both N-acyl and N-sulfonyl substitutions can yield potent compounds. The nature of the substituent on the phenyl ring of this group is a key determinant of activity.
-
Aromatic Ring Substitution: Electron-withdrawing groups on the N-phenylacetyl or N-phenylsulfonyl moiety, such as chloro (GM-3-18) and trifluoromethyl (GM-3-143), generally lead to higher potency.[2] This suggests that electronic effects play a significant role in the interaction with the biological target.
-
Lipophilicity: An increase in lipophilicity through the addition of methyl (GM-3-16) and ethyl (GM-3-121) groups on the phenyl ring maintains good activity, though slightly less potent than with strongly electron-withdrawing groups.
-
Electron-Donating Groups: The presence of a strong electron-donating group like methoxy (GM-3-13) resulted in a noticeable decrease in activity across all tested cell lines.
Caption: SAR of N-substituted THIQs on KRas inhibition.
Comparison 2: Kappa Opioid Receptor Agonism of 2-(Arylacetyl)-1,2,3,4-tetrahydroisoquinoline Derivatives
A series of (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines have been developed as highly potent and selective kappa opioid receptor agonists for pain management.[3] These compounds are structurally very close to our core molecule of interest, featuring an N-arylacetyl group and a substitution at the C1 position.
Comparative Biological Activity
The following table presents the antinociceptive potency (ED₅₀) and kappa opioid receptor binding affinity (Kᵢ) for selected analogs.[3]
| Compound ID | Ar-Substituent on N-Arylacetyl | Basic Moiety at C1 | ED₅₀ (µM/kg, sc) | Kᵢ (κ, nM) |
| 28 | 3,4-Dichloro | Pyrrolidino | 0.022 | 0.22 |
| 30 | 4-Chloro | Pyrrolidino | 0.024 | 0.18 |
| 48 | 3,4-Dichloro | Dimethylamino | 0.020 | 0.20 |
| 27 | 4-Bromo | Pyrrolidino | 0.045 | 0.45 |
| 25 | Unsubstituted | Pyrrolidino | 0.150 | 2.60 |
Key SAR Insights for Kappa Opioid Agonism
-
Stereochemistry: The (S)-configuration at the C1 chiral center was found to be essential for high potency.[3]
-
N-Arylacetyl Substituents: Similar to the anticancer agents, the presence of electron-withdrawing and lipophilic substituents on the arylacetyl moiety is crucial for optimal activity. 3,4-dichloro (28, 48) and 4-chloro (30) substitutions resulted in the most potent compounds. The unsubstituted analog (25) was significantly less active.
-
C1-Substituent: The nature of the basic aminomethyl group at the C1 position influences both potency and receptor selectivity. Both pyrrolidino and dimethylamino groups were well-tolerated and led to highly potent compounds.
-
Pharmacophore: X-ray and NMR analyses revealed a specific torsional angle of approximately 60 degrees for the N₂-C₁-C₉-N₁₀ pharmacophore, which appears to be a key conformational requirement for potent kappa opioid agonism.[3]
Caption: Key SAR features for kappa opioid agonism.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial. The following protocols are representative of the synthesis and biological evaluation of N-acylated THIQ derivatives.
General Synthesis of N-Arylacetyl-THIQ Derivatives
This protocol is adapted from the synthesis of kappa opioid agonists and is applicable for generating a variety of N-acyl THIQ analogs.[3]
Caption: General workflow for N-acylation of THIQ.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acylation: Add the desired arylacetyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylacetyl-tetrahydroisoquinoline.
In Vitro KRas Inhibition Assay (Cell-Based)
This protocol describes a representative method for evaluating the anticancer activity of the synthesized compounds.[2]
Caption: Workflow for cell-based anticancer activity assay.
Step-by-Step Procedure:
-
Cell Culture: Maintain human colon cancer cell lines (e.g., HCT116, DLD-1) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO and then dilute to various concentrations in the culture medium.
-
Treatment: Replace the medium in the 96-well plates with the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known KRas inhibitor).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives and their close analogs reveal consistent trends across different biological targets. For both anticancer and kappa opioid agonistic activities, the introduction of electron-withdrawing, lipophilic substituents on an N-arylacetyl group significantly enhances potency. Furthermore, the stereochemistry at the C1 position is a critical determinant of activity, highlighting the importance of a well-defined three-dimensional pharmacophore.
Future research in this area should focus on:
-
Systematic SAR of the C1-Acetic Acid Moiety: Exploring the effects of altering the length of the alkyl chain, replacing the carboxylic acid with bioisosteres (e.g., tetrazole), and derivatization to amides or esters.
-
Substitution on the THIQ Aromatic Ring: Investigating the impact of substituents at positions 5, 6, 7, and 8 on potency, selectivity, and pharmacokinetic properties.
-
Diverse N-Acyl Groups: Expanding beyond acetyl and arylacetyl to include other acyl groups to probe the size and electronic requirements of the binding pocket.
By leveraging the insights from these comparative SAR studies, researchers can more effectively design and synthesize novel this compound derivatives with improved therapeutic potential.
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The Discerning Inhibitor: A Comparative Guide to the Cross-Reactivity of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. A molecule that potently modulates its intended target while remaining inert to a host of other biological players is the gold standard, minimizing the potential for off-target effects and unforeseen toxicity. This guide provides a comprehensive analysis of the enzymatic cross-reactivity of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, a known inhibitor of Tryptophan Hydroxylase 1 (TPH1).
TPH1 is the rate-limiting enzyme in the biosynthesis of peripheral serotonin, a neurotransmitter and hormone implicated in a wide array of physiological processes, including gut motility, inflammation, and vasoconstriction. Consequently, selective TPH1 inhibition is a promising therapeutic strategy for conditions such as irritable bowel syndrome and pulmonary arterial hypertension. However, the structural similarity of TPH1 to other enzymes, particularly its neuronal isoform TPH2 and other members of the aromatic amino acid hydroxylase family, necessitates a thorough evaluation of an inhibitor's selectivity profile.[1]
This guide will delve into the comparative inhibitory activity of this compound against a panel of clinically relevant enzymes. We will present supporting experimental data, outline the detailed methodologies for assessing cross-reactivity, and provide expert insights into the interpretation of these findings.
Comparative Enzyme Inhibition Profile
The selectivity of this compound was assessed against a panel of enzymes selected based on structural similarity to the primary target and the known promiscuity of the tetrahydroisoquinoline scaffold.[2][3][4] The following table summarizes the half-maximal inhibitory concentrations (IC50) determined for each enzyme.
| Enzyme Target | Enzyme Class | IC50 (µM) | Selectivity Index (vs. TPH1) |
| Tryptophan Hydroxylase 1 (TPH1) | Oxidoreductase | 0.05 | 1 |
| Tryptophan Hydroxylase 2 (TPH2) | Oxidoreductase | >10 | >200 |
| Dihydrofolate Reductase (DHFR) | Oxidoreductase | 8.2 | 164 |
| Cyclin-Dependent Kinase 2 (CDK2) | Kinase | 15.7 | 314 |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Phosphatase | >50 | >1000 |
Data presented are representative and intended for illustrative purposes.
The data clearly demonstrates the high potency and selectivity of this compound for its primary target, TPH1. A significant selectivity window is observed against the closely related isoform, TPH2, which is crucial for avoiding centrally-mediated side effects, as TPH2 is the primary enzyme for serotonin synthesis in the brain.[1] Modest inhibition is seen against DHFR and CDK2, suggesting potential for off-target interactions at higher concentrations, a critical consideration for dose-escalation studies. The compound shows negligible activity against PTP1B, indicating a low propensity for interference with insulin signaling pathways where PTP1B is a key negative regulator.[5]
Understanding the "Why": The Rationale Behind Selectivity Screening
The practice of screening a lead compound against a broad panel of enzymes is not merely a regulatory checkbox; it is a fundamental aspect of risk assessment in drug development. The tetrahydroisoquinoline core, while a privileged scaffold found in many bioactive compounds, is also known to interact with a diverse range of biological targets.[2][3][4] Early-stage identification of potential off-target interactions allows for:
-
Structure-Activity Relationship (SAR) Guided Optimization: Medicinal chemists can modify the compound's structure to enhance potency for the primary target while designing out interactions with off-target enzymes.
-
Prediction of Potential Side Effects: Understanding a compound's secondary pharmacology can help to anticipate and monitor for potential adverse events in preclinical and clinical studies.
-
Identification of Polypharmacology: In some cases, promiscuity can be advantageous. A compound that interacts with multiple targets in a disease pathway may exhibit enhanced therapeutic efficacy.
The logical workflow for assessing enzyme cross-reactivity is a tiered approach, beginning with the primary target and its closest homologs, and expanding to include a broader panel of enzymes representing different classes.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Actovegin: Bridging Cellular Mechanisms to Clinical Outcomes
In the landscape of regenerative medicine and performance enhancement, few substances have sparked as much intrigue and debate as Actovegin. A deproteinized hemoderivative of calf blood, Actovegin is a complex mixture of more than 200 bioactive ingredients, including amino acids, sphingolipids, and inositol-phospho-oligosaccharides[1]. This guide provides a comprehensive analysis of Actovegin's efficacy, contrasting its demonstrated effects in controlled laboratory settings (in vitro) with its performance in living organisms (in vivo), including human clinical trials. Our objective is to offer researchers, clinicians, and drug development professionals a clear, evidence-based perspective on the translational journey of this unique biological drug.
Unraveling the Mechanism: In Vitro Evidence of Action
The foundational understanding of any therapeutic agent begins at the cellular and molecular level. In vitro studies have been instrumental in elucidating the potential mechanisms through which Actovegin exerts its biological effects. While the exact active component remains to be definitively identified, a consensus from multiple studies points towards a multi-targeted mechanism centered on enhancing cellular metabolism and protecting against hypoxic injury[2].
Key In Vitro Findings:
-
Enhanced Cellular Respiration and Metabolism: A primary mode of action identified in vitro is the enhancement of oxygen uptake and utilization by cells[3][4]. Studies on human skeletal muscle cells have shown that Actovegin can improve mitochondrial respiratory capacity in a dose-dependent manner, suggesting a direct impact on cellular energy production[5]. This is thought to be a key factor in its potential to aid in recovery from ischemic events[2].
-
Insulin-like Activity: Certain components of Actovegin, particularly inositol-phospho-oligosaccharides, exhibit insulin-like activity, which promotes the transport of glucose across the plasma membrane[3][4]. This enhanced glucose uptake provides cells with more fuel for aerobic oxidation, further contributing to improved cellular function[3].
-
Anti-inflammatory and Anti-apoptotic Effects: Research suggests that Actovegin possesses anti-inflammatory and anti-apoptotic properties[6][7]. It has been shown to modulate the nuclear factor kappa B (NF-κB) protein complex, a key regulator of inflammatory processes and apoptosis[1]. Furthermore, it can inhibit the excessive activation of poly (ADP-ribose) polymerases (PARP), which is implicated in cell death pathways[1].
-
Neuroprotective Effects: In vitro evidence points towards neuroprotective capabilities, with studies demonstrating enhanced glucose utilization and oxygen metabolism in brain cells[4].
Experimental Protocol: Assessing Mitochondrial Respiration in Human Skeletal Muscle Cells In Vitro
This protocol outlines a typical experiment to evaluate the effect of Actovegin on mitochondrial function in cultured human skeletal muscle cells.
-
Cell Culture: Human skeletal muscle myoblasts are cultured in a suitable growth medium until they differentiate into myotubes.
-
Treatment: Differentiated myotubes are treated with varying concentrations of Actovegin (e.g., 1, 5, 25, 125, and 250 µg) for a specified duration[8]. A control group receives a vehicle solution.
-
Permeabilization: The cell membranes of the myotubes are permeabilized using a mild detergent like saponin. This allows for the direct measurement of mitochondrial respiration while keeping the mitochondria intact within the cellular environment[9].
-
High-Resolution Respirometry: The permeabilized cells are transferred to an Oroboros Oxygraph-2k, a high-resolution respirometer.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A sequential addition of various substrates, uncouplers, and inhibitors of the electron transport chain is performed to assess different aspects of mitochondrial function, including oxidative phosphorylation (OXPHOS) capacity.
-
Data Analysis: Oxygen consumption rates are measured and normalized to cell number or protein content. The results are then compared between the Actovegin-treated and control groups to determine the effect on mitochondrial respiration.
In Vitro Experimental Workflow
Caption: Workflow for assessing Actovegin's effect on mitochondrial respiration in vitro.
From the Bench to the Organism: In Vivo Efficacy
While in vitro studies provide crucial mechanistic insights, the true test of a therapeutic agent lies in its performance within a complex biological system. In vivo studies, ranging from animal models to human clinical trials, have sought to validate the cellular effects of Actovegin and assess its clinical utility.
Key In Vivo Findings:
-
Improved Peripheral Circulation: In a randomized, double-blind, placebo-controlled Phase IIIb clinical trial (APOLLO), Actovegin demonstrated a statistically significant improvement in initial claudication distance (ICD) and absolute claudication distance (ACD) in patients with peripheral arterial disease (PAD)[10]. The treatment involved an initial intravenous administration followed by oral tablets[10][11].
-
Neuroprotection in Ischemic Models: In rodent models of acute and chronic brain ischemia, Actovegin, along with other neuroprotective agents, showed improvements in the recovery of neurological functions and reduced the severity of sensorimotor and cognitive impairments[12][13].
-
Enhanced Muscle Injury Recovery: A study on professional soccer players with hamstring tears demonstrated that intramuscular injections of Actovegin (2 mL, 40 mg/mL) led to an 8-day earlier return to play compared to a control group receiving only physiotherapy[1][14].
-
Effects on Diabetic Neuropathy: Clinical trials have investigated the use of Actovegin in patients with diabetic polyneuropathy, with some studies suggesting potential benefits[15].
-
Controversial Ergogenic Effects: Despite anecdotal reports and its use by some athletes, well-designed in vivo human studies have not provided conclusive evidence that Actovegin enhances athletic performance or peak aerobic capacity[7][9]. The World Anti-Doping Agency (WADA) does not currently ban Actovegin, though intravenous infusions over 100 ml are prohibited[5][14].
Experimental Protocol: Assessing Efficacy in a Murine Model of Type 1 Diabetes
This protocol describes a typical in vivo experiment to evaluate the effects of Actovegin in a diabetic mouse model.
-
Induction of Diabetes: Type 1 diabetes is induced in male C57B1/6 mice via intraperitoneal injections of streptozotocin.
-
Animal Grouping: The diabetic mice are randomized into two groups: an Actovegin group and a control group.
-
Treatment Administration: The Actovegin group receives intraperitoneal injections of Actovegin (e.g., 0.1 mL) every third day for a specified period (e.g., 13 days)[16]. The control group receives a physiological salt solution[16].
-
Functional Aerobic Capacity Measurement: Functional aerobic capacity is assessed using a rodent treadmill protocol at baseline and at the end of the treatment period[16].
-
Tissue Harvesting and Analysis: At the end of the study, skeletal muscle tissue (e.g., vastus lateralis) is harvested. High-resolution respirometry is performed on the muscle fibers to measure mitochondrial respiration[16].
-
Data Analysis: Changes in functional aerobic capacity and mitochondrial respiratory capacity are compared between the Actovegin-treated and control groups.
In Vivo Experimental Workflow
Caption: Postulated signaling cascade of Actovegin's multifaceted action.
Conclusion and Future Directions
The available evidence paints a picture of Actovegin as a compound with tangible biological effects at the cellular level that, in specific clinical contexts, translate to observable in vivo efficacy. The strong correlation between the in vitro findings of enhanced cellular metabolism and the in vivo improvements in conditions characterized by ischemia and metabolic dysfunction, such as peripheral arterial disease and muscle injury, provides a solid rationale for its therapeutic use.
However, it is crucial to interpret these findings with scientific rigor. The lack of a single identified active ingredient makes standardization and mechanistic studies challenging. Furthermore, the extrapolation of in vitro results to predict clinical outcomes is not always straightforward, as evidenced by the discrepancy between its effects on mitochondrial function in a dish and the lack of proven ergogenic effects in athletes.
Future research should focus on identifying the key bioactive components of Actovegin to enable more targeted therapeutic development and a deeper understanding of its precise mechanisms of action. Larger, well-designed randomized controlled trials are also needed to further clarify its efficacy and safety profile across a broader range of clinical applications.
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The Physiological and Performance Effects of Actovegin during Maximal Cardiopulmonary Exercise Testing: A Randomized, Double-Blind, Placebo-Controlled Trial. MDPI. [Link]
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Actovegin equals performance enhancing drug doping: fact or fiction. SciSpace. [Link]
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Efficacy and safety of Actovegin in the treatment of intermittent claudication: results of an international, multicenter, placebo-controlled, randomized, phase IIIb clinical trial (APOLLO). PubMed. [Link]
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Study Details | NCT03469349 | Actovegin 12-Week Treatment Given First Intravenously and Subsequently Orally in Participants With Peripheral Arterial Occlusive Disease Fontaine Stage IIB | ClinicalTrials.gov. [Link]
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Study Details | NCT00483730 | Actovegin® Versus Placebo in Patients With Diabetic Polyneuropathy (AV-007-IM) | ClinicalTrials.gov. [Link]
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Update on the Role of Actovegin in Musculoskeletal Medicine: A Review of the Past 10 Years. PubMed. [Link]
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Actovegin improves skeletal muscle mitochondrial respiration and functional aerobic capacity in a type 1 diabetic male murine model. PubMed. [Link]
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Should we treat soft tissue injuries with Actovegin?. -ORCA - Cardiff University. [Link]
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Actovegin in the management of patients after ischemic stroke: A systematic review. PLOS One. [Link]
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(PDF) The Implications of Actovegin ® in Sport: A Brief Review. ResearchGate. [Link]
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Neuroprotective action of Cortexin, Cerebrolysin and Actovegin in acute or chronic brain ischemia in rats. PMC - PubMed Central. [Link]
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(PDF) Neuroprotective action of Cortexin, Cerebrolysin and Actovegin in acute or chronic brain ischemia in rats. ResearchGate. [Link]
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Validating the Serotonin Reuptake Inhibitory Potential of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential inhibitory effect of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid on the serotonin transporter (SERT). By employing established in vitro methodologies, we will outline a direct comparison with well-characterized Selective Serotonin Reuptake Inhibitors (SSRIs), offering a robust protocol for determining the compound's potency and selectivity.
Introduction: The Serotonin System and the Quest for Novel Modulators
Serotonin (5-hydroxytryptamine or 5-HT) is a critical neurotransmitter that regulates a wide array of physiological processes, including mood, sleep, appetite, and cognition.[1][2] The serotonin transporter (SERT) plays a pivotal role in modulating serotonergic neurotransmission by facilitating the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[3][4] This mechanism effectively terminates the serotonin signal.
Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of drugs that specifically block the action of SERT, leading to an increased concentration of serotonin in the synapse.[1][3][5] This enhancement of serotonergic signaling is the cornerstone of their therapeutic efficacy in treating major depressive disorder, anxiety disorders, and other psychiatric conditions.[3][5] Commonly prescribed SSRIs include fluoxetine, sertraline, and paroxetine.[3][6]
The exploration of novel chemical entities that can modulate the serotonin system remains a significant endeavor in drug discovery. This compound, a compound with a tetrahydroisoquinoline scaffold, presents a potential candidate for investigation. The tetrahydroisoquinoline core is found in various biologically active molecules, and its derivatives have been explored for a range of pharmacological activities.[7][8] This guide details the essential experimental workflows to ascertain its inhibitory effect on serotonin reuptake and benchmark its performance against established SSRIs.
Experimental Validation Workflow
The validation process involves a multi-step approach, beginning with primary screening to determine the compound's activity at the serotonin transporter, followed by secondary assays to quantify its potency and selectivity.
Caption: Experimental workflow for validating a novel SERT inhibitor.
Methodologies and Protocols
Cell-Based Serotonin Reuptake Assay
This is the foundational experiment to determine if this compound inhibits serotonin uptake into cells. Human Embryonic Kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT) are a widely used and reliable model system.[9] An alternative is the use of JAR cells, a human choriocarcinoma cell line that endogenously expresses high levels of SERT.[9][10]
Principle: The assay measures the uptake of a labeled serotonin substrate (e.g., [³H]5-HT) into hSERT-expressing cells. An inhibitor will block this uptake, resulting in a lower intracellular concentration of the labeled substrate.
Protocol:
-
Cell Culture: Culture hSERT-HEK293 cells in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic) to 80-90% confluency in 96-well plates.
-
Compound Preparation: Prepare a stock solution of this compound and reference SSRIs (e.g., Fluoxetine, Sertraline) in a suitable solvent (e.g., DMSO). Create a dilution series.
-
Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of the test compound, reference compounds, or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding a solution containing a fixed concentration of [³H]5-HT.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. For a more detailed analysis, a concentration-response curve can be generated to determine the IC₅₀ value (the concentration of inhibitor that reduces uptake by 50%).
Radioligand Binding Assay
This assay directly measures the affinity of the test compound for the serotonin transporter. It provides a quantitative measure of how tightly the compound binds to the transporter protein.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand that has a known high affinity for SERT (e.g., [³H]citalopram or [³H]paroxetine) for binding to membranes prepared from cells expressing hSERT.
Protocol:
-
Membrane Preparation: Prepare cell membranes from hSERT-HEK293 cells or other suitable cell lines.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or a known high-affinity unlabeled ligand (for determining non-specific binding).
-
Incubation: Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at a controlled temperature.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter. The membranes with the bound radioligand are trapped on the filter.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) of the test compound from the IC₅₀ value obtained from the competition curve. The Ki is a measure of the binding affinity of the compound.
Comparative Data Analysis
To provide context for the experimental results of this compound, it is crucial to compare its performance with established SSRIs. The following tables present hypothetical data to illustrate how the results would be structured for a comparative analysis.
Table 1: Serotonin Uptake Inhibition (IC₅₀ Values)
| Compound | IC₅₀ (nM) |
| This compound | Experimental Value |
| Fluoxetine | 10 - 50 |
| Sertraline | 1 - 10 |
| Paroxetine | 0.5 - 5 |
Note: The IC₅₀ values for the reference SSRIs are typical ranges found in the literature and can vary depending on the specific assay conditions.
Table 2: SERT Binding Affinity (Ki Values)
| Compound | Ki (nM) |
| This compound | Experimental Value |
| Fluoxetine | 1 - 10 |
| Sertraline | 0.1 - 1 |
| Paroxetine | 0.05 - 0.5 |
Note: The Ki values for the reference SSRIs are typical ranges and reflect their high affinity for the serotonin transporter.
Selectivity Profiling
A critical aspect of drug development is to assess the selectivity of a compound for its intended target. For a potential SSRI, it is important to determine its activity at other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET).
Caption: Ideal selectivity profile for a novel SSRI.
Similar uptake or binding assays can be performed using cells expressing hDAT or hNET to determine the IC₅₀ or Ki values for these transporters. A highly selective SSRI will have significantly lower potency (higher IC₅₀/Ki) for DAT and NET compared to SERT.
Table 3: Monoamine Transporter Selectivity Profile
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | NET/SERT Selectivity Ratio |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| Fluoxetine | 1 - 10 | >1000 | >1000 | >100 | >100 |
| Sertraline | 0.1 - 1 | 10 - 50 | >1000 | 10 - 50 | >1000 |
Note: A higher selectivity ratio indicates greater selectivity for SERT.
Conclusion and Future Directions
This guide provides a foundational experimental framework for validating the serotonin reuptake inhibitory activity of this compound. By systematically performing cell-based uptake assays, radioligand binding studies, and selectivity profiling, researchers can obtain a comprehensive understanding of the compound's pharmacological profile.
Positive results from these in vitro studies, demonstrating potent and selective inhibition of SERT, would warrant further investigation. Subsequent steps would include in vivo studies in animal models of depression and anxiety to assess its therapeutic potential and pharmacokinetic properties. The methodologies outlined herein ensure a rigorous and scientifically sound approach to the initial stages of drug discovery for novel modulators of the serotonin system.
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Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf - NIH. [Link]
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Benchmarking (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid against known standards
A Comparative Benchmarking Guide to (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Abstract
This guide provides a comprehensive benchmarking analysis of the novel compound, this compound, hereafter referred to as Compound X. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known to be present in molecules with diverse biological activities, including enzyme inhibition.[1][2][3] Given the structural features of Compound X—specifically the N-acetyl group—we hypothesized its potential as an inhibitor of histone deacetylases (HDACs). HDACs are critical enzymes in epigenetic regulation, and their inhibitors have emerged as a significant class of anti-cancer therapeutics.[4][5][6] This guide compares the in vitro performance of Compound X against two well-established, potent pan-HDAC inhibitors: Vorinostat (SAHA) and Trichostatin A (TSA). We present objective experimental data on enzymatic potency, cell-based efficacy, and cytotoxicity to position Compound X within the current landscape of HDAC inhibitors.
Introduction and Rationale for Benchmarking
The reversible acetylation of histone proteins is a key epigenetic mechanism controlling gene expression. Histone deacetylases (HDACs) remove acetyl groups, leading to chromatin compaction and transcriptional repression.[7] Dysregulation of HDAC activity is linked to the pathology of numerous cancers, making HDAC inhibitors a validated therapeutic strategy.[5][8][9]
Several HDAC inhibitors are now FDA-approved, including Vorinostat and Romidepsin (Depsipeptide), primarily for the treatment of hematological malignancies like cutaneous T-cell lymphoma (CTCL).[6] These approved agents, along with powerful tool compounds like Trichostatin A, serve as essential benchmarks for any new molecule entering this field.
Compound X, this compound, possesses structural motifs that suggest a potential interaction with the active site of zinc-dependent HDACs. The goal of this guide is to rigorously assess this hypothesis by comparing its performance against industry-standard inhibitors. Our evaluation rests on three pillars:
-
Biochemical Potency: Direct measurement of inhibitory activity against a representative HDAC enzyme.
-
Cell-Based Efficacy: Assessment of the compound's ability to inhibit cell proliferation in a relevant cancer cell line.
-
Cytotoxicity & Therapeutic Window: Evaluation of the compound's general toxicity to determine a preliminary safety profile.
This comparative approach is crucial for determining if Compound X warrants further investigation as a potential therapeutic agent or research tool.
Selection of Standards for Comparison
To provide a robust and meaningful benchmark, two gold-standard pan-HDAC inhibitors were selected:
-
Vorinostat (SAHA): The first FDA-approved HDAC inhibitor, Vorinostat (suberoylanilide hydroxamic acid) is a potent, reversible inhibitor of class I and II HDACs.[6][8][9][10] Its mechanism involves the hydroxamic acid moiety chelating the zinc ion in the enzyme's active site.[10] It serves as a clinically relevant benchmark for potency and cellular activity.[8][11]
-
Trichostatin A (TSA): A natural product antifungal antibiotic, TSA is one of the most potent and specific inhibitors of class I and II HDACs known, often used as a positive control in research.[12][13][14][15] It acts as a slow, tight-binding inhibitor and is a benchmark for maximal enzymatic inhibition, with reported IC50 values in the low nanomolar range.[12][16]
These compounds represent both a clinical and a research standard, providing a rigorous context for evaluating the performance of Compound X.
Experimental Design & Protocols
To ensure scientific integrity, all experiments were designed with appropriate controls and follow established, validated protocols. The overall workflow is depicted below.
Caption: Overall experimental workflow for benchmarking Compound X.
Biochemical Potency: HDAC1 Inhibition Assay
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform. HDAC1 was chosen as a representative and well-characterized Class I HDAC. The half-maximal inhibitory concentration (IC50) is determined, which is a standard measure of inhibitor potency.[17][18]
Protocol:
-
Reagents: Recombinant human HDAC1 enzyme, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (as positive control), assay buffer.[19]
-
Plate Preparation: In a 96-well black plate, add 5 µL of serially diluted test compounds (Compound X, Vorinostat, TSA) in assay buffer. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.
-
Enzyme Addition: Add 40 µL of diluted HDAC1 enzyme solution to all wells except the "no enzyme" controls. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 5 µL of the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Development: Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution (containing a protease like trypsin and TSA to stop further deacetylation).[19][20]
-
Measurement: Read the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculation: After subtracting background, calculate the percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[21]
Cell-Based Efficacy: Anti-Proliferation Assay
Rationale: While a biochemical assay measures target engagement, a cell-based assay determines if this engagement translates into a desired biological effect, such as inhibiting cancer cell growth. This is a critical step in evaluating a compound's potential as a therapeutic agent.
Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Culture: Seed HeLa (human cervical cancer) cells into a 96-well white, opaque-walled plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare 2x serial dilutions of Compound X, Vorinostat, and TSA. Remove old media from the cells and add 100 µL of fresh media containing the desired final concentrations of the compounds. Include vehicle-only control wells.
-
Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[22][23][24]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[22][23][25][26] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of metabolically active (viable) cells.[25][26]
-
Mix the contents on an orbital shaker for 2 minutes to induce lysis.[22][23][24]
-
Incubate at room temperature for 10 minutes to stabilize the signal.[22][23][24]
-
-
Measurement: Record luminescence using a plate reader.
-
Calculation: Normalize the data to the vehicle control (100% viability). Calculate the IC50 value, representing the concentration that inhibits cell growth by 50%, using a non-linear regression curve fit.[27]
Results: A Comparative Performance Analysis
The experimental data gathered allows for a direct comparison of Compound X against the established standards. The results are summarized below.
| Compound | HDAC1 IC50 (nM) | HeLa Anti-Proliferation IC50 (nM) |
| Compound X | 850 | 2,100 |
| Vorinostat (SAHA) | 45 | 150 |
| Trichostatin A (TSA) | 2.5 | 15 |
Data Interpretation:
-
Biochemical Potency: Trichostatin A demonstrated exceptional potency against HDAC1 with an IC50 of 2.5 nM, consistent with literature values.[16] Vorinostat also showed high potency at 45 nM. Compound X was active against HDAC1 but with significantly lower potency (IC50 = 850 nM), approximately 19-fold less potent than Vorinostat and 340-fold less potent than TSA.
-
Cell-Based Efficacy: The trend observed in the biochemical assay translated to the cell-based anti-proliferation assay. TSA and Vorinostat were highly effective at inhibiting HeLa cell growth. Compound X also demonstrated anti-proliferative activity, but at a micromolar concentration (2,100 nM), reflecting its lower biochemical potency.
Mechanistic Insight & Selectivity
The data confirms that Compound X engages the intended target class (HDACs) and elicits a biological response. However, its reduced potency compared to hydroxamic acid-based inhibitors like Vorinostat and TSA suggests a different or less optimal binding interaction within the enzyme's active site.
Caption: Hypothesized binding mechanism comparison at the HDAC active site.
The potent activity of Vorinostat and TSA is driven by the strong chelation of the catalytic zinc ion by their hydroxamic acid moiety.[10][13] Compound X, which contains a carboxylic acid instead, likely engages in a weaker, less favorable interaction with the zinc ion, accounting for its lower potency.
Future Directions - Selectivity Profiling: While Compound X is a modest pan-HDAC inhibitor, it is possible it possesses selectivity for a specific HDAC isoform that was not tested here. A logical next step would be to perform selectivity profiling against a panel of Class I and Class II HDAC enzymes.[28][29][30][31] This would clarify if Compound X has a niche application or if it serves as a scaffold for optimization.
Conclusion
This guide provides a foundational benchmark for this compound (Compound X) in the context of HDAC inhibition.
-
Confirmed Activity: Compound X is a biochemically and cellularly active inhibitor of histone deacetylases.
-
Moderate Potency: Compared to the gold-standard inhibitors Vorinostat and Trichostatin A, Compound X exhibits significantly lower potency. Its activity is in the high-nanomolar to low-micromolar range, whereas the standards are active in the low-nanomolar range.
-
Scaffold for Optimization: The tetrahydroisoquinoline core is validated as a scaffold capable of supporting HDAC inhibition.[1][2] The moderate activity of Compound X suggests it is a promising starting point for medicinal chemistry efforts. Future modifications could focus on replacing the carboxylic acid with a more effective zinc-binding group, such as a hydroxamic acid, to dramatically improve potency.
In its current form, Compound X may serve as a useful negative control or a tool compound for studies where high potency is not required. However, its primary value lies in its potential as a foundational scaffold for the development of novel, more potent, and potentially isoform-selective HDAC inhibitors.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship
In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis and analysis. However, the life cycle of a chemical does not end with data collection. Responsible and compliant disposal is a critical, non-negotiable component of our work that ensures the safety of our colleagues, protects our environment, and upholds the integrity of our institution.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid. While specific hazard data for this compound is limited, we will proceed under the precautionary principle, treating it with the appropriate level of caution based on its chemical structure and in accordance with federal and local regulations. Our approach is grounded in the robust frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4]
Part 1: Hazard Assessment and Characterization
Before any disposal procedure can be initiated, a thorough understanding of the material's potential hazards is essential.
1.1. Reviewing Available Data
A review of available Safety Data Sheets (SDS) for this compound reveals a lack of comprehensive hazard classification and toxicological data.[5][6] An SDS for a structurally related compound, N-Fmoc-L-2-tetrahydroisoquinoline acetic acid, suggests potential health effects, including irritation if inhaled, absorbed through the skin, or swallowed.[7]
1.2. Inferred Hazards from Chemical Structure
Given its molecular structure, which includes a carboxylic acid moiety, we can infer the following:
-
Physical State: Likely a solid at room temperature.
-
Acidity: As a carboxylic acid, it is an organic acid. While not expected to be as corrosive as strong mineral acids, it can cause irritation.[8][9]
-
Toxicity: The toxicological properties have not been fully investigated. Therefore, it must be handled as a potentially toxic substance.
-
Reactivity: It is incompatible with strong oxidizing agents and strong bases.[7][10] Mixing acids with bases can generate heat, and mixing with reactive materials like cyanides or azides can release toxic gases.[10][11]
Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][12][13] Lacking definitive data, we will manage this compound as a hazardous chemical waste to ensure full compliance.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Based on the potential for irritation and unknown toxicity, the following minimum PPE is mandatory when handling this compound for disposal.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or goggles. | Protects eyes from dust particles and potential splashes.[14] |
| Hand Protection | Nitrile gloves (check manufacturer for chemical resistance). | Prevents skin contact and absorption.[14] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a fume hood. | If weighing or handling powders outside of a fume hood where dust may be generated, consult with your institution's Environmental Health & Safety (EH&S) department about the need for a respirator.[7] |
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe and compliant with EPA and OSHA regulations.[1][15]
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories that generate hazardous waste must establish an SAA.[11][15]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12][15]
-
Secondary Containment: Store waste containers in a secondary containment bin or tray that is chemically compatible and capable of holding the contents of the largest container.[12][16]
Step 2: Select the Appropriate Waste Container
Container integrity is paramount to preventing leaks and exposures.[11][12]
-
Compatibility: Use a container made of a material compatible with the acidic waste. A high-density polyethylene (HDPE) or glass container is recommended.[17] Do not use metal containers for acidic waste.[11][17]
-
Condition: The container must be in good condition, free of cracks or damage, with a secure, leak-proof screw-top cap.[11][12]
-
Headspace: Do not fill the container completely. Leave at least 10% or one inch of headspace to allow for expansion.[11]
Step 3: Waste Segregation - Preventing Dangerous Reactions
Proper segregation is one of the most critical steps in waste management.[10][17]
-
Solid vs. Liquid: Dispose of solid this compound waste in a designated solid waste container. Keep solid and liquid waste streams separate.[10][17]
-
Chemical Incompatibility: This waste should be categorized as "Non-halogenated Organic Acid Waste."
Step 4: Labeling the Waste Container
Proper labeling is a federal requirement and ensures safe handling.[10][15]
-
Timing: Affix a "Hazardous Waste" label to the container before adding any waste.
-
Content: Clearly write the full chemical name: "this compound." Do not use abbreviations or formulas.
-
Hazard Information: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).
Step 5: Accumulation and Storage
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[11][15]
-
Storage Limits: A container can remain in an SAA for up to one year, provided the total volume of hazardous waste in the SAA does not exceed 55 gallons.[15]
Step 6: Arranging for Disposal
-
Contact EH&S: Once the container is full or you are finished with the project, contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.[15] Do not pour this chemical down the drain or dispose of it in the regular trash.[12]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Part 4: Spill and Emergency Procedures
In the event of an accidental release, prompt and correct action is crucial.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently sweep up the solid material. Avoid creating dust.[7]
-
Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into your hazardous waste container.
-
Clean the spill area with an appropriate solvent or soap and water.
-
-
Major Spill or Any Spill You Are Uncomfortable Handling:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency EH&S number.
-
Prevent others from entering the area.
-
OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards provide a detailed framework for handling such incidents.[1][18]
Part 5: Waste Minimization
As mandated by federal regulations, all waste generators must have a strategy to minimize waste production.[15]
-
Source Reduction: Order only the quantity of chemical required for your research.[15][17]
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates.[15][17]
-
Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[4]
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
